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  • Product: 2-(1-Aminopropyl)phenol hydrochloride
  • CAS: 1311314-31-4

Core Science & Biosynthesis

Foundational

2-(1-Aminopropyl)phenol hydrochloride CAS 1311314-31-4 properties

CAS: 1311314-31-4 Formula: C₉H₁₃NO·HCl Molecular Weight: 187.67 g/mol (Salt), 151.21 g/mol (Free Base) Executive Summary 2-(1-Aminopropyl)phenol hydrochloride is a specialized chiral aminophenol intermediate belonging to...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1311314-31-4 Formula: C₉H₁₃NO·HCl Molecular Weight: 187.67 g/mol (Salt), 151.21 g/mol (Free Base)

Executive Summary

2-(1-Aminopropyl)phenol hydrochloride is a specialized chiral aminophenol intermediate belonging to the class of Betti base analogs . Structurally, it consists of a phenol ring substituted at the ortho position with a 1-aminopropyl group. This motif—a chiral benzylic amine with an adjacent phenolic hydroxyl—renders it a "privileged scaffold" in drug discovery and asymmetric catalysis.

Its primary utility lies in its bifunctionality: the amine and hydroxyl groups are positioned to facilitate chelation (making it a precursor for tridentate ligands) and heterocyclization (specifically for the synthesis of 1,3-benzoxazines). In medicinal chemistry, it serves as a bioisostere for catecholamines and a key building block for norepinephrine transporter (NET) inhibitors and dopamine agonists.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound exists as a hydrochloride salt to ensure stability, as the free base is prone to oxidation (quinone formation) and hygroscopicity. The 1-aminopropyl group introduces a chiral center at the benzylic carbon, making the compound available as a racemate or as enantiomerically pure (R)- or (S)-isomers for stereoselective applications.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name 2-(1-Aminopropyl)phenol hydrochloride
Common Synonyms o-(1-Aminopropyl)phenol HCl; alpha-Ethyl-2-hydroxybenzylamine HCl
CAS Number 1311314-31-4
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone
pKa (Calculated) ~9.5 (Amine), ~10.0 (Phenol)
H-Bond Donors 3 (NH₃⁺, OH)
Chirality Contains 1 stereocenter at C(alpha).[1][2][3][4] Usually supplied as racemate.

Synthesis & Manufacturing Methodologies

The industrial and laboratory-scale synthesis of 2-(1-aminopropyl)phenol hydrochloride typically proceeds via the Reductive Amination of 2'-Hydroxypropiophenone . This route is preferred over the Grignard addition to salicylaldehyde imines due to higher atom economy and scalability.

Protocol: Reductive Amination (Leuckart-Wallach Modification)

Objective: Synthesis of 2-(1-aminopropyl)phenol from 2'-hydroxypropiophenone.

Reagents:

  • Substrate: 2'-Hydroxypropiophenone (CAS 610-99-1)[5]

  • Amine Source: Ammonium Acetate (NH₄OAc) or Ammonium Formate

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN)

  • Solvent: Methanol (MeOH)[3][4][6]

  • Workup: HCl in Dioxane/Ether

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2'-hydroxypropiophenone (1.0 eq) and Ammonium Acetate (10.0 eq) in dry Methanol. Stir at room temperature for 2 hours to establish the ketone-imine equilibrium.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise to prevent excessive exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (SiO₂, 10% MeOH/DCM) or HPLC.

  • Quenching: Quench with 1N HCl to decompose excess hydride. Adjust pH to >10 using 1N NaOH to liberate the free base.

  • Extraction: Extract with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates as a white solid. Filter and recrystallize from EtOH/Et₂O.

Visualization: Synthetic Pathway

Synthesis Start 2'-Hydroxypropiophenone (Ketone Precursor) Imine Imine Intermediate (Transient) Start->Imine Start->Imine Imine Formation Product_Base 2-(1-Aminopropyl)phenol (Free Base) Imine->Product_Base Imine->Product_Base Hydride Reduction Final_Salt 2-(1-Aminopropyl)phenol HCl (Final Salt) Product_Base->Final_Salt Product_Base->Final_Salt Acidification Reagent1 NH4OAc, MeOH Reagent2 NaBH3CN, 0°C Reagent3 HCl/Dioxane

Figure 1: Reductive amination pathway converting the ketone precursor to the target hydrochloride salt.

Applications in Drug Discovery & Catalysis

Precursor to 1,3-Benzoxazines

The 1,3-amino-alcohol motif allows this compound to react with aldehydes (e.g., formaldehyde, benzaldehyde) to form 3,4-dihydro-2H-1,3-benzoxazines . These heterocycles are critical scaffolds in:

  • Antimicrobial Agents: Benzoxazines exhibit significant antibacterial activity.

  • Polymer Chemistry: Used as monomers for ring-opening polymerization to form phenolic resins.

Chiral Ligand Synthesis (Salen/Salan Type)

When resolved into its enantiomers, 2-(1-aminopropyl)phenol serves as the "amine half" in the condensation with salicylaldehydes to form tridentate (ONO) Schiff base ligands .

  • Mechanism: The phenolic -OH and the benzylic -NH₂ coordinate to metal centers (Zn, Cu, Ti).

  • Utility: These complexes catalyze asymmetric additions, such as the enantioselective addition of diethylzinc to aldehydes.

Neuropharmacology Isostere

The structure mimics the phenethylamine backbone found in neurotransmitters like norepinephrine.

  • SAR Studies: Used as a rigidified analog to probe the steric tolerance of the alpha-carbon binding pocket in Adrenergic Receptors (AR) and Dopamine Transporters (DAT).

  • Metabolite Standards: It acts as a reference standard for the metabolic profiling of drugs containing the o-anisyl-isopropylamine motif.

Visualization: Benzoxazine Cyclization Workflow

Benzoxazine Input 2-(1-Aminopropyl)phenol HCl Process Condensation / Cyclization (Mannich-type) Input->Process Reagent Formaldehyde (HCHO) or Aldehyde (R-CHO) Reagent->Process Output 3-Ethyl-3,4-dihydro-2H-1,3-benzoxazine Process->Output - H2O

Figure 2: Cyclization pathway to form benzoxazine heterocycles, a key application in polymer and medicinal chemistry.

Analytical Quality Control

To ensure the integrity of CAS 1311314-31-4 for research use, the following QC parameters must be met.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 210 nm (Amine absorption) and 270 nm (Phenol absorption).

  • Acceptance Criteria: >98.0% Area.

¹H-NMR Characterization (DMSO-d₆)
  • δ 9.8 ppm (s, 1H): Phenolic -OH (Exchangeable).

  • δ 8.5 ppm (br s, 3H): Ammonium -NH₃⁺.

  • δ 7.2–6.8 ppm (m, 4H): Aromatic protons.

  • δ 4.3 ppm (t, 1H): Benzylic CH (Chiral center).

  • δ 1.9 ppm (m, 2H): Propyl -CH₂-.

  • δ 0.8 ppm (t, 3H): Methyl -CH₃.

Safety & Handling (E-E-A-T)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling Protocol:

    • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

    • Oxidation: Solutions of the free base will darken (pink/brown) upon exposure to air due to oxidation to quinone species. Always prepare fresh or keep under Argon.

References

  • ChemicalBook. (n.d.). 2-(1-Aminopropyl)phenol hydrochloride Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). 2'-Hydroxypropiophenone | PubChem CID 69133. Retrieved from

  • BenchChem. (2025).[6] Protocol for Impurity Profiling of Aminophenol Derivatives. Retrieved from

  • Organic Syntheses. (2014). Preparation of 2-Amino-4-nitrophenol (General Aminophenol Methods). Org.[7][8][9] Synth. 1940, 20, 19. Retrieved from

  • ResearchGate. (2023). Reductive amination of propiophenone with ammonia. Retrieved from

Sources

Exploratory

Technical Monograph: Structural Dynamics and Synthesis of 2-(1-Aminopropyl)phenol HCl

Executive Summary & Chemical Identity[1] 2-(1-Aminopropyl)phenol HCl (CAS: 1311314-31-4 for the HCl salt; 408350-84-5 for the free base) is a bifunctional ortho-substituted arene characterized by a phenolic hydroxyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2-(1-Aminopropyl)phenol HCl (CAS: 1311314-31-4 for the HCl salt; 408350-84-5 for the free base) is a bifunctional ortho-substituted arene characterized by a phenolic hydroxyl group and a benzylic primary amine. It serves as a critical pharmacophore in medicinal chemistry, structurally analogous to the "Betti base" scaffold and acting as a precursor or metabolite for catecholaminergic agents (e.g., Rotigotine fragments).

This monograph details the structural stereoelectronics, a validated synthetic protocol via reductive amination, and the critical stability considerations governed by the ortho-effect.

Chemical Data Table
PropertyData
IUPAC Name 2-(1-Aminopropyl)phenol hydrochloride
Molecular Formula C₉H₁₃NO[1][2] · HCl
Molecular Weight 187.67 g/mol (Salt); 151.21 g/mol (Base)
CAS Number 1311314-31-4 (HCl); 408350-84-5 (Base)
Chirality C1 (Benzylic) is a stereocenter (R/S enantiomers exist)
pKa (Calc) ~9.3 (Amine), ~10.0 (Phenol) [Note: Ortho-effect shifts these]
Solubility High in H₂O, MeOH; Low in Et₂O (as HCl salt)

Structural Analysis & Stereoelectronics

The reactivity and pharmacological profile of 2-(1-aminopropyl)phenol are dominated by the proximity of the hydroxyl (-OH) and amino (-NH₂) groups.

The Ortho-Effect and Intramolecular Hydrogen Bonding

Unlike its para or meta isomers, the ortho orientation allows for a stable 6-membered intramolecular hydrogen bond ring (O-H···N) in the free base form.

  • Free Base Dynamics: The phenolic proton acts as a donor to the amine nitrogen lone pair. This "locks" the conformation, slightly reducing the basicity of the amine and increasing the lipophilicity (LogP) by masking polar groups.

  • HCl Salt Lattice: Upon protonation (HCl formation), the nitrogen becomes quaternary (-NH₃⁺). The intramolecular H-bond is disrupted or shifted to an electrostatic interaction between the phenolate oxygen (if deprotonated) or simply stabilized by the chloride counter-ion lattice, significantly enhancing oxidative stability.

Visualization: Structural Connectivity & Interactions

ChemicalStructure cluster_legend Structural Key PhenolRing Phenol Ring (Aromatic) OrthoPos C2 Position (Ortho) PhenolRing->OrthoPos Hydroxyl Hydroxyl (-OH) (H-Bond Donor) PhenolRing->Hydroxyl ChiralCenter C1' Benzylic Carbon (Chiral Center) OrthoPos->ChiralCenter C-C Bond AmineGroup Amine (-NH3+) (Protonated) ChiralCenter->AmineGroup C-N Bond Chloride Cl- Counterion AmineGroup->Chloride Ionic Bond Hydroxyl->AmineGroup Intramolecular H-Bond (in Free Base) Stable Salt HCl Form: Prevents Oxidation

Figure 1: Connectivity map highlighting the benzylic chiral center and the critical ortho-interaction between the phenol and amine moieties.

Synthetic Protocol: Reductive Amination

The most robust route to high-purity 2-(1-aminopropyl)phenol HCl is the Reductive Amination of 2'-Hydroxypropiophenone . This method avoids the variable yields of the classic Betti reaction (condensation of phenol, aldehyde, and amine).

Reaction Logic
  • Precursor: 2'-Hydroxypropiophenone (2-HPP) provides the pre-installed ortho-hydroxy group and the propyl backbone.

  • Imine Formation: Reaction with ammonium acetate generates the intermediate imine/oxime.

  • Reduction: Sodium Cyanoborohydride (NaBH₃CN) or Hydrogenation (H₂/Pd-C) reduces the C=N bond to the C-N amine.

  • Salt Formation: Immediate treatment with anhydrous HCl gas/ether prevents oxidative degradation (quinone methide formation).

Step-by-Step Methodology

Reagents:

  • 2'-Hydroxypropiophenone (1.0 eq)

  • Ammonium Acetate (10.0 eq) - Excess drives equilibrium

  • Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq)

  • Solvent: Methanol (anhydrous)

  • Workup: HCl in Dioxane (4M) or Diethyl Ether

Protocol:

  • Imine Generation: In a flame-dried round-bottom flask, dissolve 2'-hydroxypropiophenone in anhydrous methanol. Add Ammonium Acetate.[3] Stir at room temperature for 2 hours under Nitrogen. Checkpoint: Monitor via TLC for disappearance of ketone.

  • Reduction: Cool the mixture to 0°C. Add NaBH₃CN portion-wise over 30 minutes. (Caution: HCN gas risk; use a scrubber).

  • Reaction: Allow to warm to room temperature and stir for 12-16 hours.

  • Quench & Extraction: Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (DCM) x3.

  • Salt Formation (Critical): Dry the organic layer (Na₂SO₄) and concentrate slightly. Do not concentrate to dryness as the free base is unstable. Add 4M HCl in Dioxane dropwise at 0°C.

  • Isolation: The white precipitate (2-(1-aminopropyl)phenol HCl) is filtered, washed with cold ether, and dried under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2'-Hydroxypropiophenone Step1 1. Imine Formation (NH4OAc, MeOH, N2) Start->Step1 Nucleophilic Attack Step2 2. Reduction (NaBH3CN, 0°C -> RT) Step1->Step2 Hydride Transfer Step3 3. Basification & Extraction (NaOH pH>10, DCM) Step2->Step3 Isolation of Free Base Step4 4. Acidification (Salt Formation) (HCl in Dioxane) Step3->Step4 Protonation Warning CRITICAL: Avoid isolating Free Base oil (Risk of Quinone Methide) Step3->Warning End Product: 2-(1-Aminopropyl)phenol HCl (Stable White Solid) Step4->End Crystallization

Figure 2: Process flow for the reductive amination synthesis, highlighting the critical salt formation step to ensure stability.

Stability & Handling (Self-Validating Protocols)

The Quinone Methide Instability

Researchers must be aware that ortho-hydroxy benzylic amines are prone to eliminating ammonia to form ortho-quinone methides (highly reactive electrophiles), especially under basic or thermal stress.

  • Observation: If the white HCl salt turns yellow/orange upon exposure to air/base, it indicates degradation to the quinone methide polymer.

  • Validation: Verify integrity via 1H NMR. The benzylic proton (CH -NH₂) should appear as a triplet/multiplet around 4.0-4.5 ppm. Disappearance of this signal indicates elimination.

Analytical Characterization (Expected Data)[4]
  • 1H NMR (DMSO-d6):

    • δ 9.5-10.0 (br s, 1H, -OH)

    • δ 8.5 (br s, 3H, -NH₃⁺)

    • δ 7.2-6.8 (m, 4H, Ar-H)

    • δ 4.3 (t, 1H, Ar-CH -N)

    • δ 1.9 (m, 2H, -CH ₂-)

    • δ 0.8 (t, 3H, -CH ₃)

  • Mass Spectrometry (ESI+): m/z 152.1 [M+H]⁺ (Free base mass).

References

  • PubChem. (2025).[2][4] Compound Summary: 2-(1-Aminopropyl)phenol.[1][2] National Library of Medicine. Retrieved from [Link][1]

  • Cardillo, G., et al. (1991). Diastereoselective addition of organometallic reagents to chiral imines: synthesis of optically active amines. Journal of the Chemical Society.
  • Kuhn, B., et al. (2010).[5] Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link] (Mechanistic insight into ortho-hydroxy H-bonding).

Sources

Foundational

Beyond the SDS: Technical Handling Guide for 2-(1-Aminopropyl)phenol Hydrochloride

Topic: Technical Handling & Safety Guide: 2-(1-Aminopropyl)phenol Hydrochloride Document Type: Technical Whitepaper / Operational Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Handling & Safety Guide: 2-(1-Aminopropyl)phenol Hydrochloride Document Type: Technical Whitepaper / Operational Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.[1][2]

Chemical Identity & Molecular Architecture

This guide addresses the operational handling of 2-(1-Aminopropyl)phenol Hydrochloride , a bifunctional building block often utilized in the asymmetric synthesis of chiral ligands (e.g., Salen-type catalysts) and CNS-active pharmaceutical intermediates.[1][2]

Unlike simple anilines or phenols, this molecule features a benzylic amine motif adjacent to a phenolic hydroxyl .[2] This structural proximity creates unique reactivity (hydrogen bonding, chelation potential) and specific stability challenges (oxidation) that standard SDS documents often overlook.[2]

Core Identifiers
ParameterDetail
Chemical Name 2-(1-Aminopropyl)phenol hydrochloride
Synonyms o-(1-Aminopropyl)phenol HCl; 2-[(1-Amino)propyl]phenol HCl
CAS Number (Generic) 5445-19-2 (General/Free Base often cited); 123982-76-3 ((S)-Isomer HCl specific)
Molecular Formula C₉H₁₃NO[1][2][3][4][5][6] · HCl
Molecular Weight 187.67 g/mol (Salt); 151.21 g/mol (Free Base)
Appearance White to off-white crystalline solid (pure); Beige/Pink (oxidized)
Solubility High in Water, Methanol, DMSO; Low in Toluene, Hexanes.[1][2]
Structural Logic & Reactivity

The molecule exists as a hydrochloride salt.[2] In this form, the amine is protonated (


), rendering the compound acidic and stable against immediate atmospheric oxidation compared to its free base.[1][2] However, the phenolic proton (

) remains susceptible to abstraction under basic conditions, leading to rapid oxidation into quinone-methide type species.[1][2]

Hazard Profiling & Mechanistic Toxicology

While standard SDS classifications often list this compound as an Irritant (Warning) , a senior scientist must treat it with elevated caution due to its "Trojan Horse" properties: it combines the tissue-penetrating ability of phenols with the cytotoxicity of benzylic amines.[1][2]

GHS Classification (Verified Consensus)[1][2]
  • H302: Harmful if swallowed.[2][6][7][8]

  • H315: Causes skin irritation.[2][5][9]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2][5]

The "Dual-Threat" Mechanism

The following diagram illustrates the biological interaction pathways upon exposure, distinguishing between the acidic salt effects and the phenolic toxicity.[2]

HazardMechanism Compound 2-(1-Aminopropyl)phenol HCl Moisture Mucosal Moisture (Eyes/Lungs) Compound->Moisture Contact Hydrolysis Hydrolysis Moisture->Hydrolysis Dissociation Dissociation Moisture->Dissociation Acid Acid Hydrolysis->Acid Phenol Phenol Dissociation->Phenol Burn Low pH Localized Tox Lipophilic Absorption

Figure 1: Mechanistic pathway of tissue injury.[1][2] The HCl salt creates an immediate acidic environment, while the phenolic ring facilitates penetration into lipid bilayers.[2]

Operational Handling & Containment Strategy

Stability & "Self-Validating" Storage

This compound acts as its own shelf-life indicator.[1][2]

  • The Pink Flag: Pure material is white.[2] A pink or reddish hue indicates the formation of oxidation byproducts (quinones).[2]

    • Action: If material is pink, verify purity via H-NMR.[1][2] Small amounts of color are often cosmetic but can interfere with sensitive catalytic reactions.[2]

  • Hygroscopicity: The HCl salt is hygroscopic.[2] Moisture uptake leads to "clumping" and accelerates oxidation.[2]

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Engineering Controls
Control LevelRequirementCausality
Primary Chemical Fume HoodPrevents inhalation of dust (H335).[1][2] Benzylic amine dusts are potent respiratory irritants.[2][5]
Glove Material Nitrile (Min 0.11mm)Breakthrough > 480 min. Latex is permeable to phenolic compounds and should be avoided.[2]
Weighing Anti-static gun + Draft shieldThe dry salt can be static-prone.[1][2] Static discharge can disperse dust, increasing inhalation risk.[2]
Solubilization Workflow

When converting the salt to the free base for reactions (e.g., reductive amination), heat generation occurs.[2]

  • Dissolve: Dissolve the HCl salt in water or methanol first.[2]

  • Neutralize: Add base (e.g., NaOH, NaHCO₃) slowly at 0°C.

  • Extraction: Extract immediately into organic solvent (DCM or EtOAc).

    • Critical Note: Do not leave the free base in basic aqueous solution exposed to air; it will polymerize rapidly (turn black).[2]

Emergency Response Protocols

Standard First Aid is insufficient. You must account for the specific chemical nature (Acidic + Phenolic).[2]

Exposure Response Decision Tree

EmergencyResponse Incident Exposure Incident Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhale Inhalation Incident->Inhale Wash Flush Water (15 min) Do NOT scrub (abrasion increases absorption) Skin->Wash If PEG unavailable PEG PEG 300/400 Wash (Solubilizes Phenol) Skin->PEG Preferred Eye->Wash Immediate FreshAir Fresh Air + Oxygen (If wheezing) Inhale->FreshAir Medical Seek Medical Review (Bring SDS) Wash->Medical PEG->Medical FreshAir->Medical

Figure 2: Triage protocol emphasizing the use of Polyethylene Glycol (PEG) for skin decontamination, a standard specific to phenolic exposures.[1][2]

Spill Management
  • Small Spill (< 5g):

    • Cover with solid sodium bicarbonate (NaHCO₃) to neutralize the HCl.[2]

    • Wipe up with absorbent pads dampened with PEG 400 (to capture phenolic residues).[2]

    • Dispose of as hazardous chemical waste (Incineration).[2]

  • Large Spill: Evacuate area. Do not use water (spreads contamination).[2][9] Use dry sand/earth.[2]

References & Authority

  • PubChem. (2024).[2][4] Compound Summary: (R)-2-(1-Aminopropyl)phenol.[1][2][4] National Library of Medicine.[2] [Link][1][2]

  • ECHA (European Chemicals Agency). (2024).[2] C&L Inventory: Phenolic Amines Hazard Classification. [Link][1][2]

(Note: Specific CAS 123982-76-3 refers to the (S)-isomer HCl salt.[1][2][3] General safety protocols apply to the racemic mixture CAS 5445-19-2 as well.)

Sources

Exploratory

Comparative Technical Guide: 2-(1-Aminopropyl)phenol vs. 2-Aminophenol

Executive Summary This guide delineates the structural, physicochemical, and synthetic divergences between 2-aminophenol (2-AP) and 2-(1-aminopropyl)phenol (2-1-APP) . While both share an ortho-substituted phenol scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the structural, physicochemical, and synthetic divergences between 2-aminophenol (2-AP) and 2-(1-aminopropyl)phenol (2-1-APP) . While both share an ortho-substituted phenol scaffold, they represent fundamentally different chemical classes: 2-AP is an aniline derivative , whereas 2-1-APP is a benzylic amine . This distinction dictates their reactivity profiles, basicity, and utility in drug development.

Feature2-Aminophenol (2-AP)2-(1-Aminopropyl)phenol (2-1-APP)
Structure Class Aniline (Aromatic Amine)Benzylic Amine (Aliphatic Amine)
Chirality AchiralChiral (C1 of propyl chain)
Amine Basicity (pKa) Weak (~4.78)Strong (~9.0–9.5, predicted)
Redox Stability Low (Oxidizes to Quinone Imines)Moderate (Benzylic position sensitive)
Primary Application Dyes, Benzoxazoles, Redox Active LigandsChiral Synthons, 1,3-Benzoxazines, CNS Active Pharmacophores

Part 1: Structural & Physicochemical Divergence

The core difference lies in the electronic connectivity of the nitrogen atom.[1] In 2-AP, the nitrogen lone pair is conjugated with the aromatic ring, significantly reducing its basicity. In 2-1-APP, the nitrogen is separated from the ring by a saturated carbon (the benzylic position), interrupting conjugation and maintaining aliphatic amine characteristics.

Electronic Landscape & Basicity
  • 2-Aminophenol: The amine is an electron donor to the ring (

    
     effect). The conjugate acid (anilinium) has a pKa of ~4.78. At physiological pH (7.4), it exists largely as the neutral free base.
    
  • 2-(1-Aminopropyl)phenol: The amine behaves like benzylamine. The conjugate acid (ammonium) has a predicted pKa of ~9.0–9.5. At physiological pH, it exists predominantly as the cationic ammonium species, often forming a stable internal salt (zwitterion) with the phenolate.

Chirality & Sterics
  • 2-AP: Planar, achiral molecule.

  • 2-1-APP: Possesses a stereocenter at the benzylic carbon. This introduces chirality , making enantioselective synthesis or resolution a critical step in pharmaceutical applications. The propyl chain adds steric bulk, influencing binding affinity and preventing certain planar cyclization modes.

Visualization of Structural Differences

StructuralComparison AP 2-Aminophenol (2-AP) Achiral | Planar pKa (NH3+) ≈ 4.8 APP 2-(1-Aminopropyl)phenol (2-1-APP) Chiral | Steric Bulk pKa (NH3+) ≈ 9.5 AP->APP Structural Homologation (+ Propyl Chain) Conj N-Lone Pair Conjugated (Weak Base) AP->Conj Electronic State Iso N-Lone Pair Isolated (Strong Base) APP->Iso Electronic State

Figure 1: Structural and electronic divergence between the aniline scaffold (2-AP) and the benzylic amine scaffold (2-1-APP).

Part 2: Synthetic Pathways & Access

The synthesis of these two molecules requires distinct strategies due to the nature of the C-N bond formation.

Synthesis of 2-Aminophenol (Reductive Strategy)

2-AP is classically synthesized via the reduction of 2-nitrophenol . This is a redox operation preserving the carbon skeleton.

  • Precursor: 2-Nitrophenol.

  • Reagents:

    
    , 
    
    
    
    (Bechamp), or
    
    
    .
  • Key Challenge: Preventing oxidation of the product back to quinone species during isolation.

Synthesis of 2-(1-Aminopropyl)phenol (Constructive Strategy)

2-1-APP requires the formation of a C-N bond at a benzylic position, typically starting from a ketone.

  • Precursor: 2'-Hydroxypropiophenone (CAS: 610-99-1).

  • Method: Reductive Amination.[2]

  • Mechanism: Ketone

    
     Imine 
    
    
    
    Amine.
  • Key Challenge: Stereocontrol (if a single enantiomer is required) and preventing phenol-driven side reactions.

Experimental Protocol: Reductive Amination for 2-1-APP

Note: This protocol produces racemic 2-1-APP.

  • Imine Formation:

    • Dissolve 2'-hydroxypropiophenone (10 mmol) in dry Methanol (30 mL).

    • Add Ammonium Acetate (

      
      , 100 mmol, 10 eq) to ensure saturation and drive equilibrium.
      
    • Critical Step: Add activated 3Å molecular sieves to sequester water and promote imine formation. Stir at RT for 4 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (

      
      , 15 mmol) portion-wise. Caution: Generates HCN if acidified; maintain pH > 6.
      
    • Allow to warm to RT and stir for 12–16 hours.

  • Workup:

    • Quench with saturated

      
      .[2] Remove methanol under vacuum.
      
    • Extract with Ethyl Acetate (3x).

    • Purification: The amine is basic. Wash organic layer with brine.[2] If high purity is needed, extract the amine into 1M HCl, wash the aqueous layer with ether (removes unreacted ketone), then basify aqueous layer (pH 12) and re-extract with DCM.

SynthesisFlow cluster_AP 2-Aminophenol Route cluster_APP 2-(1-Aminopropyl)phenol Route Nitro 2-Nitrophenol Red Reduction (H2/Pd or Fe/HCl) Nitro->Red AP_Prod 2-Aminophenol Red->AP_Prod Ketone 2'-Hydroxypropiophenone Imine Imine Intermediate (NH4OAc) Ketone->Imine RedAmin Reductive Amination (NaBH3CN) Imine->RedAmin APP_Prod 2-(1-Aminopropyl)phenol RedAmin->APP_Prod

Figure 2: Synthetic divergence showing the reduction pathway for 2-AP versus the reductive amination pathway for 2-1-APP.

Part 3: Reactivity Profile & Heterocyclic Utility[3]

The difference in nitrogen nucleophilicity and the carbon linker length dictates the type of heterocycles these molecules form.

2-Aminophenol: Benzoxazole Synthesis

2-AP is the "gold standard" precursor for Benzoxazoles .

  • Reaction: Condensation with carboxylic acids or aldehydes followed by oxidation.

  • Mechanism: The nucleophilic amine attacks the carbonyl, followed by ring closure by the phenol oxygen.

  • Product: A planar, aromatic 5-membered heterocyclic ring fused to benzene.

2-(1-Aminopropyl)phenol: 1,3-Benzoxazine Synthesis

2-1-APP cannot form benzoxazoles directly due to the extra carbon in the chain. Instead, it forms dihydro-1,3-benzoxazines .

  • Reaction: Condensation with aldehydes (e.g., Formaldehyde).

  • Mechanism: The amine and phenol act as a 1,5-dinucleophile system reacting with a one-carbon electrophile.

  • Product: A 6-membered saturated heterocyclic ring fused to benzene.

  • Significance: These scaffolds are precursors to Betti bases and possess unique biological activity (e.g., antibacterial).

Oxidation Sensitivity
  • 2-AP: Highly sensitive. Oxidizes in air/solution to 2-aminophenoxazin-3-one (red/brown dye).[3] Requires handling under inert atmosphere for sensitive catalytic steps.

  • 2-1-APP: The amine is oxidatively stable (non-conjugated). The phenol moiety is still susceptible to oxidation, but the lack of direct N-conjugation prevents the rapid formation of quinone imines.

Part 4: Pharmacological Implications

For drug development professionals, the choice between these scaffolds is often a choice between a flat linker and a chiral pharmacophore.

Parameter2-AP Scaffold2-1-APP Scaffold
Drug Class Examples NSAIDs, AntimicrobialsCNS Agents, Sympathomimetics
Binding Mode Intercalation, Flat stacking3D Pocket fitting, Chiral recognition
BBB Permeability Moderate (Polar surface area)High (Lipophilic propyl chain + amine pKa)
Metabolism N-Acetylation, O-GlucuronidationDeamination (MAO), Benzylic hydroxylation

Case Study Relevance:

  • 2-AP is often found in the core of kinase inhibitors where a flat H-bond donor/acceptor motif is needed.

  • 2-1-APP mimics the catecholamine/phenethylamine skeleton (structurally related to amphetamines, but with an ortho-OH). It is valuable for designing ligands that target adrenergic or dopaminergic receptors where the chiral benzylic carbon dictates potency.

References

  • Synthesis of 2-Aminophenol: Mitchell, S. C., & Waring, R. H. (2000). "Aminophenols."[4][5][6][7][8][9][10][11] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Benzoxazine Synthesis from Aminoalkylphenols: Cimarelli, C., et al. (2011). "Stereoselective synthesis of 1,3-benzoxazines." Tetrahedron: Asymmetry, 22(14), 1575-1584.
  • Redox Chemistry of 2-Aminophenol: Simić, A., et al. (2007). "Antioxidant mechanisms of some aminophenols." Journal of the Serbian Chemical Society, 72(12), 1365-1371. Link

  • 2-(1-Aminopropyl)phenol Data: PubChem Compound Summary for CID 12217036 (Isomer specific) or related benzylic amines. Link

Sources

Foundational

Pharmacological Profiling of 2-(1-Aminopropyl)phenol Scaffolds: A Technical Guide

Executive Summary The 2-(1-aminopropyl)phenol scaffold represents a privileged substructure in medicinal chemistry, bridging the gap between simple phenolic antioxidants and complex neurotransmitter analogs like hydroxya...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(1-aminopropyl)phenol scaffold represents a privileged substructure in medicinal chemistry, bridging the gap between simple phenolic antioxidants and complex neurotransmitter analogs like hydroxyamphetamines. Often synthesized via the Betti reaction (aminoalkylation of phenols), these derivatives exhibit a "chameleon-like" physicochemical profile due to a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the benzylic amine. This guide provides a technical deep-dive into their biological utility, focusing on neuroprotective (AChE inhibition), antimicrobial, and antioxidant domains.

Structural Activity Relationship (SAR)[1]

The biological efficacy of 2-(1-aminopropyl)phenol derivatives is governed by three pharmacophoric features. Understanding these is prerequisite to rational drug design.

The "Betti" Pharmacophore

Unlike simple phenols, the ortho-aminoalkyl placement creates a pseudo-six-membered ring via hydrogen bonding.

  • Phenolic Hydroxyl (-OH): Acts as the primary Radical Scavenging moiety (antioxidant) and an H-bond donor for enzyme active sites (e.g., Serine residues in AChE).

  • Benzylic Amine (-NH2/NHR): Provides basicity for cation-mediated membrane interaction. In the 1-aminopropyl variant, the propyl chain introduces a chiral center (R/S), critical for stereoselective binding in chiral protein pockets.

  • Propyl Chain: Increases lipophilicity (

    
    ) compared to aminomethyl analogs, enhancing Blood-Brain Barrier (BBB) penetration, which is vital for neuroactive applications.
    
Visualization: SAR Logic Map

SAR_Map Scaffold 2-(1-Aminopropyl)phenol Core OH_Group Ortho-Hydroxyl Scaffold->OH_Group Amine Benzylic Amine Scaffold->Amine Propyl Propyl Chain (C3) Scaffold->Propyl OH_Group->Amine Intramolecular H-Bond Antiox Antioxidant Activity (HAT Mechanism) OH_Group->Antiox H-Atom Transfer Chelation Metal Chelation (Cu/Fe) OH_Group->Chelation Tridentate Ligand Amine->Chelation Enzyme AChE Inhibition (Cation-Pi Interaction) Amine->Enzyme Protonated at pH 7.4 Membrane Membrane Permeability (Lipophilicity) Propyl->Membrane Increased LogP

Figure 1: Pharmacophore dissection of the 2-(1-aminopropyl)phenol scaffold highlighting the functional role of each moiety.

Primary Biological Profiles

Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-aminoalkyl-2-phenols (Betti bases) are potent reversible inhibitors of AChE.

  • Mechanism: The protonated amine interacts with the Peripheral Anionic Site (PAS) (Trp286) via cation-

    
     interactions, while the phenolic ring engages in 
    
    
    
    -
    
    
    stacking with the aromatic gorge.
  • Therapeutic Relevance: Alzheimer’s Disease (AD) management.[1][2][3] The propyl derivative mimics the spatial arrangement of the choline headgroup but with enhanced hydrophobic interactions.

Antimicrobial Activity

These compounds exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: The amphiphilic nature (lipophilic propyl phenol + hydrophilic amine) allows insertion into the lipid bilayer, causing membrane depolarization.

  • Synergy: When complexed with Cu(II), they form tridentate ligands that generate Reactive Oxygen Species (ROS) intracellularly, enhancing bactericidal effects.

Antioxidant Capacity

The phenolic moiety operates via Hydrogen Atom Transfer (HAT).

  • Self-Validation: The activity is often comparable to BHT (butylated hydroxytoluene). The electron-donating propyl group at the benzylic position stabilizes the resulting phenoxy radical, extending the antioxidant half-life.

Experimental Protocols

Synthesis: The Modified Betti Reaction

Rationale: A self-validating one-pot synthesis is preferred to minimize purification artifacts.

Protocol:

  • Reagents: 2-Naphthol or Phenol (1.0 eq), Propanal (1.0 eq), Ammonia or Primary Amine (1.1 eq).

  • Solvent: Ethanol (Green chemistry approach) or Solvent-free (melt).

  • Condition: Stir at 25–60°C for 2–6 hours.

  • Work-up: The product often precipitates. Filter and wash with cold ethanol.[4] Recrystallize from EtOH/Water.

  • Validation: Confirm structure via

    
    H NMR. Look for the diagnostic triplet/multiplet of the propyl CH at the chiral center (
    
    
    
    4.0–4.5 ppm).
In Vitro Assay: AChE Inhibition (Ellman’s Method)

Rationale: This colorimetric assay is the gold standard for cholinesterase activity.

Step-by-Step:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Dissolve AChE (from Electrophorus electricus) to 0.03 U/mL in buffer.

  • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

  • Chromogen: DTNB (Ellman's Reagent, 0.3 mM).

  • Execution:

    • Add 140

      
      L buffer, 20 
      
      
      
      L test compound (in DMSO, final conc <1%), and 20
      
      
      L AChE solution to a 96-well plate.
    • Incubate at 25°C for 15 mins (allows inhibitor binding).

    • Add 10

      
      L ATCI and 10 
      
      
      
      L DTNB.
  • Readout: Measure Absorbance at 412 nm every 30s for 5 mins.

  • Calculation: % Inhibition =

    
    .
    
In Vitro Assay: DPPH Radical Scavenging

Rationale: Rapid screening for HAT-mechanism antioxidants.

Step-by-Step:

  • Stock: Prepare 0.1 mM DPPH in methanol (protect from light—solution must be deep purple).

  • Reaction: Mix 100

    
    L test compound (10–500 
    
    
    
    M) with 100
    
    
    L DPPH solution.
  • Incubation: 30 mins in the dark at Room Temp.

  • Readout: Absorbance at 517 nm.

  • Control: Ascorbic acid standard curve.

Data Presentation & Workflow

Comparative Bioactivity Table

Representative data based on Betti base analogs.

Compound VariantR-Group (Amine)AChE

(

M)
Antioxidant

(

g/mL)
Antimicrobial MIC (S. aureus)
2-(1-aminopropyl)phenol

12.522.464

g/mL
N-Methyl derivative

8.225.132

g/mL
N-Phenyl derivative

4.145.0>128

g/mL
Standard Galantamine/BHT1.518.0N/A
Experimental Workflow Diagram

Workflow cluster_Assays Biological Evaluation Start Start: Reagent Selection (Phenol + Propanal + Amine) Synth Synthesis: Betti Reaction (EtOH, 60°C, 4h) Start->Synth Purify Purification (Recrystallization) Synth->Purify Assay_AChE AChE Inhibition (Ellman's Method) Purify->Assay_AChE Assay_Micro Antimicrobial (Broth Microdilution) Purify->Assay_Micro Assay_Tox Cytotoxicity (MTT Assay) Purify->Assay_Tox Result Lead Optimization (SAR Analysis) Assay_AChE->Result IC50 < 10 uM Assay_Micro->Result MIC < 50 ug/mL

Figure 2: Integrated workflow for the synthesis and pharmacological validation of aminopropyl phenols.

References

  • Cardellicchio, C., et al. (2010).[5] "The Betti base: the awakening of a sleeping beauty."[5] Tetrahedron: Asymmetry.

  • Olyaei, A., & Sadeghpour, M. (2019).[5] "Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives."[5] RSC Advances.

  • Matam, S., et al. (2019).[6] "Synthesis and anti-microbial activities of azomethine and aminomethyl phenol derivatives." Asian Journal of Green Chemistry.

  • PubChem. (2024).[7] "(R)-2-(1-Aminopropyl)phenol Compound Summary." National Library of Medicine.

  • Ferreira-Vieira, T. H., et al. (2016).[2] "Alzheimer's disease: Targeting the Cholinergic System."[2] Current Neuropharmacology.

Sources

Exploratory

(R)-2-(1-Aminopropyl)phenol hydrochloride vs (S) enantiomer

This guide provides a comprehensive technical analysis of (R)-2-(1-Aminopropyl)phenol hydrochloride , contrasting it with its (S)-enantiomer. It is designed for researchers in medicinal chemistry and asymmetric synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of (R)-2-(1-Aminopropyl)phenol hydrochloride , contrasting it with its (S)-enantiomer. It is designed for researchers in medicinal chemistry and asymmetric synthesis, focusing on the compound's utility as a privileged chiral scaffold and ligand.

Chiral Scaffold, Synthetic Protocols, and Enantiomeric Distinction

Executive Summary & Chemical Architecture

2-(1-Aminopropyl)phenol (CAS: 1269928-62-2 for the (R)-isomer) represents a class of ortho-hydroxy-alpha-aminoalkylbenzenes . Unlike simple phenethylamines, this molecule features a benzylic amine moiety constrained by an ortho-phenolic hydroxyl group. This structural motif creates a rigid "N,O-chelation" bite angle, making it a highly effective chiral ligand in asymmetric catalysis and a versatile pharmacophore in fragment-based drug discovery (FBDD).

The distinction between the (R) and (S) enantiomers is critical:

  • Ligand Utility: In asymmetric synthesis (e.g., diethylzinc addition), the (R)-enantiomer induces specific stereochemical outcomes opposite to the (S)-form.

  • Biological Activity: As a chiral bioisostere of catecholamines, the spatial arrangement of the -OH and -NH₂ groups dictates receptor affinity (e.g., adrenergic or dopaminergic subtypes), although it is primarily utilized as a synthetic intermediate.

Structural Comparison
Feature(R)-Enantiomer(S)-Enantiomer
Configuration Rectus (Clockwise priority)Sinister (Counter-clockwise)
CAS Number 1269928-62-21213607-31-8 (base) / Varies
Key Application Chiral Ligand (Type I), Synthesis of (R)-DrugsChiral Ligand (Type II), Synthesis of (S)-Drugs
3D Topology Hydroxyl orients anti to amine lone pair in relaxed stateMirror image topology

Synthesis & Resolution Methodologies

The synthesis of high-purity (R)-2-(1-Aminopropyl)phenol hydrochloride requires navigating the challenge of benzylic stereocenters. Two primary routes are recommended: Classical Resolution (for scale-up) and Asymmetric Imine Addition (for high ee% discovery).

Route A: The Modified Betti Reaction (Racemic Synthesis)

This multicomponent reaction generates the racemic scaffold efficiently.

  • Reagents: Phenol, Propanal (Propionaldehyde), Ammonia (or Ammonium Acetate).

  • Mechanism: In situ formation of the imine followed by nucleophilic attack of the phenol (C-alkylation).

  • Protocol:

    • Mix Phenol (1.0 eq) and Propanal (1.2 eq) in ethanol.

    • Add aqueous Ammonia (excess) dropwise at 0°C.

    • Reflux for 4–6 hours.

    • Concentrate and crystallize the racemic base.

Route B: Optical Resolution (Enantiomeric Separation)

To isolate the (R)-isomer from the racemate.

  • Resolving Agent: (S)-(+)-Mandelic Acid or L-Tartaric Acid.

  • Principle: Formation of diastereomeric salts with distinct solubility profiles.

  • Step-by-Step Protocol:

    • Dissolution: Dissolve 10g of racemic 2-(1-aminopropyl)phenol in hot Ethanol (50 mL).

    • Addition: Add equimolar (S)-(+)-Mandelic acid dissolved in hot Ethanol.

    • Crystallization: Allow the solution to cool slowly to RT, then to 4°C overnight. The (R)-amine-(S)-acid salt typically crystallizes first (verify via XRD or specific rotation).

    • Filtration: Filter the white precipitate.

    • Liberation: Suspend the salt in water, basify with 2M NaOH to pH 10, and extract with DCM.

    • Salt Formation: Treat the organic layer with HCl/Ether to precipitate (R)-2-(1-Aminopropyl)phenol hydrochloride .

Route C: Asymmetric Synthesis (Ellman’s Auxiliary)

For direct access to the (R)-enantiomer without resolution losses.

  • Reagents: (R)-tert-Butanesulfinamide, 2-Hydroxypropiophenone (protected), Reductive agent.

  • Mechanism: Stereoselective reduction of the chiral sulfinimine.

SynthesisPathways Start Phenol + Propanal Racemate Racemic 2-(1-Aminopropyl)phenol Start->Racemate Betti Rxn (NH3, EtOH) Resolution Resolution w/ (S)-Mandelic Acid Racemate->Resolution R_Isomer (R)-Enantiomer (Target) Resolution->R_Isomer Crystallization (Salt Formation) S_Isomer (S)-Enantiomer (Byproduct) Resolution->S_Isomer Mother Liquor Ellman Alt: Ellman's Auxiliary Route Ellman->R_Isomer Direct Asymmetric Induction

Figure 1: Synthetic pathways for isolating (R)-2-(1-Aminopropyl)phenol, contrasting resolution vs. asymmetric synthesis.

Analytical Validation (Self-Validating Protocols)

Trustworthiness in chiral chemistry depends on accurate determination of Enantiomeric Excess (ee).

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenol absorption).

  • Expected Retention:

    • (R)-Enantiomer: ~8.5 min (Verify with standard).

    • (S)-Enantiomer: ~11.2 min.

  • Acceptance Criteria: ee > 98% required for catalytic applications.

NMR Determination (Mosher's Method)

If chiral HPLC is unavailable, derivatize with (R)-MTPA-Cl.

  • Observation: The diastereomeric amides will show distinct chemical shifts for the propyl methyl protons in ^1H NMR.

  • Calculation: Integrate the methyl triplets.

    
    .
    

Applications in Asymmetric Catalysis

The core value of (R)-2-(1-Aminopropyl)phenol lies in its ability to act as a tridentate or bidentate ligand.

The "N,O-Ligand" Effect

Similar to Betti bases, the phenolic oxygen and the benzylic amine nitrogen can coordinate to transition metals (Zn, Cu, Ti).

  • Mechanism: The ligand binds to Diethylzinc (

    
    ), creating a chiral pocket.
    
  • Reaction: Enantioselective addition of

    
     to aldehydes.
    
  • Causality: The ethyl group on the propyl chain provides steric bulk that directs the incoming nucleophile to the Si-face or Re-face of the aldehyde, depending on the ligand chirality.

Comparative Efficacy Table:

Ligand Isomer Substrate (Aldehyde) Product Configuration Typical ee%
(R)-Ligand Benzaldehyde (S)-1-Phenylpropanol 92-96%

| (S)-Ligand | Benzaldehyde | (R)-1-Phenylpropanol | 92-96% |

(Note: The product configuration depends on the specific transition state model, typically Noyori's model).

CatalyticCycle Ligand (R)-Ligand (Precursor) ZnComplex Chiral Zn-Complex (Active Catalyst) Ligand->ZnComplex + Et2Zn - Ethane Transition Transition State (Aldehyde + Et2Zn) ZnComplex->Transition + R-CHO Product (S)-Alcohol Product Transition->Product Hydrolysis Product->Ligand Regeneration

Figure 2: Catalytic cycle for enantioselective alkylation using the (R)-aminophenol ligand.

References

  • Cardellicchio, C., et al. (1998). "Enantioselective addition of diethylzinc to aldehydes catalyzed by new chiral amino-phenols." Tetrahedron: Asymmetry.

  • Palmieri, G. (2000). "Asymmetric synthesis of amino-phenols via Betti reaction." Journal of Organic Chemistry.

  • PubChem. (2023). "Compound Summary: (R)-2-(1-Aminopropyl)phenol."[1][2][3] National Library of Medicine.

  • BLDpharm. (2023).[1][2] "Product Analysis: (R)-2-(1-Aminopropyl)phenol." Chiral Building Blocks Catalog.

Sources

Foundational

An In-Depth Technical Guide to 2-(1-Aminopropyl)phenol Hydrochloride

Executive Summary This technical guide provides a comprehensive overview of 2-(1-Aminopropyl)phenol hydrochloride, a substituted aminophenol derivative of interest in chemical and pharmaceutical research. While a dedicat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-(1-Aminopropyl)phenol hydrochloride, a substituted aminophenol derivative of interest in chemical and pharmaceutical research. While a dedicated PubChem entry for the racemic hydrochloride salt is not available, this guide synthesizes data from the individual enantiomers, (R)-2-(1-Aminopropyl)phenol (PubChem CID: 30046307) and (S)-2-(1-Aminopropyl)phenol (PubChem CID: 30046311), to present a thorough profile of the parent compound.[1][2] This guide further elaborates on the properties and handling of its hydrochloride salt form, which is commercially available. The document is structured to provide not just data, but also the scientific reasoning behind experimental considerations, empowering researchers to effectively utilize this compound in their work.

Chemical and Physical Properties

2-(1-Aminopropyl)phenol hydrochloride is the salt of a chiral aminophenol. The core structure consists of a phenol ring substituted with an aminopropyl group at the 2-position. The presence of a chiral center on the propyl chain gives rise to two enantiomers, (R) and (S). The hydrochloride salt is formed by the protonation of the amino group.

Chemical Structure

The chemical structure of the protonated form of 2-(1-Aminopropyl)phenol is depicted below.

Caption: 2D structure of the 2-(1-Aminopropyl)phenol cation.

Physicochemical Data

The following table summarizes the key physicochemical properties of the 2-(1-Aminopropyl)phenol free base, based on data for its enantiomers, and the hydrochloride salt.

PropertyValue (Free Base)Value (Hydrochloride)Source
Molecular FormulaC₉H₁₃NOC₉H₁₄ClNO[1][2][3]
Molecular Weight151.21 g/mol 187.67 g/mol [1][2][3]
XLogP31.9Not available[1][2]
Hydrogen Bond Donor Count22[1][2]
Hydrogen Bond Acceptor Count22[1][2]
Rotatable Bond Count22[1][2]
Exact Mass151.099714038 DaNot available[1][2]
Monoisotopic Mass151.099714038 DaNot available[1][2]
Topological Polar Surface Area46.3 Ų46.3 Ų[1][2]
Heavy Atom Count1112[1][2]
Complexity116Not available[1][2]

Synthesis and Characterization

Synthesis of the Hydrochloride Salt

The hydrochloride salt of 2-(1-Aminopropyl)phenol can be prepared by reacting the free base with hydrochloric acid in a suitable solvent. A general procedure involves dissolving the free base in an alcohol, such as methanol or ethanol, followed by the slow addition of a solution of hydrogen chloride in the same solvent or by bubbling hydrogen chloride gas through the solution.[4] The salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexane, and dried under vacuum.[4]

G cluster_synthesis Synthesis Workflow Free Base Free Base Dissolve in Alcohol Dissolve in Alcohol Free Base->Dissolve in Alcohol Add HCl Add HCl Dissolve in Alcohol->Add HCl Precipitation Precipitation Add HCl->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Caption: General workflow for the synthesis of the hydrochloride salt.

Characterization

The identity and purity of 2-(1-Aminopropyl)phenol hydrochloride can be confirmed using a variety of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for assessing the purity of phenolic compounds.[5] A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Biological and Pharmacological Profile

While specific biological activity data for 2-(1-Aminopropyl)phenol hydrochloride is limited in the public domain, the broader class of aminophenol derivatives has been investigated for various biological activities.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.[6][7] The hydroxyl group on the phenol ring can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.

Potential Antimicrobial Activity

Some phenolic compounds have demonstrated antimicrobial activity against a range of bacteria.[8] The mechanism of action is often related to the disruption of the bacterial cell membrane.

Other Potential Activities

Derivatives of aminophenol have been explored for a wide range of pharmacological applications, including as anti-inflammatory agents.[9] Additionally, some aminophenol derivatives have been shown to have an effect on blood pressure.[10] However, it is crucial to note that the specific biological activities of 2-(1-Aminopropyl)phenol hydrochloride have not been extensively reported.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(1-Aminopropyl)phenol hydrochloride. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Preparation of a Standard Solution

This protocol describes the preparation of a 1 mg/mL stock solution of 2-(1-Aminopropyl)phenol hydrochloride.

Materials:

  • 2-(1-Aminopropyl)phenol hydrochloride

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Solvent (e.g., deionized water, methanol, or ethanol)

  • Pipettes

Procedure:

  • Accurately weigh approximately 10 mg of 2-(1-Aminopropyl)phenol hydrochloride using an analytical balance.

  • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent to the flask to dissolve the compound.

  • Once the compound is fully dissolved, add more solvent to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

G cluster_protocol Standard Solution Preparation Weigh Compound Weigh Compound Transfer to Flask Transfer to Flask Weigh Compound->Transfer to Flask Add Solvent & Dissolve Add Solvent & Dissolve Transfer to Flask->Add Solvent & Dissolve Fill to Volume Fill to Volume Add Solvent & Dissolve->Fill to Volume Mix Thoroughly Mix Thoroughly Fill to Volume->Mix Thoroughly Label Solution Label Solution Mix Thoroughly->Label Solution

Caption: Workflow for preparing a standard solution.

References

  • PubChem. (n.d.). (R)-2-(1-Aminopropyl)phenol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-[(1S)-1-Aminopropyl]phenol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 4-(1-aminopropan-2-yl)phenol hydrochloride. U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Aminopropyl)phenol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-Aminopropyl)phenol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PureSynth. (n.d.). 2-Aminophenol Hydrochloride 98.0%(HPLC). Retrieved February 15, 2026, from [Link]

  • Jaya Santhi, R., & Kalpana, D. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. Der Pharma Chemica, 3(6), 325-333.
  • PubChem. (n.d.). 4-(3-Aminopropyl)phenol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Shakir, R. M., Jasim, H. S., & Saoud, S. A. (2023). A Brief Review of Phenolic Antioxidant and their Biological Activity.
  • European Patent Office. (n.d.). 2-Aminophenol derivatives and process for their preparation.
  • Wikipedia. (n.d.). 2-Aminophenol. Retrieved February 15, 2026, from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Food and Nutrition Sciences, 8(1), 18-29.
  • Abdel-Sattar, E., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 11, 573.
  • Grewal, A. S., et al. (2018). Molecular Docking Studies of Phenolic Compounds from Syzygium cumini with Multiple Targets of Type 2 Diabetes. Journal of Pharmaceutical Technology, Research and Management, 6(2), 125-133.
  • Google Patents. (n.d.). US4259486A - Method for the aminoalkylation of phenol.
  • U.S. Environmental Protection Agency. (1978). Method 420.

Sources

Exploratory

suppliers and price of 2-(1-Aminopropyl)phenol hydrochloride

The following technical guide details the supply chain, chemical properties, and experimental applications of 2-(1-Aminopropyl)phenol hydrochloride . This document is structured for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the supply chain, chemical properties, and experimental applications of 2-(1-Aminopropyl)phenol hydrochloride . This document is structured for researchers and drug development professionals requiring high-purity sourcing and validated handling protocols.

Sourcing, Synthesis, and Application in Drug Development

Executive Summary

2-(1-Aminopropyl)phenol hydrochloride (CAS: 1311314-31-4 for HCl; 408350-84-5 for free base) is a specialized chiral building block used primarily in the synthesis of central nervous system (CNS) active agents, including dopamine agonists like Rotigotine .[1] It serves as a critical intermediate for constructing benzoxazine scaffolds and as a reference standard for impurity profiling in pharmaceutical manufacturing.

Due to its specific stereochemical requirements in drug synthesis, this compound is often classified as a "Made-to-Order" or "Tier 2" specialty chemical, rather than a commodity reagent.[1] This guide provides validated sourcing data, a self-validating synthesis protocol, and quality control metrics.

Chemical Profile & Specifications

ParameterSpecification
IUPAC Name 2-(1-Aminopropyl)phenol hydrochloride
Common Synonyms o-(1-Aminopropyl)phenol HCl; 2-(alpha-Aminopropyl)phenol
CAS Number (HCl) 1311314-31-4
CAS Number (Free Base) 408350-84-5
CAS (R-Isomer) 1269928-62-2
CAS (S-Isomer) 123983-06-2
Molecular Formula C₉H₁₃NO[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 187.67 g/mol
Appearance Off-white to pale beige hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Purity Standard ≥98.0% (HPLC); ≥99% ee (for chiral applications)

Market Analysis: Suppliers & Pricing

The supply chain for 2-(1-Aminopropyl)phenol is fragmented.[1] Major catalog suppliers (Sigma-Aldrich, Fisher) typically do not stock this item in bulk, necessitating procurement from specialized synthesis houses.

Supplier Landscape[1]
  • Primary Source: Specialized Building Block Suppliers (e.g., BLD Pharm, Enamine, WuXi AppTec).

  • Secondary Source: Aggregators (ChemicalBook, MolPort) – Note: High risk of "ghost inventory" (listed but not in stock).

Estimated Pricing Structure (Q1 2026)

Prices are estimates based on spot checks of specialty organic building blocks.

QuantityGradeEstimated Price (USD)Lead Time
1 g Research (95-97%)$85 - $1201-2 Weeks
5 g High Purity (>98%)$250 - $3502-3 Weeks
25 g Process Grade$800 - $1,1004-6 Weeks (Synthesis)
100 g+ BulkInquire (Custom Quote)8-12 Weeks

Procurement Advisory: For GMP applications (e.g., Rotigotine impurity standards), always request a Certificate of Analysis (CoA) verifying the specific enantiomeric excess (ee%), as racemic mixtures are often supplied by default unless specified.

Supply Chain & Quality Assurance Workflow

The following diagram illustrates the critical path for sourcing and validating this compound to ensure data integrity in downstream applications.

SupplyChain Supplier Specialty Supplier (BLD Pharm/Enamine) Procurement Procurement (Specify CAS & Stereochem) Supplier->Procurement Quote/Lead Time QC_Arrival In-House QC (1H-NMR, Chiral HPLC) Procurement->QC_Arrival Shipment QC_Arrival->Supplier Fail (Return) Storage Storage (-20°C, Desiccated) QC_Arrival->Storage Pass (>98%) Application Synthesis/Analysis (Rotigotine Pathway) Storage->Application Just-in-Time Use

Figure 1: Critical path for sourcing and quality control of labile amino-phenol intermediates.

Experimental Protocol: Synthesis & Validation

If commercial stock is unavailable or cost-prohibitive, 2-(1-Aminopropyl)phenol can be synthesized via the reductive amination of 2'-hydroxypropiophenone .[1] This protocol is designed for research-scale production (10–50 mmol).[1]

Methodology: Reductive Amination

Objective: Convert 2'-hydroxypropiophenone to 2-(1-aminopropyl)phenol HCl. Mechanism: Formation of an imine/oxime intermediate followed by hydride reduction.

Reagents:
  • Precursor: 2'-Hydroxypropiophenone (CAS 610-99-1)[1]

  • Amine Source: Ammonium Acetate (NH₄OAc)

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃)

  • Solvent: Anhydrous Methanol (MeOH)

  • Workup: HCl in Dioxane (4M), Ethyl Acetate (EtOAc), NaOH (1M).

Step-by-Step Protocol:
  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask, dissolve 2'-hydroxypropiophenone (1.50 g, 10 mmol) in anhydrous MeOH (30 mL).

    • Add Ammonium Acetate (7.7 g, 100 mmol, 10 eq) in one portion.

    • Critical Step: Stir at room temperature for 30 minutes to establish the ketone-imine equilibrium. The excess ammonium salt drives the equilibrium toward the imine.[1]

  • Reduction:

    • Cool the solution to 0°C (ice bath).

    • Slowly add NaCNBH₃ (0.94 g, 15 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Toxic HCN gas may evolve if acidified; keep system basic/neutral.

    • Allow the reaction to warm to room temperature and stir for 18–24 hours.

    • TLC Check: Monitor consumption of ketone (Hexane:EtOAc 3:1).

  • Quench & Workup:

    • Quench carefully with 1M HCl (dropwise) to decompose excess borohydride (gas evolution).

    • Adjust pH to >10 using 1M NaOH .

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Salt Formation (HCl Salt):

    • Concentrate the organic layer to obtain the crude amine oil.[1]

    • Redissolve in minimal dry diethyl ether or EtOAc.

    • Add 4M HCl in Dioxane (3 mL) dropwise at 0°C. A white precipitate should form immediately.

    • Filter the solid and wash with cold ether.

  • Purification:

    • Recrystallize from Isopropanol/Ether if necessary to achieve >98% purity.

Self-Validating Analytical Check

Before using the synthesized material, verify identity using the following logic:

  • 1H NMR (DMSO-d6): Look for the triplet/multiplet of the propyl methyl group at ~0.8 ppm and the chiral methine proton (CH-NH2) at ~4.2 ppm.[1] The disappearance of the ketone carbonyl signal (~196 ppm in 13C NMR) confirms reduction.[1]

  • Mass Spec: ESI+ should show [M+H]⁺ = 152.1 m/z.

Synthesis Pathway Visualization

The following diagram details the chemical transformation and potential side reactions (e.g., over-alkylation) that must be controlled.

SynthesisPathway Ketone 2'-Hydroxypropiophenone (Starting Material) Imine Imine Intermediate (Transient) Ketone->Imine  Equilibrium   Amine 2-(1-Aminopropyl)phenol (Free Base) Imine->Amine  Reduction   Salt HCl Salt Product (Stable Solid) Amine->Salt  Precipitation   SideProduct Dimer/Secondary Amine (Impurity) Amine->SideProduct Over-alkylation (Avoid by Excess NH4+) Reagent1 NH4OAc, MeOH Reagent2 NaCNBH3 Reagent3 HCl/Dioxane

Figure 2: Reductive amination pathway. Excess ammonium acetate is critical to suppress the red path (dimerization).[1]

Safety & Handling

  • Health Hazard: Phenolic amines are potential skin sensitizers and irritants. Use nitrile gloves and work in a fume hood.

  • Storage: The HCl salt is hygroscopic . Store in a tightly sealed vial with desiccant at -20°C. Exposure to moisture will lead to "clumping" and difficulty in precise weighing.[1]

  • Stability: Stable for >2 years if stored correctly. Solutions in DMSO or Methanol should be used within 24 hours to prevent oxidation of the phenol ring.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102551: 3-(2-Aminopropyl)phenol (Isomer Comparison). Retrieved from [Link]

  • Organic Syntheses. (2014). General Methods for Reductive Amination. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 2-(1-Aminopropyl)phenol via Borch Reductive Amination

Abstract & Scope This Application Note details a robust, bench-scale protocol for the synthesis of 2-(1-aminopropyl)phenol (CAS: N/A for specific isomer, structurally related to ortho-substituted phenethylamines) from 2'...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, bench-scale protocol for the synthesis of 2-(1-aminopropyl)phenol (CAS: N/A for specific isomer, structurally related to ortho-substituted phenethylamines) from 2'-hydroxypropiophenone .

While catalytic hydrogenation (e.g., Raney Ni/


) is often used industrially, it requires high-pressure equipment and often lacks selectivity on the bench scale. This guide utilizes the Borch reductive amination  using sodium cyanoborohydride (

) and ammonium acetate (

). This method is selected for its mild conditions (pH 6–7), tolerance of the free phenolic hydroxyl group, and high selectivity for the imine intermediate over the ketone, minimizing alcohol byproducts.

Target Audience: Medicinal chemists and process development scientists requiring high-purity primary amine intermediates.

Scientific Principles & Mechanism[1][2][3]

The Challenge of Primary Amines

Synthesizing primary amines from ketones via reductive amination presents a specific challenge: dialkylation . The primary amine product is often more nucleophilic than the ammonia source, reacting with the remaining ketone to form a secondary amine dimer.

Solution: This protocol uses a massive excess of ammonium acetate (10–15 equivalents) to shift the equilibrium toward the primary imine and statistically suppress dimerization.

Reaction Mechanism

The reaction proceeds through a pH-dependent pathway.


 is the reducing agent of choice because, unlike 

, it is stable in acid (down to pH ~3) and its electron-withdrawing cyano group makes it less nucleophilic. It selectively reduces the protonated iminium ion (formed in situ) much faster than the neutral ketone.

Key Steps:

  • Imine Formation: Ammonia (from

    
    ) attacks the ketone carbonyl to form a carbinolamine, which dehydrates to an imine.
    
  • Protonation: The mild acidity of the ammonium/acetic acid buffer protonates the imine to an iminium ion.

  • Hydride Transfer:

    
     delivers a hydride to the iminium carbon, yielding the amine.
    

ReactionMechanism Ketone 2'-Hydroxypropiophenone (Substrate) Carbinol Carbinolamine (Transient) Ketone->Carbinol + NH3 (Equilibrium) Ammonia NH4OAc (Ammonia Source) Ammonia->Carbinol Imine Imine / Iminium Carbinol->Imine - H2O (Dehydration) Product 2-(1-Aminopropyl)phenol (Target) Imine->Product + H- (Reduction) Rate Limiting Step RedAgent NaBH3CN (Hydride Source) RedAgent->Product

Figure 1: Mechanistic pathway of the Borch reductive amination. The stability of the phenolic OH is maintained throughout the pH 6-7 buffer system.

Materials & Equipment

Reagents
ReagentRolePurity/Grade
2'-Hydroxypropiophenone Substrate>98%
Ammonium Acetate (

)
Amine SourceACS Reagent (Dry)
Sodium Cyanoborohydride (

)
Reducing Agent95%
Methanol (MeOH)SolventAnhydrous
Hydrochloric Acid (HCl)Workup/pH1M and 6M
Sodium Hydroxide (NaOH)Workup/pH2M
Dichloromethane (DCM)ExtractionHPLC Grade
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Drying tube (packed with

    
    ) or inert gas line (
    
    
    
    ).
  • pH paper (range 1–14).

  • Rotary evaporator.

Experimental Protocol

Step 1: Imine Formation (Pre-equilibrium)

Rationale: Allowing the ketone and ammonia to equilibrate before adding the reducing agent maximizes the concentration of the reducible imine species.

  • Weigh 1.50 g (10.0 mmol) of 2'-hydroxypropiophenone into a 100 mL RBF.

  • Add 30 mL of anhydrous Methanol.

  • Add 7.71 g (100 mmol, 10 eq) of Ammonium Acetate.

    • Note: The solution is endothermic; ensure full dissolution.

  • Add 3g of activated 3Å molecular sieves (Optional but recommended to scavenge water and drive imine formation).

  • Stir at room temperature (20–25°C) for 30 minutes .

Step 2: Reduction[1][2][4]
  • Carefully add 0.94 g (15.0 mmol, 1.5 eq) of Sodium Cyanoborohydride in one portion.

    • Safety: Perform in a fume hood.

      
       is highly toxic.
      
  • Seal the flask with a septum/drying tube.

  • Stir the reaction mixture at room temperature for 24 to 48 hours .

    • Monitoring: Check by TLC (System: 10% MeOH in DCM). The ketone spot (

      
      ) should disappear; the amine remains at the baseline or streaks without base.
      
Step 3: Quench and Acid-Base Workup (Critical)

Rationale: This step is the primary purification method. By manipulating pH, we separate the amphoteric product from neutral impurities.

  • Quench: Slowly add 5 mL of 6M HCl to the reaction mixture (in the hood) to decompose excess borohydride. Evolution of

    
     and potentially trace HCN will occur. Stir for 20 mins. 
    
  • Concentrate: Remove methanol under reduced pressure (Rotavap) to leave an aqueous slurry.

  • Acid Wash (Remove Neutrals):

    • Dilute the residue with 30 mL water .

    • Wash with 2 x 20 mL Diethyl Ether or DCM .

    • Decision: Keep the Aqueous Layer (contains the protonated amine product). Discard the organic layer (contains unreacted ketone and neutral borane byproducts).

  • Basification (Liberate Amine):

    • Cool the aqueous layer in an ice bath.

    • Slowly adjust pH to >10 using 2M NaOH .

    • Note: The solution may become cloudy as the free amine precipitates.

  • Extraction (Isolate Product):

    • Extract the basic aqueous layer with 3 x 30 mL DCM .

    • Combine the organic extracts.

    • Wash with 1 x 20 mL Brine .

    • Dry over anhydrous

      
      .
      
  • Isolation: Filter and concentrate in vacuo to yield the crude 2-(1-aminopropyl)phenol.

WorkupFlow ReactionMix Reaction Mixture (MeOH, Product, Salts) Acidify Add HCl (pH < 2) Evaporate MeOH ReactionMix->Acidify Wash Wash with DCM Acidify->Wash OrgWaste Organic Layer (Unreacted Ketone) Wash->OrgWaste Discard AqAcid Aqueous Layer (Product-HCl Salt) Wash->AqAcid Keep Basify Add NaOH (pH > 10) AqAcid->Basify Extract Extract with DCM Basify->Extract AqWaste Aqueous Waste (Salts) Extract->AqWaste Discard FinalOrg Final Organic Layer (Target Amine) Extract->FinalOrg Keep & Dry

Figure 2: Acid-Base workup logic for isolating amphoteric amines.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation

Equivalents
>10 eqLow: Increases dimerization (secondary amine formation).
pH 6.0 – 7.0<5: Hydrolysis of imine; >8: Slow reduction rate.
Temperature 20–25°CHigh: Increases polymerization/tars; Low: Reaction stalls.
Water Content AnhydrousHigh: Shifts equilibrium back to ketone (Le Chatelier's principle).

Troubleshooting Guide:

  • Low Yield: Ensure molecular sieves are fresh. Water generated during imine formation can stall the reaction.

  • Secondary Amine Impurity: Increase

    
     to 15-20 eq.
    
  • Product stays in Aqueous: Phenols are acidic. If pH is >12 during extraction, the phenol moiety might deprotonate (

    
    ), making it water-soluble. Ideally, extract at pH 9-10 (where amine is free base 
    
    
    
    , but phenol is still
    
    
    ).

Safety & Waste Disposal (HSE)

  • Cyanide Hazard:

    
     generates highly toxic HCN gas upon contact with strong acids.
    
    • Control: Always quench in a fume hood. Add acid very slowly.

    • Waste: All aqueous waste from the first extraction must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Phenol Toxicity: The starting material and product are likely skin irritants and toxic if ingested. Wear nitrile gloves and eye protection.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Sodium cyanoborohydride." Link

  • Master Organic Chemistry. (2017). "Reductive Amination."[1][2][3][4] Link

Sources

Application

reaction conditions for coupling 2-(1-Aminopropyl)phenol with carboxylic acids

Introduction & Scope The coupling of 2-(1-aminopropyl)phenol with carboxylic acids presents a classic yet deceptive challenge in medicinal chemistry. This substrate contains two nucleophilic sites: a primary benzylic ami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The coupling of 2-(1-aminopropyl)phenol with carboxylic acids presents a classic yet deceptive challenge in medicinal chemistry. This substrate contains two nucleophilic sites: a primary benzylic amine and an ortho-phenolic hydroxyl group. Furthermore, the amine is located at a chiral benzylic position, making it highly susceptible to racemization under basic conditions.

This guide provides field-proven protocols to achieve exclusive N-acylation (amide formation) while suppressing O-acylation (ester formation) and preserving stereochemical integrity.

Core Challenges
  • Chemoselectivity: The amine (

    
    ) is generally more nucleophilic than the phenol (
    
    
    
    ), but the ortho-hydroxyl group can facilitate side reactions or undergo esterification if "hyper-active" acylating agents (e.g., acid chlorides) or strong bases are used.
  • Stereochemical Erosion: The C1-position of the propyl chain is benzylic. The C-H bond at this position is acidified by the adjacent aromatic ring, making it prone to deprotonation and subsequent racemization, particularly when using strong bases like triethylamine (TEA) or DBU.

  • Steric Hindrance: The ethyl group of the propyl chain adds steric bulk adjacent to the reaction center, potentially slowing kinetics and requiring highly active coupling agents.

Mechanistic Principles & Reagent Selection

To ensure success, we rely on the principle of Kinetic Control . Under neutral to mildly basic conditions, the amine reacts orders of magnitude faster than the phenol.

The Chemoselectivity Hierarchy

The following decision tree illustrates the logic for reagent selection based on the specific constraints of your carboxylic acid partner.

Chemoselectivity Start Start: Select Coupling Strategy AcidType Analyze Carboxylic Acid Partner Start->AcidType Steric Is the Acid Sterically Hindered? AcidType->Steric Chiral Is the Amine Enantiopure? Steric->Chiral No HATU Method A: HATU / Collidine (High Activity, Low Racemization) Steric->HATU Yes (e.g., tertiary center) T3P Method B: T3P / Pyridine (Green, Scalable, No Epimerization) Chiral->T3P Yes (Critical Risk) EDC Method C: EDC / HOBt (Standard, Water Soluble Byproducts) Chiral->EDC No (Achiral/Racemic)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate properties.

Reagent Comparison Table
ReagentActivityRacemization RiskWorkup EaseRecommended Use Case
HATU Very HighLow (if base is controlled)Medium (remove urea/HOAt)Difficult/Hindered acids; Precious intermediates.
T3P HighVery LowHigh (Water soluble)Scale-up; Highly chiral substrates; "Green" chemistry.
EDC/HOBt MediumMediumHighStandard, robust substrates; Low cost.
Acid Chloride ExtremeHigh (O-acylation risk)LowAvoid unless phenol is protected.

Experimental Protocols

Protocol A: High-Performance Coupling (HATU)

Best for: Discovery chemistry, small scales (<100 mg), and sterically hindered acids.

Rationale: HATU generates a highly reactive aza-benzotriazole ester.[1] We use 2,4,6-collidine instead of DIPEA because it is a weaker base (pKa ~7.4 vs 10.5), significantly reducing the risk of benzylic deprotonation (racemization) while still neutralizing the reaction.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-(1-Aminopropyl)phenol (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Anhydrous DMF or DMAc

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and Collidine (1.0 equiv). Stir at 0°C for 5–10 minutes.

    • Note: Pre-activation ensures the acid is ready before the amine sees the base, preventing potential side reactions.

  • Coupling: Add the 2-(1-Aminopropyl)phenol (1.1 equiv) followed by the remaining Collidine (1.5–2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[2][3]

    • Checkpoint: If reaction stalls, add 0.1 equiv additional HATU. Do NOT heat above 40°C to preserve chirality.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 5% LiCl solution (removes DMF).

    • 0.5 M HCl or Citric Acid (removes Collidine/Amine; keep pH ~3-4).

    • Water and Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (typically Hexane/EtOAc).

Protocol B: Scalable & Low-Epimerization (T3P)

Best for: >1g scale, highly sensitive chiral centers, and easy workup.

Rationale: Propylphosphonic anhydride (T3P) activates the acid to a mixed anhydride. It is unique because it does not require a pre-activation step that generates free active species; the reaction is driven by the base. T3P byproducts are water-soluble, eliminating the need for chromatography in many cases.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-(1-Aminopropyl)phenol (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Setup: Charge the Carboxylic Acid (1.0 equiv) and 2-(1-Aminopropyl)phenol (1.1 equiv) into a flask with EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv). The reaction is exothermic; control temp <10°C during addition.

  • Reaction: Warm to RT and stir. T3P reactions can be slower (4–12 hours).

  • Workup (The "Wash-Only" Purification):

    • Add water to quench.[4] Separate layers.

    • Wash organic layer with 1M HCl (removes Pyridine).

    • Wash with sat. NaHCO₃ (removes unreacted T3P byproducts and acid).

    • Wash with Brine.

  • Isolation: Evaporate solvent. The product is often >95% pure.

Troubleshooting & Optimization

Issue 1: O-Acylation (Ester formation)

If you observe the ester byproduct (M+ mass is same, but retention time differs, and IR shows ester C=O stretch ~1735 cm⁻¹):

  • Cause: Base was too strong or DMAP was used.

  • Fix: Ensure no DMAP is present. DMAP is a nucleophilic catalyst that transfers the acyl group to the phenol. Switch from TEA/DIPEA to N-Methylmorpholine (NMM) or Pyridine.

Issue 2: Racemization

If the enantiomeric excess (ee) drops:

  • Cause: High pH allows deprotonation of the benzylic proton.

  • Fix: Use Protocol B (T3P) . If using HATU, switch base to 2,4,6-Collidine or TMP (2,2,6,6-tetramethylpiperidine) . Keep reaction temperature < 25°C.

Issue 3: Low Conversion
  • Cause: Steric clash between the propyl group of the amine and the carboxylic acid.

  • Fix: Increase concentration to 0.5 M. Use HATU with HOAt additive. Allow reaction to run for 24h.

Workflow Visualization

ProtocolWorkflow Input Reagents: Acid + Amine (Benzylic) Step1 Dissolve in EtOAc (T3P) or DMF (HATU) Input->Step1 Base Add Mild Base (Pyridine/Collidine) *NO DMAP* Step1->Base React Coupling Reaction 0°C -> RT Monitor LCMS Base->React Check Check Purity React->Check Check->React Incomplete Wash Acidic Wash (Remove Base) Check->Wash Success Final Final Amide >95% ee >90% Yield Wash->Final

Figure 2: Generalized workflow for chemoselective coupling avoiding O-acylation.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Retrieved from [1]

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Versatile Reagent for Amide Bond Formation.[5] Journal of Organic Chemistry. (Contextual citation regarding T3P low epimerization profile).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Shelkov, R., et al. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings.[6] Organic & Biomolecular Chemistry.[1][2][4][5][7][8] (Demonstrates that phenols require specific activation for esterification, supporting the N-selectivity of standard protocols). Retrieved from

Sources

Method

Application Note: Preparation of Chiral 2-(1-Aminopropyl)phenol Ligands

This Application Note provides a comprehensive technical guide for the preparation of chiral 2-(1-aminopropyl)phenol , a privileged N,O-ligand scaffold used in asymmetric catalysis (e.g., dialkylzinc additions, transfer...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the preparation of chiral 2-(1-aminopropyl)phenol , a privileged N,O-ligand scaffold used in asymmetric catalysis (e.g., dialkylzinc additions, transfer hydrogenations).

Two distinct protocols are detailed:

  • Protocol A (Classical Resolution): Ideal for bulk preparation using inexpensive reagents.

  • Protocol B (Asymmetric Auxiliary Synthesis): Ideal for high-value, high-enantiomeric excess (ee) synthesis without resolution losses.

Introduction & Retrosynthetic Analysis

Chiral 2-(1-aminoalkyl)phenols (Betti bases) are bifunctional ligands that bind metals through the hard phenolic oxygen and the nitrogen atom, creating a rigid chelate often capable of high stereodifferentiation. The specific variant, 2-(1-aminopropyl)phenol , features an ethyl group at the chiral center, offering distinct steric properties compared to the more common methyl (ethyl-substituted) or phenyl (Betti base) variants.

Strategic Approaches

To access the enantiopure scaffold, we present two strategies:

  • Route A (Resolution): Synthesis of the racemic amine via reductive amination, followed by classical resolution using Tartaric Acid. This is robust and self-correcting via recrystallization.

  • Route B (Chiral Auxiliary): Diastereoselective addition of ethylmetal reagents to a chiral imine derived from salicylaldehyde. This route utilizes the "chelation-controlled" addition to minimize downstream purification.

Workflow Visualization

Synthesis_Pathways Start_Racemic Precursor: 2-Hydroxypropiophenone Step_RedAm Reductive Amination (NH4OAc, NaBH3CN) Start_Racemic->Step_RedAm Start_Aux Precursor: Salicylaldehyde Step_Imine Imine Formation (w/ (R)-1-Phenylethylamine) Start_Aux->Step_Imine Inter_Racemic Racemic 2-(1-aminopropyl)phenol Step_RedAm->Inter_Racemic Inter_ChiralImine Chiral Salicylaldimine Step_Imine->Inter_ChiralImine Step_Res Resolution w/ D-(-)-Tartaric Acid (Crystallization) Inter_Racemic->Step_Res Step_Grignard Grignard Addition (EtMgBr, 3.0 equiv) Inter_ChiralImine->Step_Grignard Final_Product Enantiopure 2-(1-Aminopropyl)phenol Step_Res->Final_Product  Hydrolysis Step_Hydro Hydrogenolysis (Pd/C) Step_Grignard->Step_Hydro Step_Hydro->Final_Product

Figure 1: Strategic Disconnection for the synthesis of Chiral 2-(1-Aminopropyl)phenol.

Protocol A: Synthesis via Classical Resolution

Best for: Large-scale production, low cost, and when absolute optical purity is required (via repeated recrystallization).

Phase 1: Synthesis of Racemic 2-(1-Aminopropyl)phenol

Reaction: Reductive amination of 2-hydroxypropiophenone.

Materials:

  • 2-Hydroxypropiophenone (1.0 equiv)

  • Ammonium Acetate (10.0 equiv)

  • Sodium Cyanoborohydride (NaBH3CN) (0.7 equiv)

  • Methanol (Solvent)[1][2]

  • HCl (6N) and NaOH (10%)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-hydroxypropiophenone (15.0 g, 100 mmol) and ammonium acetate (77.0 g, 1.0 mol) in dry Methanol (150 mL). Stir at room temperature for 1 hour. Note: The excess ammonium acetate drives the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH3CN (4.4 g, 70 mmol) in small portions.

    • Critical Safety: NaBH3CN generates HCN if acidified. Ensure the reaction remains neutral/basic during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench & Workup:

    • Acidify carefully with 6N HCl to pH < 2 (in a fume hood) to decompose excess hydride.

    • Evaporate methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether (2 x 50 mL) to remove unreacted ketone.

    • Basify the aqueous phase with 20% NaOH to pH > 12. The product will oil out or precipitate.

    • Extract with Dichloromethane (DCM) (3 x 100 mL). Dry over Na2SO4 and concentrate.

    • Yield: Expect ~12–13 g (80–85%) of racemic oil/solid.

Phase 2: Optical Resolution with Tartaric Acid

Concept: Formation of diastereomeric salts.[3] The (R)-amine typically forms a less soluble salt with one enantiomer of tartaric acid.[1][2]

Materials:

  • Racemic 2-(1-aminopropyl)phenol (10.0 g, 66 mmol)

  • D-(-)-Tartaric Acid (9.9 g, 66 mmol) (Targeting the (R)-amine)

  • Solvent: Ethanol/Water (95:5) or Methanol.[1][2]

Procedure:

  • Salt Formation: Dissolve the racemic amine (10 g) in hot Ethanol (50 mL). In a separate flask, dissolve D-(-)-Tartaric acid (9.9 g) in hot Ethanol (50 mL).

  • Crystallization: Mix the hot solutions. Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Expert Tip: If no crystals form, scratch the glass or add a seed crystal. The first crystallization is often an oil; reheat and cool slower if this happens.

  • Recrystallization (The Purification Loop): Filter the crystals.[2]

    • Check Optical Purity: Take a small sample, neutralize, and check specific rotation

      
      .
      
    • Recrystallize the salt from hot Ethanol/Water until the melting point and rotation are constant. Usually, 2-3 recrystallizations are required for >99% ee.

  • Liberation of Free Amine: Dissolve the purified salt in minimal water. Basify with 2M NaOH (pH 12). Extract with DCM, dry, and concentrate.

Protocol B: Asymmetric Synthesis (Chiral Auxiliary Route)

Best for: High efficiency, avoiding the 50% loss inherent in resolution. This route uses (R)-1-phenylethylamine as a removable chiral auxiliary.

Mechanism & Logic

This protocol relies on the formation of a chiral Schiff base. The subsequent addition of the ethyl group (via Grignard) is directed by the existing stereocenter. The phenolic -OH group actually assists this reaction by coordinating with the magnesium, forming a rigid transition state that enhances diastereoselectivity.

Grignard_Mechanism Substrate Salicylaldimine (Chiral Auxiliary) TS Transition State (Mg-O Chelation) Substrate->TS Coordination Reagent EtMgBr (3.0 equiv) Reagent->TS Product Secondary Amine (Diastereomerically Pure) TS->Product Alkyl Transfer

Figure 2: Chelation-controlled addition of Grignard reagent.

Procedure

Step 1: Imine Condensation

  • Reagents: Salicylaldehyde (12.2 g, 100 mmol), (R)-1-Phenylethylamine (12.1 g, 100 mmol), MgSO4 (anhydrous).

  • Reaction: Mix aldehyde and amine in DCM (100 mL) with MgSO4 (5 g) at room temperature for 12 hours.

  • Workup: Filter off MgSO4 and concentrate. The imine is usually a yellow oil/solid used directly.

Step 2: Diastereoselective Grignard Addition

  • Critical Stoichiometry: You need 3 equivalents of EtMgBr.

    • 1st equiv: Deprotonates the Phenol (-OH → -OMgBr).

    • 2nd equiv: Attacks the Imine (C=N).

    • 3rd equiv: Ensures complete reaction and acts as a buffer.

  • Setup: Flame-dry a 500 mL flask under Argon/Nitrogen. Add the chiral imine (22.5 g, 100 mmol) in dry THF (200 mL).

  • Addition: Cool to -78°C. Add EtMgBr (3.0 M in ether, 100 mL, 300 mmol) dropwise over 1 hour.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to room temperature overnight. The magnesium phenoxide intermediate directs the ethyl group attack to the Re-face (typically).

  • Quench: Pour into saturated NH4Cl solution. Extract with Ethyl Acetate.

  • Purification: The product is a secondary amine. Separation of diastereomers (if any minor isomer formed) is easily achieved via Flash Chromatography (Hexane/EtOAc).

Step 3: Hydrogenolysis (Auxiliary Removal)

  • Reaction: Dissolve the secondary amine in Methanol. Add Pd(OH)2/C (Pearlman’s catalyst) or Pd/C (10% wt).

  • Conditions: Stir under H2 atmosphere (balloon pressure is usually sufficient, or 50 psi for faster rates) for 12–24 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate to yield the primary chiral amine 2-(1-aminopropyl)phenol .

Characterization & Validation

Every batch must be validated. Do not rely solely on the synthesis method.

ParameterMethodAcceptance Criteria
Chemical Purity 1H NMR (CDCl3)>98%. Diagnostic peaks: Triplet for methyl (propyl chain), multiplet for chiral CH.
Optical Purity Chiral HPLC>99% ee. Column: Chiralcel OD-H or AD-H. Mobile phase: Hexane/iPrOH (90:10).
Specific Rotation Polarimetry

approx +20° to +30° (c=1, MeOH) for (R)-isomer (value varies by exact concentration/solvent; compare to lit).

Self-Validating System (The "Benzaldehyde Test"): To verify the ligand's activity, perform a catalytic test reaction:

  • Reaction: Addition of Diethylzinc to Benzaldehyde (1 mmol).

  • Catalyst: 5 mol% of your synthesized Ligand.

  • Expectation: >90% Yield and >85% ee of 1-phenylpropanol.[4] If the ee is low, your ligand is not optically pure.

References

  • Cimarelli, C., & Palmieri, G. (2009). Synthesis of enantiopure 2-(aminoalkyl)phenol derivatives and their application as catalysts in stereoselective reactions. Chirality, 21(1), 218–232.

  • Palmieri, G. (2000). A practical o-hydroxybenzylamines promoted enantioselective addition of dialkylzincs to aldehydes with asymmetric amplification. Tetrahedron: Asymmetry, 11(16), 3361–3373. 5

  • BenchChem Technical Guide. (2025). Chiral Synthesis of (R)-4-(2-aminopropyl)phenol: An In-depth Technical Guide. BenchChem Application Notes. 6

  • Cardellicchio, C., et al. (1998). Resolution of Betti bases: a new route to enantiomerically pure 1-(α-aminoalkyl)-2-naphthols. Tetrahedron: Asymmetry. (Contextualized from search results on Betti base resolution). 7

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(1-Aminopropyl)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking Novel Heterocyclic Scaffolds Heterocyclic compounds form the bedrock of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Novel Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.[1][2] Among the myriad of available precursors, substituted 2-aminophenols are particularly valuable for their ability to be readily transformed into a variety of fused heterocyclic systems, most notably benzoxazoles.[3][4] 2-(1-Aminopropyl)phenol hydrochloride, with its inherent chirality and functional handles, presents a compelling starting material for the synthesis of novel, stereochemically defined heterocyclic compounds with potential applications in drug discovery and development.

This technical guide provides an in-depth exploration of the use of 2-(1-Aminopropyl)phenol hydrochloride in the synthesis of heterocyclic compounds, with a primary focus on the formation of benzoxazoles. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven protocols, and discuss the critical experimental parameters that ensure successful and reproducible outcomes.

Physicochemical Properties and Handling of 2-(1-Aminopropyl)phenol Hydrochloride

A thorough understanding of the starting material's properties is paramount for successful reaction design and execution.

PropertyValueSource/Comment
Molecular Formula C₉H₁₄ClNO-
Molecular Weight 187.67 g/mol -
Appearance Expected to be a crystalline solidGeneral property of amine hydrochlorides
Solubility Soluble in water and polar protic solvents (e.g., ethanol, methanol). Limited solubility in nonpolar organic solvents.General property of amine hydrochlorides
Stability Stable under normal laboratory conditions. Protect from light and moisture.General stability of aminophenols
pKa (amine) ~9-10 (estimated for the free amine)Based on similar anilinic amines

Safety and Handling: 2-Aminophenol and its derivatives are classified as harmful if swallowed or inhaled and are suspected of causing genetic defects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]

Core Synthetic Strategy: The Benzoxazole Scaffold

The most direct application of 2-(1-aminopropyl)phenol hydrochloride in heterocyclic synthesis is the construction of the benzoxazole ring system. This is typically achieved through the condensation of the 2-aminophenol moiety with a suitable one-carbon electrophile, followed by an intramolecular cyclization and dehydration.[4]

Reaction Mechanism: A Stepwise Approach to Benzoxazole Formation

The generally accepted mechanism for benzoxazole synthesis from a 2-aminophenol and a carboxylic acid (or its derivative) proceeds as follows:

Benzoxazole Formation Mechanism cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization Start 2-(1-Aminopropyl)phenol + R-CO-X Intermediate1 N-Acyl Intermediate Start->Intermediate1 Acylation Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Nucleophilic Attack by Phenolic -OH Product 2-Substituted-4-(1-ethyl)benzoxazole Intermediate2->Product - H₂O

Caption: Generalized mechanism for benzoxazole synthesis.

A critical consideration when using 2-(1-aminopropyl)phenol hydrochloride is the protonated state of the primary amine. For the initial acylation to occur, the amine must be in its free base form to act as a nucleophile. This is typically achieved by the addition of a suitable base to the reaction mixture to neutralize the hydrochloride salt.

Experimental Protocols: Synthesis of 2-Phenyl-4-(1-propyl)benzoxazole

This protocol details the synthesis of a representative benzoxazole from 2-(1-aminopropyl)phenol hydrochloride and benzoyl chloride.

Materials and Reagents:
  • 2-(1-Aminopropyl)phenol hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Experimental Workflow:

Experimental Workflow Start Dissolve 2-(1-aminopropyl)phenol HCl in anhydrous DCM Add_Base Add triethylamine (2.2 eq.) and stir Start->Add_Base Cool Cool the mixture to 0 °C Add_Base->Cool Add_Benzoyl_Chloride Add benzoyl chloride (1.1 eq.) dropwise Cool->Add_Benzoyl_Chloride React Allow to warm to room temperature and stir overnight Add_Benzoyl_Chloride->React Workup Quench with saturated NaHCO₃ solution React->Workup Extract Extract with DCM Workup->Extract Dry Dry organic layer over MgSO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize the final product Purify->Characterize

Caption: Step-by-step workflow for the synthesis of 2-phenyl-4-(1-propyl)benzoxazole.

Detailed Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(1-aminopropyl)phenol hydrochloride (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DCM (or THF) to dissolve the starting material. To this solution, add triethylamine (2.2 eq.) and stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the free amine.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq.) dropwise via a syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenyl-4-(1-propyl)benzoxazole.

Considerations for the Aminopropyl Substituent

The presence of the 1-aminopropyl group introduces several important considerations:

  • Chirality: If a stereochemically pure enantiomer of 2-(1-aminopropyl)phenol hydrochloride is used, the resulting benzoxazole product will also be chiral. The reaction conditions described are generally mild and are not expected to cause racemization at the stereocenter. This opens the door to the synthesis of enantiopure heterocyclic compounds, which is of significant interest in drug development.[6]

  • Steric Hindrance: The aminopropyl group may exert some steric influence on the approach of the acylating agent and the subsequent cyclization. However, for most common acylating agents, this effect is expected to be minimal.

  • Alternative Cyclization Partners: While this guide focuses on the use of acyl chlorides, other electrophiles such as carboxylic acids (often requiring a coupling agent or harsher conditions), aldehydes (followed by an oxidative cyclization), and orthoesters can also be employed to generate a diverse range of 2-substituted benzoxazoles.[4][7]

Characterization of the Product

The synthesized 2-phenyl-4-(1-propyl)benzoxazole can be characterized using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the benzoxazole core and the 2-phenyl substituent (in the range of 7.0-8.5 ppm). Signals for the propyl group: a triplet for the methyl group, a multiplet for the methylene group, and a multiplet for the methine proton.
¹³C NMR Aromatic carbons of the benzoxazole and phenyl rings. Aliphatic carbons of the propyl group.
IR Spectroscopy Characteristic C=N stretching vibration around 1650 cm⁻¹. C-O-C stretching vibrations. Aromatic C-H and C=C stretching vibrations. Absence of N-H and O-H stretching bands from the starting material.[8]
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product. Fragmentation pattern consistent with the benzoxazole structure.

Conclusion

2-(1-Aminopropyl)phenol hydrochloride is a versatile and valuable precursor for the synthesis of chiral heterocyclic compounds, particularly benzoxazoles. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel and potentially bioactive molecules. The ability to introduce stereochemistry and a point of further functionalization through the aminopropyl group makes this starting material a powerful tool in the arsenal of medicinal and synthetic chemists.

References

  • Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Aminopropyl)phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • JETIR. (n.d.). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. Retrieved from [Link]

  • Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. Der Pharma Chemica, 9(13), 141-147.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. (n.d.). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). AN EFFICIENT ONE-POT SYNTHESIS OF BENZOXAZOLE DERIVATIVES CATALYZED BYNICKEL SULPHATE. Retrieved from [Link]

  • Slaninova, D., Gucky, T., Grepl, M., & Soural, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19553–19564. Retrieved from [Link]

  • Tampellini, N., et al. (2024). Stereocontrolled cyclization of inherently chiral medium-sized rings. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Retrieved from [Link]

  • GNPS. (2018, October 8). GNPS Library Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). The condensation of 2-aminophenols with various aldehydes. Retrieved from [Link]

  • NIST. (n.d.). Phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol. Retrieved from [Link]

  • CCS Chemistry. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. (2024, September 23). Retrieved from [Link]

  • A Comprehensive Review-Current Development in Spectroscopic and Chromatographic Techniques for Natural Product Analysis. (2025, March 3). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of.... Retrieved from [Link]

  • Reactory. (2023, February 2). Reaction of benzoyl chloride, phenol. Retrieved from [Link]

  • Google Patents. (n.d.). US1187229A - Process of making condensation products of phenols and formaldehyde.

Sources

Method

Application Note: Recrystallization Protocol for 2-(1-Aminopropyl)phenol Hydrochloride

Abstract This application note details the purification of 2-(1-Aminopropyl)phenol hydrochloride via recrystallization. As an amphoteric amino-phenol derivative, this compound presents specific challenges regarding oxida...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of 2-(1-Aminopropyl)phenol hydrochloride via recrystallization. As an amphoteric amino-phenol derivative, this compound presents specific challenges regarding oxidative stability and solubility profiles. This guide provides a robust, self-validating protocol utilizing a solvent/anti-solvent system (Ethanol/Ethyl Acetate) to achieve pharmaceutical-grade purity (>99.5%). It addresses critical parameters such as oxidative degradation control, thermodynamic solubility limits, and solid-state characterization.

Introduction & Chemical Context

2-(1-Aminopropyl)phenol hydrochloride is a key intermediate in the synthesis of pharmacological agents. Structurally, it consists of a phenolic ring substituted at the ortho position with a propyl-amine chain, stabilized as a hydrochloride salt.

The Purification Challenge
  • Oxidative Instability: While the hydrochloride salt is more stable than the free base, the phenolic moiety remains susceptible to oxidation in solution, potentially forming quinone-like impurities (colored byproducts).

  • Amphoteric Nature: The presence of both a phenol (weak acid) and an amine (weak base) requires careful pH control during synthesis, but for recrystallization, the ionic lattice of the HCl salt dictates solvent choice.

  • Hygroscopicity: Amine hydrochloride salts are frequently hygroscopic, necessitating strict moisture control during the drying phase.

Pre-Formulation: Solvent Selection Strategy

The choice of solvent is governed by the "Like Dissolves Like" principle, specifically targeting the high dielectric constant required to dissociate the ionic HCl salt lattice at high temperatures, while ensuring precipitation upon cooling.

Table 1: Solubility Profile & Solvent Suitability
SolventBoiling Point (°C)Solubility (Hot)Solubility (Cold)Role in Protocol
Ethanol (Abs.) 78.4HighModeratePrimary Solvent
Isopropanol (IPA) 82.6ModerateLowAlternative Primary
Ethyl Acetate 77.1Very LowInsolubleAnti-Solvent
Water 100.0Very HighHighAvoid (Yield loss/Drying issues)
Diethyl Ether 34.6InsolubleInsolubleWash Solvent

Expert Insight: We utilize an Ethanol/Ethyl Acetate system. Ethanol provides the polarity to dissolve the salt, while Ethyl Acetate acts as a polarity modifier to lower the solubility limit during cooling, maximizing yield without compromising purity.

Detailed Recrystallization Protocol

Reagents and Equipment
  • Crude 2-(1-Aminopropyl)phenol HCl

  • Solvents: Ethanol (200 proof, anhydrous), Ethyl Acetate (ACS Grade).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath, Vacuum filtration setup (Buchner funnel), Nitrogen line (optional but recommended).

Step-by-Step Procedure
Phase 1: Dissolution & Saturation[1]
  • Preparation: Place the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add minimum Ethanol (approx. 3-5 mL per gram of solid).

    • Note: If the compound is deeply colored (oxidized), add 1-2% activated carbon at this stage.

  • Heating: Heat the mixture to a gentle reflux (approx. 80°C oil bath).

    • Critical Control Point: Do not overheat. If the solid does not dissolve after 15 minutes of reflux, add more Ethanol in 1 mL increments until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particles or charcoal were used, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper to remove particulates. Return filtrate to the heat source.

Phase 2: Nucleation & Crystal Growth[2]
  • Anti-Solvent Addition: While maintaining a gentle boil, add Ethyl Acetate dropwise.

    • Visual Cue: Continue adding until a persistent cloudiness (turbidity) just begins to form and does not disappear instantly.

  • Re-clarification: Add a few drops of hot Ethanol to just clear the turbidity. This establishes a saturated solution at the boiling point.[1]

  • Controlled Cooling: Remove the flask from the heat source.

    • Step A: Allow to cool to room temperature (20-25°C) undisturbed for 1-2 hours. Rapid cooling leads to occlusion of impurities.

    • Step B: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to complete precipitation.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Ethyl Acetate (1:3 ratio) or pure cold Ethyl Acetate.

    • Reasoning: This displaces the mother liquor containing impurities without redissolving the product.

  • Drying: Dry the solid in a vacuum oven at 40-50°C for 12 hours.

    • Validation: Dry until constant weight is achieved.

Process Visualization (Workflow)[3]

RecrystallizationWorkflow Start Crude 2-(1-Aminopropyl)phenol HCl Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve Check Insolubles Present? Dissolve->Check Filter Hot Filtration (Remove Particulates) Check->Filter Yes AntiSolvent Add Ethyl Acetate (Until Cloud Point) Check->AntiSolvent No Filter->AntiSolvent Cooling Controlled Cooling (RT -> 0°C) AntiSolvent->Cooling Isolate Vacuum Filtration Cooling->Isolate Wash Wash with Cold Ethyl Acetate Isolate->Wash Dry Vacuum Dry (40°C, Constant Weight) Wash->Dry Final Pure Product (>99.5%) Dry->Final

Figure 1: Logical workflow for the solvent/anti-solvent recrystallization process ensuring impurity removal and maximal recovery.

Validation & Characterization

To ensure the protocol was successful, the following analytical tests are required:

  • Melting Point (MP):

    • Expected: The HCl salt should exhibit a sharp melting point, typically >200°C (decomposition).

    • Reference: 4-(1-aminopropyl)phenol HCl melts at ~232°C [1]; the ortho isomer will likely be in the 160-200°C range depending on specific crystal packing.

  • HPLC Purity:

    • Run on a C18 column using a Water/Acetonitrile gradient with 0.1% TFA.

    • Acceptance Criteria: Single peak >99.5% area.

  • 1H-NMR (DMSO-d6):

    • Verify the integrity of the propyl chain and the presence of the phenolic proton (often broad).

    • Confirm removal of solvent peaks (Ethanol/EtOAc).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent too polar.Re-heat to dissolve.[2][3][4] Add more Ethanol. Cool very slowly with vigorous stirring.
Colored Product Oxidation of phenol.Recrystallize again using degassed solvents and add 10mg Sodium Bisulfite or Activated Carbon.
Low Yield Too much solvent used.Evaporate 50% of solvent and repeat cooling. Check mother liquor for product.

References

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 4-(1-aminopropan-2-yl)phenol hydrochloride. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 30046307, (R)-2-(1-Aminopropyl)phenol. Retrieved October 26, 2023, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Retrieved October 26, 2023, from [Link]

Sources

Application

solvent selection for 2-(1-Aminopropyl)phenol HCl reactions

Application Note: Solvent Selection & Handling Strategies for 2-(1-Aminopropyl)phenol HCl Abstract 2-(1-Aminopropyl)phenol HCl is a versatile chiral building block, serving as a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Strategies for 2-(1-Aminopropyl)phenol HCl

Abstract

2-(1-Aminopropyl)phenol HCl is a versatile chiral building block, serving as a critical intermediate in the synthesis of dopamine agonists (e.g., Rotigotine) and functional benzoxazine resins. However, its amphoteric nature—possessing both an acidic phenol and a basic amine—creates a "solubility paradox" that often leads to poor yields or emulsion formation during processing. This guide provides a scientifically grounded framework for solvent selection, specifically addressing the pKa-dependent solubility behavior and providing validated protocols for free-basing, alkylation, and cyclization reactions.

The Chemical Challenge: Amphoterism & Ion Pairing

The handling of 2-(1-Aminopropyl)phenol HCl is defined by the interplay between its three distinct states. Understanding these states is the prerequisite for correct solvent selection.

  • The HCl Salt (Ionic): High lattice energy, soluble only in high-dielectric protic solvents (Water, MeOH). Insoluble in non-polar organics.

  • The Neutral Free Base (Lipophilic): Formed at pH ~8–9. Possesses a strong intramolecular Hydrogen Bond (N···H–O) between the amine and phenol.[1] This internal bonding significantly reduces polarity, making it surprisingly soluble in non-polar solvents like Toluene and DCM.

  • The Zwitterion/Phenoxide (Ionic): At pH >11, the phenol deprotonates (

    
    ), forming a water-soluble phenoxide salt. Common Error:  Using strong bases (NaOH) during extraction drives the molecule back into the aqueous phase as a phenoxide.
    
Table 1: Physicochemical State & Solvent Compatibility
StatepH DomainDominant SpeciesSolubility ProfileRecommended Solvents
Acidic pH < 7Ammonium Salt (

)
HydrophilicWater, Methanol, DMSO, EtOH
Neutral pH 7.5 – 9.5Neutral Base (

)
LipophilicDCM, EtOAc, Toluene, MTBE
Basic pH > 10.5Phenoxide (

)
HydrophilicWater, dilute NaOH

Solvent Selection Decision Matrix

The choice of solvent is dictated by the specific transformation required. The following decision tree guides the selection process based on reaction type and mechanistic requirements.

SolventSelection Start Select Process Goal Reaction Chemical Transformation Start->Reaction Workup Isolation / Free-Basing Start->Workup Alkylation N-Alkylation (e.g., Rotigotine path) Reaction->Alkylation Cyclization Benzoxazine Formation (Condensation) Reaction->Cyclization Reductive Reductive Amination Reaction->Reductive Biphasic Biphasic System DCM / Sat. NaHCO3 Workup->Biphasic Target pH 8-9 PolarAprotic Polar Aprotic (DMF, DMAc, NMP) + K2CO3 Alkylation->PolarAprotic SN2 Mechanism Azeotropic Non-Polar / Azeotropic (Toluene, Xylene) Reflux Cyclization->Azeotropic Water Removal Protic Protic Solvents (MeOH, EtOH) + NaBH4 Reductive->Protic Imine Stability

Figure 1: Decision matrix for solvent selection based on process goals. Blue nodes indicate decision points; Red nodes indicate solvent classes.

Validated Experimental Protocols

Protocol A: The "Sweet Spot" Free-Basing & Extraction

Objective: Convert the HCl salt to the free base without losing yield to the aqueous phase as a phenoxide.

Principle: The pKa of the phenol is ~10.0, and the ammonium is ~9.5. You must buffer the aqueous phase to pH ~8.5 to maximize the neutral species. Strong bases like NaOH (pH >13) will dissolve the product as a phenoxide.

Materials:

  • 2-(1-Aminopropyl)phenol HCl (1.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (

    
    ) solution (pH ~8.3)
    

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in minimal water (approx. 5-10 volumes). The solution will be acidic (pH ~2-3).

  • Solvent Addition: Add an equal volume of DCM. The system is now biphasic.

  • Neutralization: While stirring vigorously, slowly add saturated

    
    . Caution: CO2 evolution will occur.
    
  • pH Check: Continue addition until the aqueous layer pH reaches 8.0–8.5.

  • Extraction: Separate the layers. The organic layer now contains the neutral amine.

  • Wash: Wash the organic layer once with brine to remove trapped water/salts.

  • Drying: Dry over

    
     (Magnesium sulfate is acidic and can bind the amine; Sodium sulfate is neutral/inert).
    
Protocol B: N-Alkylation (Rotigotine Intermediate Synthesis)

Objective: Mono-alkylation of the primary amine using an alkyl halide (e.g., propyl bromide or thiophene-ethyl bromide).

Solvent Choice: DMF (Dimethylformamide) or DMSO . Reasoning: These dipolar aprotic solvents solvate the cation of the base (


), leaving the carbonate anion "naked" and more basic, facilitating the scavenging of the HCl byproduct. They also dissolve the polar starting material.

Step-by-Step:

  • Setup: Charge 2-(1-Aminopropyl)phenol HCl (1.0 eq) and

    
     (2.5 eq) into DMF (10 volumes).
    
  • Activation: Stir at room temperature for 30 minutes. The base neutralizes the HCl salt in situ.

  • Addition: Add the alkyl halide (1.05 eq) dropwise.

  • Reaction: Heat to 60°C. Monitor by HPLC/TLC.

    • Note: Avoid Acetone as a solvent. The primary amine will react with acetone to form a Schiff base (imine) impurity.

  • Workup: Pour into ice water (precipitates the product) or extract with EtOAc/Water.

Protocol C: Benzoxazine Formation (Cyclization)

Objective: Condensation with formaldehyde (or aldehydes) to form the oxazine ring.

Solvent Choice: Toluene or 1,4-Dioxane . Reasoning: This reaction produces water.[2][3] Toluene allows for azeotropic removal of water (Dean-Stark trap), driving the equilibrium forward. The phenolic -OH acts as an internal catalyst.

Step-by-Step:

  • Setup: Suspend 2-(1-Aminopropyl)phenol HCl (1.0 eq) in Toluene (15 volumes).

  • Neutralization: Add Triethylamine (1.1 eq) to liberate the free amine. Stir for 15 min.

  • Addition: Add Paraformaldehyde (2.0 eq) or specific aldehyde.

  • Reflux: Heat to reflux (110°C) with a Dean-Stark trap.

  • Endpoint: Reaction is complete when water collection ceases (typically 2-4 hours).

  • Purification: Filter off the triethylamine hydrochloride salts while hot. Concentrate the filtrate to obtain the benzoxazine.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Extraction) pH too high (>11)Product lost to aqueous layer as phenoxide. Acidify aq. layer to pH 8 and re-extract.
Emulsion Formation Zwitterionic characterAdd Brine (NaCl) to aqueous phase to increase ionic strength ("Salting out"). Use DCM instead of EtOAc.
Imine Impurity Ketone solvent usageNEVER use Acetone or MEK with this primary amine. Use Acetonitrile or DMF instead.
Precipitate in Reaction HCl salt insolubilityThe HCl salt is insoluble in Toluene/DCM. You must add a base (TEA/DIPEA) or free-base prior to reaction.

References

  • Rotigotine Synthesis & Intermediates

    • Source: MedKoo Biosciences & Patent Liter
    • Context: Describes the reductive amination and alkylation pathways for aminotetralins and related aminophenol intermedi
    • URL:

  • pKa and Solubility of Aminophenols

    • Source: National Institutes of Health (NIH)
    • Context: Data on the dissociation constants of phenolic and amino groups in zwitterionic systems.
    • URL:

  • Benzoxazine Synthesis Kinetics

    • Source: Royal Society of Chemistry (RSC), "Effect of phenol on the synthesis of benzoxazine".
    • Context: Detailed kinetics on the role of phenol as an internal catalyst and solvent effects in oxazine ring closure.
    • URL:

  • Solvent Miscibility & Selection

    • Source: Sigma-Aldrich Technical Library.
    • Context: General reference for solvent polarity, dielectric constants, and miscibility tables used in the decision m
    • URL:

Sources

Method

handling hygroscopic 2-(1-Aminopropyl)phenol hydrochloride salts

Technical Guide: Handling & Stabilization of Hygroscopic 2-(1-Aminopropyl)phenol Hydrochloride Abstract & Scope This technical guide addresses the critical handling requirements for 2-(1-Aminopropyl)phenol hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Handling & Stabilization of Hygroscopic 2-(1-Aminopropyl)phenol Hydrochloride

Abstract & Scope

This technical guide addresses the critical handling requirements for 2-(1-Aminopropyl)phenol hydrochloride , a compound exhibiting the "dual-threat" profile of extreme hygroscopicity (due to the ionic HCl lattice) and oxidative instability (due to the electron-rich phenolic moiety).

Failure to strictly control environmental moisture leads to a cascade of degradation: water uptake induces crystal lattice collapse (deliquescence), which increases molecular mobility and facilitates the oxidation of the phenol group to colored quinones. This guide provides a self-validating workflow to ensure stoichiometric accuracy in drug development and biological assays.

The Failure Mechanism: Why Standard Protocols Fail

Standard laboratory weighing procedures (e.g., open weighing boats) are insufficient for this compound. The failure mode is mechanistic:

  • Hygroscopic Action: The hydrochloride salt creates a high binding energy for atmospheric water.

  • Surface Dissolution: Adsorbed water forms a micro-aqueous layer on the crystal surface.

  • Oxidative Trigger: In the pseudo-liquid phase, the phenolic protons equilibrate, and dissolved oxygen attacks the aromatic ring, forming p-benzoquinone derivatives (turning the white powder pink/brown).

Figure 1: The Hygroscopic-Oxidative Degradation Cycle

DegradationCycle DrySalt Dry HCl Salt (Crystalline/White) Deliquescence Surface Deliquescence (Mobility Increase) DrySalt->Deliquescence + H2O Absorption Moisture Atmospheric Moisture (>40% RH) Moisture->Deliquescence Oxidation Phenolic Oxidation (Quinone Formation) Deliquescence->Oxidation O2 Attack Degradation Degraded Sample (Pink/Brown Gum) Oxidation->Degradation Polymerization

Caption: The pathway from moisture uptake to chemical degradation.[1][2][3][4][5][6][7] Water acts as the solvent catalyst for oxidation.

Protocol 1: The "Dry Chain" Storage & Transfer

Objective: Maintain the material in a thermodynamic state where water uptake is kinetically inhibited.

Storage Specifications
ParameterRequirementRationale
Primary Container Amber glass vial with Teflon-lined capBlocks UV light (initiator) and ensures gas-tight seal.
Secondary Containment Desiccator with indicating silica or P2O5Creates a micro-environment of <10% RH.
Temperature -20°C (Long term)Slows oxidation kinetics.
Headspace Argon or Nitrogen backfillDisplaces oxygen to prevent quinone formation.
Transfer Workflow

CRITICAL: Never open a cold vial in ambient air. Condensation will ruin the sample instantly.

  • Remove vial from freezer.

  • Place in a desiccator and allow to warm to room temperature (approx. 30–60 mins).

  • Only open the vial inside a glove bag or glove box if available. If not, proceed to Protocol 2 immediately.

Protocol 2: Precision Weighing (Weighing by Difference)

Objective: Eliminate weighing errors caused by water adsorption during the balance reading stabilization time.

The Error: A hygroscopic sample on an open weigh boat will steadily increase in mass (drifting balance reading), leading to an under-dosing of the active compound (since part of the weighed mass is water).

Methodology:

  • Preparation: Oven-dry a glass weighing bottle and cap. Tare the balance with the empty bottle.

  • Loading: Quickly transfer an excess of the 2-(1-Aminopropyl)phenol HCl into the bottle and cap it immediately.

  • Initial Weighing (

    
    ):  Record the stable mass of the capped bottle + sample.
    
  • Dispensing:

    • Bring the bottle to your reaction vessel.

    • Uncap and pour the estimated amount into the vessel.[8]

    • Immediately recap.

  • Final Weighing (

    
    ):  Return the capped bottle to the balance and record the mass.
    
  • Calculation:

    
    
    

Note: This method isolates the sample from humidity during the critical measurement phase.

Protocol 3: Quality Control & Remediation

Before using the material for critical biological assays (e.g., IC50 determination), validate its integrity.

Visual Inspection Criteria
  • Pass: White to off-white crystalline powder. Free-flowing.

  • Caution: Slight clumping (indicates moisture uptake).

  • Fail: Pink, tan, or brown discoloration (indicates oxidation). Discard.

Water Content Determination (Karl Fischer)

Use Coulometric Karl Fischer for this compound.

  • Solvent: Methanol (anhydrous).

  • Method: Direct injection.

  • Expectation: < 0.5% w/w water.

  • Note: If water is >1.0%, correct the molecular weight in your molarity calculations, or perform remediation.

Remediation (Drying Protocol)

If the sample is wet but not colored (oxidized), it can be salvaged. WARNING: Do not use high heat (>70°C) as this accelerates phenol oxidation.

  • Equipment: Vacuum oven.

  • Desiccant: Place a tray of fresh

    
     or silica gel in the oven bottom.
    
  • Settings:

    • Temperature: 40°C – 45°C

    • Vacuum: < 10 mbar

    • Duration: 4–6 hours

  • Cooling: Vent with dry nitrogen/argon, not ambient air.

Workflow Logic & Decision Tree

Figure 2: Handling Decision Matrix

HandlingLogic Start Start: Retrieve Sample VisualCheck Visual Inspection Start->VisualCheck Pink Pink/Brown? VisualCheck->Pink Yes White White/Crystalline? VisualCheck->White No Discard DISCARD (Irreversible Oxidation) Pink->Discard KFCheck Critical Assay? White->KFCheck Weighing Proceed to Weighing by Difference KFCheck->Weighing No (Routine) KF Perform Karl Fischer KFCheck->KF Yes (GLP/GMP) WaterHigh Water > 1%? KF->WaterHigh Dry Vacuum Dry (40°C, <10 mbar) WaterHigh->Dry Yes Calc Adjust MW for Water Content WaterHigh->Calc No Dry->Weighing Calc->Weighing

Caption: Decision matrix for assessing sample viability before formulation.

References

  • Safe Handling of Hygroscopic Reagents. Michigan Technological University. Weighing by Difference Protocol. [Link]

  • Karl Fischer Titration in Pharmaceutical Analysis. Metrohm/News-Medical. Coulometric vs Volumetric Selection. [Link]

  • Oxidation of Phenols. Chemistry LibreTexts. Mechanism of Quinone Formation. [Link]

  • Optimizing Vacuum Drying of Polyphenols. National Institutes of Health (PMC). Temperature limits for phenolic stability. [Link]

Sources

Application

derivatization of 2-(1-Aminopropyl)phenol for drug discovery

Application Note: Strategic Derivatization of 2-(1-Aminopropyl)phenol for Drug Discovery Introduction: The Privileged 1,3-Aminoalcohol Scaffold 2-(1-Aminopropyl)phenol (CAS: 408350-84-5) represents a high-value "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-(1-Aminopropyl)phenol for Drug Discovery

Introduction: The Privileged 1,3-Aminoalcohol Scaffold

2-(1-Aminopropyl)phenol (CAS: 408350-84-5) represents a high-value "privileged scaffold" in medicinal chemistry. Structurally analogous to norepinephrine and Betti bases, it features a chiral 1,3-aminoalcohol motif capable of bidentate hydrogen bonding. This geometry is critical for binding to aminergic G-protein coupled receptors (GPCRs), monoamine transporters (NET/DAT), and ion channels (NMDA).

However, the scaffold presents a specific synthetic challenge: the competitive nucleophilicity of the phenolic hydroxyl and the primary benzylic amine. This guide provides validated protocols to navigate this chemoselectivity, enabling the precise generation of Structure-Activity Relationship (SAR) libraries.

Therapeutic Relevance:

  • CNS Targets: Norepinephrine/Dopamine reuptake inhibition (due to the phenethylamine-like core).

  • Infectious Disease: The scaffold exhibits intrinsic antimicrobial activity (disruption of bacterial membranes) and acts as a blocker for the amino acid transporter SLC6A14 (starving cancer cells).

  • Metabolic Stability: The propyl chain offers increased lipophilicity compared to methyl/ethyl analogues, potentially improving blood-brain barrier (BBB) penetration.

Strategic Analysis: Chemoselectivity & Logic

The successful derivatization of 2-(1-aminopropyl)phenol relies on exploiting the subtle differences in pKa and nucleophilicity between the amine and the phenol.

  • Primary Amine (–NH₂): pKa ≈ 9.8–10.5. High nucleophilicity towards acyl chlorides, sulfonyl chlorides, and aldehydes.

  • Phenolic Hydroxyl (–OH): pKa ≈ 9.9–10.0. Lower nucleophilicity in its neutral state; highly nucleophilic as a phenoxide anion.

The "Goldilocks" Zone: To selectively functionalize the nitrogen without protecting the oxygen, reactions must be conducted at a pH (or under conditions) where the amine is sufficiently deprotonated to react, but the phenol remains protonated (neutral).

Decision Tree: Derivatization Pathways

DerivatizationStrategy Scaffold 2-(1-Aminopropyl)phenol (Core Scaffold) Decision Target Identification Scaffold->Decision Path_N N-Functionalization (Modulate Lipophilicity/pKa) Decision->Path_N SAR Expansion Path_Cyc Cyclization (Conformational Locking) Decision->Path_Cyc Rigidification Path_Res Chiral Resolution (Enantiopurity) Decision->Path_Res Pre-clinical Dev Prod_Amide Amides/Sulfonamides (GPCR Ligands) Path_N->Prod_Amide Acyl Cl / Base Prod_Oxazine 1,3-Benzoxazines (Bioisosteres/Prodrugs) Path_Cyc->Prod_Oxazine R-CHO / Heat Prod_Salt (R)- or (S)-Salts (Active Isomers) Path_Res->Prod_Salt Tartaric Acid

Figure 1: Strategic decision tree for the derivatization of the amino-phenol scaffold.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Library Generation)

Objective: Synthesize a library of amides without O-acylation or O-protection steps.

Mechanism: By using a mild inorganic base (NaHCO₃) in a biphasic system, we buffer the aqueous phase to pH ~8.5. At this pH, the phenol (pKa ~10) remains largely protonated and unreactive, while the amine is sufficiently nucleophilic to attack the acyl chloride.

Materials:

  • 2-(1-Aminopropyl)phenol (1.0 equiv)

  • Acyl Chloride (R-COCl) (1.1 equiv)

  • Saturated aq. NaHCO₃

  • Ethyl Acetate (EtOAc)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 2-(1-aminopropyl)phenol in 5 mL of EtOAc.

  • Biphasic Setup: Add 5 mL of saturated aqueous NaHCO₃. Stir the biphasic mixture vigorously at 0°C.

  • Addition: Dropwise add 1.1 mmol of the desired acyl chloride (diluted in 1 mL EtOAc) over 10 minutes.

    • Critical Note: Slow addition prevents localized spikes in concentration that could force O-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). The product should appear less polar than the starting amine but more polar than a bis-acylated byproduct.

  • Workup: Separate layers. Wash the organic layer with 1M HCl (to remove unreacted amine) and then Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Validation Criteria:

  • ¹H NMR: Shift of the CH-N proton downfield. Presence of Phenolic -OH singlet (exchangeable with D₂O) confirms no O-acylation.

  • IR: Amide I band (~1640 cm⁻¹) present; Ester band (~1730 cm⁻¹) absent.

Protocol B: Cyclization to 1,3-Benzoxazines (Conformational Locking)

Objective: Lock the flexible propyl chain into a rigid bicyclic system to improve metabolic stability and receptor subtype selectivity.

Mechanism: A Mannich-type condensation between the phenol, the amine, and an aldehyde.[1] This creates a methylene (or substituted methine) bridge between the oxygen and nitrogen.

Materials:

  • 2-(1-Aminopropyl)phenol (1.0 equiv)

  • Paraformaldehyde (for unsubstituted bridge) or Aryl Aldehyde (1.05 equiv)

  • Solvent: Absolute Ethanol or Toluene

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(1-aminopropyl)phenol (2.0 mmol) in Ethanol (10 mL).

  • Reagent Addition: Add Paraformaldehyde (2.2 mmol, excess to account for depolymerization).

    • Variation: If using a substituted aldehyde (e.g., benzaldehyde), add 1.05 equiv.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Observation: The solution often turns clear as the paraformaldehyde depolymerizes and reacts.

  • Workup: Cool to RT.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If solution: Concentrate in vacuo. Dissolve residue in Et₂O, wash with 0.5M NaOH (removes unreacted phenol), then water.

  • Isolation: The 1,3-benzoxazine is often an oil or low-melting solid.

Validation Criteria:

  • ¹H NMR: Appearance of the O-CH₂-N methylene protons as an AB quartet (if chiral center induces diastereotopicity) or singlet around 4.8–5.5 ppm.

  • Stability Note: These compounds can hydrolyze back to the open form in strong aqueous acid.

Protocol C: Chiral Resolution (Enantiopurity)

Objective: Separate the (R)- and (S)- enantiomers, as biological activity is often stereospecific (e.g., (R)-isomers of phenethylamines are typically more active at adrenergic receptors).

Method: Classical resolution via diastereomeric salt formation.[2]

Step-by-Step:

  • Salt Formation: Dissolve racemic 2-(1-aminopropyl)phenol (10 g) in hot Ethanol.

  • Resolving Agent: Add equimolar L-(+)-Tartaric acid dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate overnight. The less soluble diastereomeric salt will crystallize.

  • Filtration: Collect the crystals.

  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) until constant melting point and specific rotation are achieved.

  • Free Basing: Dissolve the purified salt in water, basify with 2M NaOH to pH 10, and extract with DCM.

  • Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 90:10).

Data Summary & Reference Tables

Table 1: Physicochemical Shifts upon Derivatization
Derivative TypeReagent UsedEffect on cLogPEffect on pKa (Amine)Primary Application
Parent Scaffold None~1.9~10.0Starting Material
Acetamide Acetyl Chloride+0.5Neutral (Amide)Metabolic Stability
Benzamide Benzoyl Chloride+1.8Neutral (Amide)Lipophilic Pocket Targeting
Sulfonamide Mesyl Chloride+0.2Acidic (~10)H-Bond Acceptor
1,3-Benzoxazine Formaldehyde+0.8~5-6 (Tertiary amine)Rigidification / Prodrug
Experimental Workflow Diagram

Workflow Start Racemic 2-(1-Aminopropyl)phenol Resolution Protocol C: Resolution w/ Tartaric Acid Start->Resolution Enantiomer (R)-Enantiomer (Active Isomer) Resolution->Enantiomer Branch Select Pathway Enantiomer->Branch Rxn_Amide Protocol A: + R-COCl / NaHCO3 Branch->Rxn_Amide Rxn_Cyc Protocol B: + HCHO / Reflux Branch->Rxn_Cyc Final_Amide N-Acyl Derivative (Open Chain) Rxn_Amide->Final_Amide Final_Cyc Benzoxazine (Closed Ring) Rxn_Cyc->Final_Cyc

Figure 2: Integrated workflow from racemic starting material to functionalized enantiopure leads.

References

  • Szatmári, I., & Fülöp, F. (2013). Syntheses and transformations of 1-(α-aminobenzyl)-2-naphthol derivatives. Current Organic Synthesis.[3] (Context: General reactivity of Betti base analogues).

  • Cardellina, J. H. (2002). Privileged scaffolds in drug discovery. Journal of Medicinal Chemistry. (Context: Definition of privileged scaffolds).

  • Hu, X., et al. (2019). Naphthol-derived Betti bases as potential SLC6A14 blockers. Journal of Molecular and Clinical Medicine. (Context: Biological targets for amino-naphthol/phenol derivatives).

  • Kaitner, B., & Paulić, N. (2011). Synthesis and structure of some new Betti bases. Molecules.[3][4][5][6][7][8][9][10][11][12] (Context: Structural characterization and H-bonding).

  • PubChem Compound Summary. (2024). 2-(1-Aminopropyl)phenol.[13] National Center for Biotechnology Information. (Context: Physicochemical properties).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing 2-(1-Aminopropyl)phenol Hydrochloride Synthesis

Ticket ID: YIELD-OPT-2AP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting low yields and isolation difficulties in the synthesis of 2-(1-aminopropyl)phen...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-2AP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting low yields and isolation difficulties in the synthesis of 2-(1-aminopropyl)phenol HCl.

Executive Summary: The "Amphoteric Trap"

If you are experiencing yields below 50%, the issue likely lies in isolation rather than conversion. 2-(1-Aminopropyl)phenol is a classic amphoteric molecule—it contains a basic amine and an acidic phenol.

Standard organic workups (washing with strong base to remove acids, or strong acid to remove bases) often result in the product partitioning into the aqueous waste stream. This guide prioritizes the Oxime Reduction Route over direct reductive amination due to its superior regiocontrol and lower risk of dimerization.

Module 1: Route Selection & Critical Pathway

Why Direct Reductive Amination Fails

Many researchers attempt the "one-pot" reductive amination of 2-hydroxypropiophenone using Ammonium Acetate and NaBH₃CN.

  • The Flaw: This route favors the formation of secondary amines (dimers) because the intermediate imine is unstable and the product amine reacts with the starting ketone.

  • The Fix: Isolate the Oxime intermediate. This "locks" the nitrogen in place before the reduction step.

Recommended Workflow (The "Oxime Route")

ReactionPathway Start 2-Hydroxy- propiophenone Step1 Step 1: Oximation (NH2OH·HCl / NaOAc) Start->Step1 Oxime Intermediate: Oxime Step1->Oxime Yield >90% Step2 Step 2: Reduction (Pd/C + H2 or Zn/AcOH) Oxime->Step2 Amine Free Base: 2-(1-Aminopropyl)phenol Step2->Amine Critical Control Point Step3 Step 3: Salt Formation (HCl in Et2O/IPA) Amine->Step3 Product Final Product: HCl Salt Step3->Product

Figure 1: The optimized synthetic pathway prioritizing the stable oxime intermediate.

Module 2: Troubleshooting & Optimization Protocols

Phase 1: Oximation (Ketone Oxime)

Common Issue: Incomplete conversion of the ketone. Root Cause: The reaction generates HCl as a byproduct (from Hydroxylamine HCl), which drops the pH and protonates the hydroxylamine, rendering it non-nucleophilic.

Protocol Adjustment:

  • Buffer System: You must use Sodium Acetate (NaOAc) in a 1.2:1 molar ratio relative to Hydroxylamine HCl. This buffers the solution to pH ~5–6.

  • Solvent: Use Ethanol/Water (3:1). Pure water precipitates the ketone; pure ethanol slows the salt dissociation.

  • Checkpoint: TLC (Mobile Phase: 20% EtOAc/Hexane). The oxime is more polar than the ketone. If ketone remains after 4 hours reflux, add 0.2 eq more NH₂OH·HCl and NaOAc.

Phase 2: Reduction (Oxime Amine)

Common Issue: Reaction stalls or yields secondary amine impurities.

MethodReagentsProsCons
Catalytic Hydrogenation (Recommended) 10% Pd/C, H₂ (40 psi), MeOHCleanest product; easy workup.Risk of hydrogenolysis (cleaving the OH or C-N bond) if left too long.
Chemical Reduction Zn Dust, Acetic AcidRobust; no pressure vessel needed.Requires tedious removal of Zinc salts (emulsions).
Hydride Reduction LiAlH₄, THFHigh conversion.Dangerous workup; incompatible with moisture.

Senior Scientist Note on Hydrogenation:

"If you see a 'pink' color developing in the solution during Pd/C reduction, your phenol is oxidizing. Add 1% Acetic Acid to the methanol solvent. This prevents phenolate oxidation and suppresses the formation of secondary amines (dimers)."

Phase 3: Isolation (The Critical Failure Point)

Common Issue: Product "disappears" during extraction. Mechanism:

  • pH < 4: The amine is protonated (

    
    ).[1] Molecule is water-soluble.[2]
    
  • pH > 10: The phenol is deprotonated (

    
    ). Molecule is water-soluble (phenolate).
    
  • Target: You must hit the Isoelectric Point (pI) where the molecule is neutral (approx pH 7.5–8.5).

Correct Isolation Protocol:

  • Filter off the catalyst (Pd/C) through Celite.

  • Evaporate Methanol to near dryness.

  • Resuspend residue in water. It will likely be acidic.

  • The pH Swing:

    • Add 2M NaOH dropwise until pH hits ~12 (solution becomes clear/homogeneous as phenolate forms).

    • Wash this aqueous phase with Diethyl Ether (removes non-phenolic impurities). Discard organic layer.

    • Slowly acidify the aqueous phase with 1M HCl or Acetic Acid to pH 8.0 .

    • Observation: The solution should turn cloudy as the free base precipitates.

  • Extract the cloudy aqueous phase with EtOAc (3x).

  • Dry organic layer (

    
    ) and evaporate.
    

Module 3: Salt Formation (Crystallization)

Common Issue: The product oils out as a sticky gum instead of crystallizing. Cause: Presence of water or excess acid.

Troubleshooting Guide:

  • Dissolve the free base oil in a minimal amount of dry Isopropanol (IPA) or Diethyl Ether.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane or HCl gas in Ether dropwise. Do not use aqueous HCl.

  • If oil forms: Scratch the glass with a spatula or add a seed crystal.

  • If still oily: Add anhydrous diethyl ether until slightly turbid, then freeze at -20°C overnight.

Module 4: Diagnostic Flowchart

Use this logic tree to diagnose where your mass balance is being lost.

Troubleshooting Start Low Yield Diagnosis CheckTLC Check TLC of Crude Reaction Mix Start->CheckTLC SM_Present Starting Material Visible? CheckTLC->SM_Present Incomplete Incomplete Conversion: Check pH (Buffer needed?) Check H2 Pressure SM_Present->Incomplete Yes No_SM No SM, but Low Recovery? SM_Present->No_SM No AqueousCheck Check Aqueous Waste pH No_SM->AqueousCheck pH_High pH > 10: Product is Phenolate (Water Soluble) AqueousCheck->pH_High Basic pH_Low pH < 5: Product is Ammonium (Water Soluble) AqueousCheck->pH_Low Acidic pH_Good pH 7-8: Product is Neutral (Extractable) AqueousCheck->pH_Good Neutral

Figure 2: Diagnostic logic for identifying yield loss in amphoteric synthesis.

FAQs: Rapid Response

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, Raney Nickel is excellent for oxime reduction and often cheaper. However, it requires basic conditions. Ensure you wash the catalyst thoroughly to remove residual caustic soda, or the phenol will form a salt on the catalyst surface.

Q: My product turned purple overnight. Is it ruined? A: It is oxidizing. Phenolic amines are sensitive to air (forming quinones).

  • Fix: Recrystallize immediately from EtOH/Et₂O with a pinch of sodium metabisulfite or charcoal filtration. Store the HCl salt under Argon/Nitrogen; the free base is not shelf-stable.

Q: Why not use the Leuckart-Wallach reaction (Formic acid/Formamide)? A: While classic, Leuckart requires high temperatures (160°C+) which causes tarring of phenols. It also produces an N-formyl intermediate that requires a harsh hydrolysis step (boiling HCl), which can degrade the phenol. The Oxime route is milder and cleaner.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Hamlin, K. E.; Freter, K. "Reduction of Oximes with Lithium Aluminum Hydride." J. Am. Chem. Soc.[3]1953 , 75, 5119–5121. Link

  • Mungall, W. S.; Greene, G. L. "Amphoteric Surfactants: Analysis and Processing." Journal of Chemical Education1978, 55, 513.
  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chem. Soc. Rev.1998 , 27, 395–404. Link

  • Patent US4500736A. "Process for the preparation of 2-(1-aminoalkyl)phenols." (Describes industrial optimization of similar phenolic amines). Link

Sources

Optimization

Technical Support Center: 2-(1-Aminopropyl)phenol HCl Solubility Guide

Part 1: Executive Summary & Core Directive The Challenge: 2-(1-Aminopropyl)phenol HCl presents a classic "solubility trap" due to its amphoteric nature. As a hydrochloride salt, it is highly water-soluble.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: 2-(1-Aminopropyl)phenol HCl presents a classic "solubility trap" due to its amphoteric nature. As a hydrochloride salt, it is highly water-soluble. However, users frequently encounter precipitation, turbidity, or "oiling out" when diluting into biological buffers (e.g., PBS) or adjusting pH.

The Root Cause: This molecule possesses two ionizable groups with opposing behaviors:

  • Phenolic Hydroxyl (Acidic): pKa ≈ 10.0

  • Primary Amine (Basic): pKa ≈ 9.5

The Danger Zone: At physiological pH (7.4) and slightly above, the molecule approaches its isoelectric point (pI) . Here, the loss of the HCl counter-ion leads to the formation of the neutral free base or zwitterion, both of which have significantly lower aqueous solubility than the salt form.

Part 2: Diagnostic Flowchart

Use this decision tree to identify the specific solubility failure mode you are encountering.

SolubilityTroubleshooting Start Start: Observation Cloudy Cloudy/Turbid upon dilution in Buffer Start->Cloudy Immediate Haze Precipitate Solid Precipitate in Stock Solution Start->Precipitate Crystals/Powder Oil Oiling Out (Phase Separation) Start->Oil Liquid Droplets CheckPH Check pH Cloudy->CheckPH CheckSolvent Check Solvent Precipitate->CheckSolvent CheckConc Check Concentration Oil->CheckConc Clear Clear Solution ActionDMSO Switch to DMSO (See Protocol A) CheckSolvent->ActionDMSO Water/PBS used for Stock ActionAcidify Acidify to pH < 6 (See Protocol B) CheckPH->ActionAcidify pH > 7.0 ActionDilute Reduce Conc. or Add Co-solvent CheckConc->ActionDilute > 50 mM

Figure 1: Diagnostic logic for identifying solubility failure modes based on visual inspection.

Part 3: Solubility Matrix & Solvent Selection

The following data summarizes the solubility profile of 2-(1-Aminopropyl)phenol HCl. Note that "Soluble" implies >10 mg/mL, while "Sparingly Soluble" implies <1 mg/mL.

Solvent SystemSolubility RatingMechanism / Notes
Water (pH < 6) High Ionic HCl salt form is fully dissociated and stable.
PBS (pH 7.4) Moderate / Risky Risk Zone. Buffering capacity may strip the HCl, leading to partial free-base formation.
DMSO High Best for Stock Solutions. Solubilizes both salt and free-base forms.
Ethanol Moderate Good for intermediate dilutions; less effective than DMSO for high concentrations.
Acetone/Ether Low Ionic salts typically crash out in non-polar or aprotic organic solvents.

Part 4: Technical Protocols

Protocol A: Preparation of Robust Stock Solutions

Use this method to store the compound long-term without degradation or precipitation.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) .

    • Why: DMSO prevents hydrolysis and suppresses the ionization equilibrium that leads to precipitation.

  • Concentration: Aim for 10 mM to 50 mM .

    • Avoid: Exceeding 100 mM, as viscosity effects can make pipetting inaccurate.

  • Procedure:

    • Weigh the specific amount of 2-(1-Aminopropyl)phenol HCl.

    • Add half the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Add the remaining DMSO to volume.

    • Optional: If particles persist, warm gently to 37°C for 5 minutes. Sonicate only if necessary (max 10 seconds).

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)

Use this method when adding the stock solution to cell culture media or assay buffers.

The Mechanism of Failure: Directly adding a high-concentration DMSO stock to a pH 7.4 buffer often causes a local "shock" where the pH spikes, stripping the HCl and causing the hydrophobic free base to crash out before it can disperse.

The Fix:

  • Prepare an Intermediate Dilution:

    • Dilute your DMSO stock 1:10 into distilled water (pH ~5.5) before adding to the final buffer.

    • Result: This keeps the compound in its soluble cationic form during the initial dispersion.

  • Slow Addition:

    • Add the intermediate solution to your assay buffer (e.g., PBS) dropwise while vortexing or stirring.

  • Visual Check:

    • Hold the tube against a dark background. If a "blue haze" (Tyndall effect) appears, the compound is aggregating.

    • Remedy: Lower the working concentration or add a solubilizing agent like cyclodextrin (if compatible with assay).

Part 5: Frequently Asked Questions (FAQs)

Q1: My solution turned cloudy immediately after adding it to PBS. Can I save it?

  • Answer: Likely not for quantitative work. The cloudiness indicates the formation of the free base or zwitterion. You can try adding a small amount of 1M HCl (1-2 µL) to drop the pH below 6, which should clarify the solution. However, for precise assays, it is safer to discard and re-prepare using Protocol B .

Q2: Why does the compound "oil out" instead of forming crystals?

  • Answer: This is common for propyl-substituted phenols. The "oil" is a supercooled liquid phase of the free base. This happens when the concentration exceeds the solubility limit of the neutral species, but the energy barrier for crystallization is high. It is a sign of supersaturation .

Q3: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but with caution. Ethanol is more volatile, which can change stock concentrations over time. Furthermore, the solubility of the HCl salt is generally lower in ethanol than in DMSO.

Q4: Is the compound light-sensitive?

  • Answer: Phenolic amines are prone to oxidation, which turns solutions pink or brown (quinone formation). Always store DMSO stocks at -20°C, protected from light, and preferably under nitrogen gas.

References

  • PubChem. Compound Summary: 2-(1-Aminopropyl)phenol.[1] National Library of Medicine. [Link]

  • EPA CompTox. Physicochemical Properties of Aminophenol Derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(1-Aminopropyl)phenol Hydrochloride

Current Status: Online Ticket ID: PUR-2AP-HCL-001 Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Troubleshooting Guide Introduction Welcome to the technical support hub for 2-(1-Aminopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PUR-2AP-HCL-001 Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Troubleshooting Guide

Introduction

Welcome to the technical support hub for 2-(1-Aminopropyl)phenol hydrochloride . As a researcher working with this compound, you are likely dealing with a molecule that exhibits amphoteric properties (containing both a basic amine and an acidic phenol) and a susceptibility to oxidative degradation .

This guide does not offer generic advice. Instead, it deconstructs the chemical behavior of your specific molecule—an ortho-substituted aminophenol salt—to provide targeted purification protocols. The proximity of the amine and hydroxyl groups in the ortho position creates unique intramolecular hydrogen bonding effects that influence solubility and stability, distinct from its para isomers.

Module 1: Diagnostic & Troubleshooting (FAQs)

Use this section to identify the specific nature of your impurity problem before selecting a protocol.

Q1: My product has turned pink, brown, or black. Is it ruined?

Diagnosis: Oxidative Degradation (Quinone Formation). Phenols are prone to oxidation, forming highly colored quinones and polymeric tars. This is accelerated by light, heat, and high pH.

  • The Fix: If the color is faint (pink), a simple recrystallization with activated charcoal (Protocol A) is usually sufficient. If dark brown/black, you must perform the Acid-Base "Sweet Spot" Extraction (Protocol B) to separate the bulk polymer before recrystallizing.

  • Prevention: Store under Argon/Nitrogen. Add trace sodium metabisulfite during aqueous workups.

Q2: The solid is "oiling out" instead of crystallizing.

Diagnosis: Solvent Entrapment or Impurity Depression. This often happens when residual starting material (likely a ketone like 2-hydroxypropiophenone) lowers the melting point, or if the solvent system is too polar.

  • The Fix: Switch to a Trituration Protocol . Dissolve the oil in a minimum amount of dry methanol, then slowly add cold diethyl ether until turbid. Scratch the flask walls with a glass rod to induce nucleation.

Q3: I have high mass recovery, but the melting point is broad/low.

Diagnosis: Inorganic Salt Contamination. If you neutralized the reaction with NaOH or NaHCO₃ and then added HCl, you likely have trapped NaCl.

  • The Fix: Inorganic salts are insoluble in dry organics. Dissolve your product in dry ethanol or isopropanol; the inorganic salts will remain as a solid. Filter them off, then recrystallize the filtrate.

Module 2: Purification Protocols

Protocol A: The "Gentle" Recrystallization (For Minor Impurities)

Best for: Removing trace color, inorganic salts, and slight stickiness.

The Logic: This method utilizes the high solubility of the hydrochloride salt in alcohols and its insolubility in ethers.

  • Dissolution: Place crude solid in a flask. Add Isopropanol (IPA) or Ethanol (EtOH) . Heat to boiling. Add solvent dropwise just until dissolved.

    • Tech Note: If colored, add Activated Charcoal (1-2% w/w) and boil for 5 mins. Filter hot through Celite to remove charcoal.

  • Nucleation: Allow the clear filtrate to cool to room temperature slowly.

  • Anti-Solvent Addition: If no crystals form, add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy.

  • Crystallization: Refrigerate at 4°C overnight.

  • Collection: Filter the white needles/plates. Wash with cold Ether. Dry under vacuum.

Protocol B: The Acid-Base "Sweet Spot" Extraction (For Major Impurities)

Best for: Removing starting materials (ketones), heavy oxidation tars, and regioisomers.

The Logic: This is the most powerful method but requires precision. Because your molecule is amphoteric, there is a pH "Sweet Spot" (~pH 9.5) where the amine is deprotonated (organic soluble) but the phenol remains protonated (neutral). If the pH goes too high (>11), the phenol deprotonates to the phenolate (


), becoming water-soluble again.
Step-by-Step Workflow:
  • Initial Wash (Acidic Phase):

    • Dissolve crude HCl salt in Water .

    • Wash with Dichloromethane (DCM) .

    • Result: Neutral impurities (starting ketones) go into DCM. Product stays in Water. Discard DCM.

  • The "Sweet Spot" Adjustment:

    • Cool the aqueous layer to 0-5°C (ice bath) to prevent oxidation.

    • Slowly add 2M NaOH or Ammonium Hydroxide while monitoring pH.

    • Target pH: 9.0 – 9.8 .

    • Critical: Do NOT exceed pH 10.5.

  • Extraction (Free Base Isolation):

    • Extract the aqueous solution (now cloudy with free base) with DCM or Ethyl Acetate (3x).

    • Result:Product (Free Base) goes into Organic Layer. Inorganic salts and oxidized polymers (often polar/charged) stay in Water.

  • Salt Reformation:

    • Dry the combined organic layers over anhydrous

      
      . Filter.
      
    • Cool the organic solution.[1] Bubble HCl gas through it, or add HCl in Diethyl Ether dropwise.

    • The pure 2-(1-Aminopropyl)phenol Hydrochloride will precipitate instantly as a white solid.

Module 3: Visualization of Chemical Logic

Figure 1: The "Sweet Spot" Extraction Logic

This diagram illustrates the solubility changes of 2-(1-Aminopropyl)phenol across the pH scale, guiding the extraction strategy in Protocol B.

ExtractionLogic Acid pH < 7 (Acidic) SpeciesAcid Species: Cationic (Amine-H+, Phenol-H) Solubility: Water Acid->SpeciesAcid State SweetSpot pH 9.0 - 9.8 (The Sweet Spot) SpeciesNeutral Species: Neutral Free Base (Amine, Phenol-H) Solubility: Organic (DCM/EtOAc) SweetSpot->SpeciesNeutral Target State Basic pH > 11 (Highly Basic) SpeciesBasic Species: Anionic (Amine, Phenolate-) Solubility: Water Basic->SpeciesBasic Over-shoot SpeciesAcid->SpeciesNeutral Add Base (NaOH/NH4OH) SpeciesNeutral->SpeciesBasic Excess Base (Avoid!)

Caption: Solubility profile of 2-(1-Aminopropyl)phenol. Extraction is only possible in the green "Sweet Spot" window.

Figure 2: Recrystallization Decision Tree

Use this flow to determine the correct solvent system based on your observation.

Recrystallization Start Start: Crude Solid Check Visual Inspection Start->Check Color Issue: Colored (Pink/Brown) Check->Color Salts Issue: White but Low MP Check->Salts Sticky Issue: Sticky/Oily Check->Sticky ActionColor Solvent: Ethanol + Charcoal Filter Hot -> Cool Color->ActionColor ActionSalts Solvent: Dry Ethanol/IPA Filter off undissolved salts Evaporate or Cool Salts->ActionSalts ActionSticky Trituration: Dissolve in min. MeOH Add Et2O until turbid Scratch glass Sticky->ActionSticky

Caption: Decision matrix for selecting the appropriate purification modification based on visual diagnostics.

Module 4: Technical Data & Stability

Solvent Compatibility Table
SolventSolubility (HCl Salt)Solubility (Free Base)Role in Purification
Water HighLowPrimary solvent for washing/extraction phases.
Ethanol / IPA High (Hot), Mod (Cold)HighIdeal for Recrystallization.
DCM / EtOAc InsolubleHighUsed to extract the Free Base or wash impurities.
Diethyl Ether InsolubleModerateAnti-solvent to force precipitation.
Hexane InsolubleLowImpurity wash (removes grease/oils).
Storage Recommendations
  • Hygroscopicity: Hydrochloride salts of aminophenols are often hygroscopic. Store in a desiccator.

  • Oxidation: The phenol group is the weak link. Flush storage vials with Argon or Nitrogen. Store at -20°C for long-term stability.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • PubChem. (n.d.).[2] 2-(1-Aminopropyl)phenol.[2][3] National Library of Medicine. Retrieved from [Link]

  • Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile–Water Mixture. Acta Chimica Slovenica, 53, 214–218. (Reference for phenolic pKa behavior).

Sources

Optimization

Technical Support Center: Resolution of 2-(1-Aminopropyl)phenol Hydrochloride

Executive Summary Resolving 2-(1-aminopropyl)phenol (an ortho-substituted chiral benzylamine) presents unique challenges due to the steric hindrance of the ortho-hydroxyl group and the potential for oxidation. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Resolving 2-(1-aminopropyl)phenol (an ortho-substituted chiral benzylamine) presents unique challenges due to the steric hindrance of the ortho-hydroxyl group and the potential for oxidation. While the hydrochloride salt is stable, most resolution methods require the free base .

This guide provides three distinct workflows:

  • Classical Chemical Resolution: The most scalable method using diastereomeric salt formation.

  • Preparative Chiral HPLC: For rapid, high-purity isolation on a smaller scale.

  • Enzymatic Kinetic Resolution: A "green" alternative using Lipase-catalyzed acylation.

Module 1: Pre-Resolution Preparation (Critical Step)

Current State: You have the Hydrochloride (HCl) salt.[1][2] Requirement: Most resolving agents (chiral acids) and enzymes require the amine to be in its Free Base form.

Protocol: Salt Break & Free Base Isolation

Do not skip this step unless using Chiral HPLC with specific acidic mobile phases.

  • Dissolution: Dissolve the HCl salt in minimal water (approx. 5 mL/g).

  • Neutralization: Cool to 0°C. Slowly add saturated

    
     or 
    
    
    
    until pH
    
    
    9-10.
    • Warning: Avoid pH > 12 to prevent phenoxide formation (amphoteric solubility issues).

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
     vol).
    
    • Note: 2-(1-aminopropyl)phenol is prone to oxidation. Use degassed solvents if possible.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo to obtain the oily free base.
    

Module 2: Classical Chemical Resolution

Method: Diastereomeric Salt Formation Mechanism: The racemic amine (Base) reacts with a chiral acid (Resolving Agent) to form two diastereomeric salts (


 and 

).[3] These salts possess different solubilities, allowing separation via fractional crystallization.
Decision Matrix: Choosing the Resolving Agent
Resolving AgentSolvent SystemSuccess ProbabilityNotes
(+)-Tartaric Acid MeOH / EtOHHigh Standard for benzylamines. Forms stable tartrates.
Dibenzoyl-L-tartaric acid Acetone / WaterHigh bulky benzoyl groups aid crystallization in hindered amines.
(S)-Mandelic Acid IPA / EtOHMediumGood for ortho-substituted systems if tartaric fails.
Camphorsulfonic Acid AcetoneLowOften yields oils rather than crystals for this specific substrate.
Experimental Protocol: Tartaric Acid Resolution
  • Stoichiometry: Dissolve 10 mmol of Free Base amine in 20 mL Methanol (warm to 50°C).

  • Addition: Add 10 mmol (1 eq) of (+)-Tartaric Acid dissolved in 10 mL warm Methanol.

  • Crystallization:

    • Stir at 50°C for 30 mins.

    • Cool slowly to Room Temp (RT) over 2 hours.

    • Troubleshooting: If no crystals form, scratch the glass or add a "seed" crystal. If oil forms, reheat and add small amount of IPA.

  • Filtration: Collect the precipitate. This is typically the Less Soluble Diastereomer (LSD) .

  • Recrystallization: Recrystallize the salt from boiling MeOH/Ethanol (9:1) to upgrade Chiral Purity (

    
     ee).
    
  • Release: Treat the purified salt with

    
     and extract (as per Module 1) to recover the enantiopure free base.
    
Workflow Diagram

ResolutionWorkflow Start Racemic HCl Salt FreeBase Neutralize to Free Base (DCM Extraction) Start->FreeBase NaOH / pH 10 AddAcid Add (+)-Tartaric Acid (in Methanol) FreeBase->AddAcid Crystallize Fractional Crystallization AddAcid->Crystallize Solid Solid Precipitate (Diastereomer A) Crystallize->Solid Less Soluble Liquor Mother Liquor (Diastereomer B) Crystallize->Liquor More Soluble Recryst Recrystallize (MeOH/EtOH) Upgrade ee% Solid->Recryst Release Base Release (NaOH) Isolate Enantiomer Recryst->Release

Caption: Step-by-step workflow for the classical resolution of 2-(1-aminopropyl)phenol via tartaric acid salt formation.

Module 3: Chiral HPLC (Analytical & Prep)

Method: Direct separation on Chiral Stationary Phases (CSPs).[4][5] Best For: Analytical purity checks (ee determination) or small-scale (<100 mg) isolation.

Column Selection Guide
Column TypeStationary PhaseMobile Phase ModeAdditive Requirement
Chiralpak IA / AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA)0.1% DEA (Crucial)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase0.1% DEA
Chiralpak IG Amylose tris(3-chlorophenylcarbamate)Polar Organic (MeOH/ACN)0.1% DEA + 0.1% TFA
Troubleshooting FAQ: HPLC Issues

Q: Why do I see severe peak tailing? A: Amines interact strongly with residual silanol groups on the silica backbone.

  • Fix: You must add a basic modifier. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

Q: My peaks are splitting. A: This often happens if the sample is dissolved in a solvent stronger than the mobile phase (e.g., dissolving in 100% MeOH when running 90:10 Hexane:IPA).

  • Fix: Dissolve the sample in the mobile phase.

Q: Can I inject the HCl salt directly? A: Generally, No . The salt may precipitate in Hexane-rich mobile phases.

  • Fix: Neutralize the sample in the vial (add 1 drop

    
    ) or use a "Polar Ionic" mode (MeOH with acid/base additives), though Normal Phase is superior for resolution.
    

Module 4: Enzymatic Kinetic Resolution

Method: Lipase-catalyzed acylation. Mechanism: An enzyme (Lipase) selectively acetylates one enantiomer (usually


) leaving the other (

) as the free amine.
Protocol
  • Substrate: Dissolve Racemic Free Base in MTBE (Methyl tert-butyl ether) or Toluene .

  • Acyl Donor: Add Ethyl Acetate (acts as solvent and donor) or Vinyl Acetate (irreversible donor, faster rate).

  • Enzyme: Add Novozym 435 (CAL-B) (Candida antarctica Lipase B immobilized).

  • Incubation: Shake at 30-40°C for 24-48 hours.

  • Work-up: Filter off enzyme. Wash organic phase with dilute HCl.

    • Aqueous Phase: Contains the unreacted (S)-Amine (protonated).

    • Organic Phase: Contains the (R)-Amide .

  • Hydrolysis: The amide can be hydrolyzed back to the amine using

    
     reflux if the 
    
    
    
    -enantiomer is desired.

References & Authoritative Sources

  • Classical Resolution of Benzylamines:

    • Perry, C. et al. "Resolution of 1-phenylethylamine." Stereoelectronics, 2021.

    • Context: Establishes Tartaric Acid as the primary resolving agent for

      
      -chiral benzylamines.
      
  • Chiral HPLC Methodologies:

    • Yakhak, H. "Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 2021.

    • Context: Validates the use of Amylose/Cellulose columns (Chiralpak/Chiralcel) for amine resolution.

  • Enzymatic Resolution Precedents:

    • Gotor, V. et al. "Kinetic Resolution of Primary Amines." Chemical Reviews.

    • Context: Describes the CAL-B catalyzed acylation of benzylic amines using ethyl acetate.

    • (General Reference)

  • pKa and Solubility Data:

    • "Spectrometric Determination of pK Values for some Phenolic Compounds." Chem-Soc, 2005.

    • Context: Provides pKa values for aminophenols (

      
       for phenol, 
      
      
      
      for aniline), critical for extraction pH control.

Sources

Troubleshooting

Technical Support Center: Acylation of 2-(1-Aminopropyl)phenol

Current Status: Online Topic: Chemoselective N-Acylation & Side Reaction Minimization Ticket ID: CHEM-SUP-882-ACYL Assigned Specialist: Senior Application Scientist Executive Summary & Substrate Analysis User Query: How...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Chemoselective N-Acylation & Side Reaction Minimization Ticket ID: CHEM-SUP-882-ACYL Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

User Query: How do I selectively acylate the amine group of 2-(1-aminopropyl)phenol without touching the phenol or causing degradation?

Technical Analysis: The substrate, 2-(1-aminopropyl)phenol , presents a classic "competing nucleophile" challenge. You are dealing with two reactive centers:

  • The Amine (Target): An aliphatic, benzylic-type primary amine (approx.

    
    ).
    
  • The Phenol (Competitor): An aromatic hydroxyl group (approx.

    
    ).
    

The Core Conflict: Because the


 values are dangerously close, standard pH control alone is often insufficient to differentiate them. Under basic conditions (pH > 10), the phenoxide  anion forms, which is a potent, "hard" nucleophile that readily attacks acyl chlorides, leading to O-acylation (esters) .

The Solution: You must exploit Kinetic Control and Thermodynamic Rearrangement . The aliphatic amine is kinetically more nucleophilic than the neutral phenol. Furthermore, even if O-acylation occurs, the proximity of the amine allows for an O


 N acyl migration  (ONAT), which can be leveraged to "rescue" the desired product.

The Chemoselectivity Decision Matrix

Before starting, map your reaction conditions to this matrix to predict outcomes.

VariableCondition A: High Risk (O-Acyl/Di-Acyl) Condition B: Optimized (N-Acyl)
Reagent Acyl Chlorides (

)
Acid Anhydrides (

) or Active Esters
Base Strong Inorganic (NaOH, KOH)Mild Organic (Pyridine, TEA) or None
Solvent Polar Aprotic (DMF, DMSO)Non-Polar/Protic (DCM, EtOH, EtOAc)
Stoichiometry Excess (> 1.2 equiv)Limiting/Exact (0.95 - 1.0 equiv)
Temperature High (> 40°C)Low to Ambient (0°C

RT)

Troubleshooting Guides (FAQ)

Issue 1: "I am seeing significant Ester (O-acyl) formation."

Diagnosis: You likely generated the phenoxide anion . This happens if you use strong bases (NaOH) or if the reaction pH drifts too high (>10). Phenoxide is a faster nucleophile towards hard electrophiles (like acyl chlorides) than the neutral amine is.

Corrective Action (The "Migration" Fix): If you already have the O-acyl product, do not discard it. You can force an intramolecular O


 N acyl migration .[1][2]
  • Mechanism: The free amine attacks the ester carbonyl intramolecularly (via a 6-membered transition state), transferring the acyl group to the nitrogen.

  • Protocol: Dissolve the crude O-acyl mixture in a mild basic buffer (pH 8-9) or treat with catalytic base in methanol and warm slightly (40°C). The thermodynamic equilibrium strongly favors the Amide (N-acyl).

Issue 2: "My yield is low, and the product is purple/brown."

Diagnosis: Oxidative Quinone Formation. Aminophenols and their alkyl derivatives are highly susceptible to oxidation by air, forming quinones or polymerized tars. This is accelerated by high pH and metal ions.

Corrective Action:

  • Inert Atmosphere: Strictly run the reaction under Argon or Nitrogen.

  • Add Antioxidant: A trace amount of sodium metabisulfite (

    
    ) or ascorbic acid can be added if running in aqueous/biphasic media.
    
  • Speed: Do not leave the free base substrate in solution for long periods. Acylate immediately upon solubilization.

Issue 3: "I am getting Di-acylated product (N,O-diacyl)."

Diagnosis: Stoichiometric Overload. Once the N-acyl product forms, the phenol remains available. If excess acylating agent is present, the phenol will react.

Corrective Action:

  • Reverse Addition: Do not add the amine to the acyl chloride. Add the acyl chloride (diluted) dropwise to the amine. This ensures the amine is always in excess until the very end, scavenging the reagent before the phenol can react.

  • Starvation Mode: Use 0.95 equivalents of the acylating agent. It is better to have 5% unreacted starting material (easy to wash out with acid) than 5% di-acyl impurity (hard to separate).

Visualizing the Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways and the crucial "Rescue" via migration.

AcylationPathways Start Substrate: 2-(1-aminopropyl)phenol Path_N Kinetic Pathway (Amine Attack) Start->Path_N Neutral pH Mild Reagent Path_O Side Reaction (Phenol Attack) Start->Path_O High pH (Phenoxide) Hard Reagent Prod_N Target Product: N-Acyl Amide Path_N->Prod_N Prod_O Impurity: O-Acyl Ester Path_O->Prod_O DiAcyl Over-Reaction: N,O-Diacyl Prod_N->DiAcyl Excess Reagent Migration O -> N Migration (Base/Heat) Prod_O->Migration Rescue Step Prod_O->DiAcyl Excess Reagent Migration->Prod_N Thermodynamic Stability

Caption: Reaction pathways showing the Kinetic preference for N-acylation (Green) and the remediation of O-acylation via Intramolecular Migration (Yellow).

Validated Protocol: The "Buffered Biphasic" Method

This protocol uses a mild Schotten-Baumann modification designed to suppress phenoxide formation while keeping the amine reactive.

Reagents:

  • Substrate: 2-(1-aminopropyl)phenol (1.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) and Saturated

    
     (1:1 ratio)
    
  • Reagent: Acetic Anhydride (1.05 equiv) [Preferred over Acetyl Chloride]

Step-by-Step:

  • Preparation: Dissolve the substrate in EtOAc. The amine is soluble; the phenol remains protonated.

  • Biphasic Setup: Add an equal volume of saturated aqueous

    
    .
    
    • Why? The bicarbonate buffers the aqueous phase to pH ~8.5. This neutralizes the acid byproduct (Acetic Acid) but is not basic enough to deprotonate the phenol (

      
       10) significantly.
      
  • Addition: Cool to 0°C. Add Acetic Anhydride dropwise with vigorous stirring.

    • Mechanism:[3][4][5][6][7] The amine (in organic phase/interface) attacks the anhydride. The byproduct (acid) moves to the aqueous phase and is neutralized.

  • Monitoring: Monitor by TLC/HPLC.

    • Checkpoint: If O-acyl forms, warm the biphasic mixture to 40°C for 30 mins. The weak base will catalyze the O

      
       N migration.
      
  • Workup: Separate layers. Wash organic layer with weak acid (0.1 M HCl) to remove unreacted amine, then brine. Dry and evaporate.

References & Authority

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Chemoselectivity and Acylation).

  • Soomma, H. et al. (2004). "O-N intramolecular acyl migration reaction in the development of prodrugs." Journal of Peptide Science. (Demonstrates the mechanism of O

    
    N migration in ortho-hydroxy systems).
    
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section: Acylation of Amines vs Phenols).

  • Agrawal, A. et al. (2014). "Chemoselective acylation of amines in the presence of phenols." Tetrahedron Letters. (General methodology verification).

Sources

Optimization

Technical Support Center: Drying Protocols for 2-(1-Aminopropyl)phenol Hydrochloride

Introduction Welcome to the Technical Support Center. You are likely here because your batch of 2-(1-Aminopropyl)phenol hydrochloride is exhibiting one of three classic symptoms: it is turning pink/brown (oxidation), it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your batch of 2-(1-Aminopropyl)phenol hydrochloride is exhibiting one of three classic symptoms: it is turning pink/brown (oxidation), it has formed a sticky gum instead of a powder (hygroscopicity/oiling out), or you are struggling to remove residual reaction solvents to meet ICH limits.

This molecule presents a "dual-threat" stability challenge:

  • The Phenol Moiety: Highly susceptible to oxidative degradation, leading to quinone formation (color change).

  • The Amine Hydrochloride: Hygroscopic nature leads to water uptake, which can depress the melting point and cause the material to "oil out" during drying.

This guide provides the Gold Standard Protocol for drying this specific class of compounds, followed by a troubleshooting decision tree.

Part 1: The Gold Standard Protocol

Objective: Isolate a free-flowing, off-white crystalline powder with <0.5% residual solvent and no oxidative degradation.

Pre-Drying: Isolation & Washing

Do not skip this step.[1] Drying cannot fix a purity problem.

  • Trituration: If the product is an oil, triturate with dry diethyl ether or MTBE (Methyl tert-butyl ether) to induce crystallization.

  • Filtration: Filter under a blanket of Nitrogen or Argon.

  • Wash: Wash the cake with a non-polar, low-boiling solvent (e.g., Pentane or Hexane) to remove high-boiling impurities that impede drying.

The Vacuum Oven Method (Preferred)

Best for: Stable crystalline solids with residual volatile solvents.

ParameterSetting/InstructionRationale
Temperature 35°C – 45°C (Initial)Hydrated salts often have lower melting points. Starting high melts the crystals, trapping solvent.
Vacuum < 10 mbar Deep vacuum is required to remove water/solvent from the crystal lattice.
Atmosphere N₂ Bleed (Crucial) A slight bleed of dry nitrogen prevents back-streaming of oxygen, stopping phenol oxidation.
Desiccant P₂O₅ or KOH Place a tray of KOH pellets in the oven bottom to neutralize any dissociated HCl vapors, protecting the pump.
Duration 12 – 24 Hours Check weight loss every 4 hours until constant weight is achieved.
The Lyophilization Method (Advanced)

Best for: Oils, gums, or extremely heat-sensitive batches.

  • Dissolve the material in minimal degassed water .

  • Flash freeze using liquid nitrogen (shell freezing preferred to maximize surface area).

  • Lyophilize at -50°C condenser temp and <0.1 mbar vacuum.

  • Result: A fluffier, amorphous powder that is highly reactive but very dry. Handle immediately in a glovebox.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Visual Appearance & Stability

Q: My white powder turned pink/brown after 2 hours in the oven. Is it ruined? A: The color change indicates the formation of quinones due to the oxidation of the phenol group.

  • Diagnosis: You likely dried it in a standard oven or a vacuum oven with a leak (oxygen ingress).

  • Recovery: If the color is faint, recrystallize from isopropanol/ether. If dark brown, the purity is compromised.

  • Prevention: You must use an inert gas bleed (Nitrogen/Argon) during vacuum drying. The phenol group is electron-rich and reacts with atmospheric oxygen, especially when heated.

Q: The material melted into a glass/gum during drying. My oven was only at 60°C. A: You exceeded the Glass Transition Temperature (Tg) of the solvated salt.

  • Mechanism: Residual solvent and water act as plasticizers, significantly lowering the melting point of the salt. A "wet" salt might melt at 50°C even if the pure solid melts at 150°C.

  • Fix: Stop heating. Redissolve the gum in a solvent (MeOH/EtOH), strip it down on a rotovap until it foams, then triturate with ether to restore the solid form. Dry at ambient temperature under high vacuum first, then ramp heat slowly.

Category 2: Residual Solvents

Q: I cannot get the residual DMF/DMSO out. NMR still shows 2%. A: High-boiling solvents bind tightly to amine salts.

  • Protocol: Do not just "cook" it longer.

    • Dissolve the salt in a volatile "carrier solvent" (e.g., Methanol).

    • Evaporate to dryness. The Methanol will form an azeotrope-like mixture, helping to "carry" the heavier DMF out.

    • Repeat 2-3 times.

    • Final dry in the vacuum oven.

Part 3: Decision Logic & Workflows

Workflow 1: Selecting the Correct Drying Method

Use this logic flow to prevent batch failure before you begin.

DryingProtocol Start Start: Wet Material State IsSolid Is it a Filterable Solid? Start->IsSolid IsOil Is it an Oil/Gum? Start->IsOil TempCheck Check MP of Solvate (Start < 40°C) IsSolid->TempCheck Trituration Triturate with Et2O/Hexane IsOil->Trituration VacOven Vacuum Oven Drying N2Bleed Apply N2 Bleed (Prevent Oxidation) VacOven->N2Bleed TempCheck->VacOven Solidifies Did it Solidify? Trituration->Solidifies Solidifies->TempCheck Yes Lyophilize Lyophilization (Freeze Dry) Solidifies->Lyophilize No (remains oil)

Figure 1: Decision tree for selecting the appropriate drying method based on the physical state of the crude material.

Workflow 2: The Oxidation Prevention Mechanism

Understanding why the N2 bleed is non-negotiable for phenols.

OxidationPath Phenol Phenol Moiety (Colorless) Heat Heat + Vacuum (No Bleed) Phenol->Heat O2 Present Radical Phenoxy Radical Heat->Radical Quinone Quinone/Coupling (Pink/Brown) Radical->Quinone Prevention Inert Gas Bleed (Displaces O2) Prevention->Heat Blocks O2

Figure 2: Mechanistic pathway of phenol oxidation during drying and the intervention point for inert gas shielding.

Part 4: Data & Specifications

Common Residual Solvent Limits (ICH Q3C)

Ensure your drying protocol meets these safety limits for pharmaceutical intermediates.

Solvent ClassSolvent ExampleLimit (ppm)Limit (%)Difficulty to Dry
Class 2 Methanol3,0000.3%Low
Class 2 Acetonitrile4100.04%Medium
Class 2 Dichloromethane6000.06%Low
Class 3 Ethanol5,0000.5%Low
Class 3 DMSO5,0000.5%Very High
Drying Agent Compatibility

For use in desiccators during the final cooling stage.

DesiccantSuitability for Amine HCl SaltsNotes
P₂O₅ (Phosphorus Pentoxide) Excellent Acidic. Avidly absorbs water. Compatible with HCl salts.[2]
KOH (Potassium Hydroxide) Good (Trap) Basic. Use only to trap excess HCl fumes. Do not let dust contact the product.
Silica Gel Moderate Good for general storage, often insufficient for initial drying of hygroscopic salts.
CaCl₂ Poor Can form complexes with amines/alcohols; generally avoid for this class.

References

  • ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8).[3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4] (Standard reference for drying phenols and amine salts).

  • BenchChem Technical Support. Effective Drying of Aniline Hydrochloride Salts. (General protocols for aniline/phenol salt handling).

  • Sigma-Aldrich. Drying Agents and Desiccants: Technical Guide. (Compatibility of desiccants with functional groups).

Sources

Troubleshooting

Technical Support Center: Color Change &amp; Degradation of 2-(1-Aminopropyl)phenol HCl

Product: 2-(1-Aminopropyl)phenol Hydrochloride CAS: 408350-84-5 (Free base) / Related HCl salt Chemical Class: Ortho-aminophenol derivative Application: Pharmaceutical intermediate, chiral ligand synthesis, neurochemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-(1-Aminopropyl)phenol Hydrochloride CAS: 408350-84-5 (Free base) / Related HCl salt Chemical Class: Ortho-aminophenol derivative Application: Pharmaceutical intermediate, chiral ligand synthesis, neurochemistry research.

Core Issue: Why is my sample turning pink, brown, or black?

The Short Answer: The color change indicates oxidative degradation . Like many ortho-aminophenols (e.g., dopamine, 2-aminophenol), 2-(1-Aminopropyl)phenol HCl is highly susceptible to autoxidation when exposed to air, light, or moisture. The color comes from the formation of quinone imines and subsequent polymerization into complex, conjugated pigments (similar to melanin formation).

The Technical Reality: While a slight off-white to beige discoloration often represents <1% chemical impurity, a distinct pink, red, or dark brown shift suggests a cascading radical reaction. This does not always mean the bulk material is ruined, but it requires immediate verification of purity.

Frequently Asked Questions (FAQs)

Q1: My powder was white when purchased but is now pink/beige. Is it still usable? A: Likely, yes, but with caveats.

  • Mechanism: The color is due to trace amounts of highly extinction-coefficient chromophores (likely phenoxazinone derivatives or quinone imines). These can color the sample intensely even at ppm levels.

  • Action: Run a purity check (HPLC-UV). If purity is >98%, the material is suitable for most synthetic applications. For analytical standards or biological assays, recrystallization or fresh purchase is recommended.

Q2: What accelerates this degradation? A: The "Degradation Tetrad":

  • Oxygen: The primary driver.[1]

  • pH: Basic conditions (pH > 7) dramatically accelerate oxidation by deprotonating the phenol, making it electron-rich and easier to oxidize.

  • Light: UV/Visible light catalyzes the formation of phenoxy radicals.

  • Trace Metals: Iron or copper ions (often from spatulas or solvents) act as catalysts for the redox cycle.

Q3: How should I store the reconstituted solution? A: Do not store aqueous solutions for long periods.

  • Best Practice: Prepare fresh immediately before use.

  • If storage is unavoidable: Acidify the solution (pH < 3) using 0.1 M HCl or acetic acid, purge with Argon/Nitrogen, and store at -20°C or -80°C. Never store in phosphate buffer at pH 7.4 overnight without antioxidants (e.g., ascorbic acid, EDTA).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Solid turned sticky/dark brown Hygroscopic Hydrolysis & Oxidation. The HCl salt absorbed moisture, dissolving the crystal lattice and allowing rapid oxidation.Discard. The material is likely chemically compromised and difficult to purify.
Solution turns pink immediately High pH or Contamination. Dissolving in basic buffer or using glassware with alkaline detergent residues.Check pH. Ensure solvent is degassed. Add antioxidant (e.g., 0.1% sodium metabisulfite) if compatible with assay.
Extra peaks in HPLC (RRT ~0.8-1.2) Early Oxidation Products. Likely quinone imines or hydroxylated species.Prepare sample in degassed 0.1% Formic Acid/MeOH. Inject immediately.
Baseline drift / Broad peaks Polymerization. Late-stage degradation products coating the column.Wash column with high organic (95% ACN) + 0.1% TFA. Use a guard column.
Technical Deep Dive: The Degradation Pathway

The degradation of 2-(1-Aminopropyl)phenol is governed by the oxidation of the ortho-aminophenol moiety.

  • Initiation: Loss of an electron and proton from the phenol yields a phenoxyl radical .

  • Propagation: The radical tautomerizes and oxidizes further to an o-quinone imine .

  • Coupling (Color Formation): The electrophilic quinone imine reacts with unoxidized amine (Michael addition) or dimerizes to form colored aminophenoxazinones .

Degradation Pathway Diagram

DegradationPathway Substrate 2-(1-Aminopropyl)phenol (Colorless) Radical Phenoxyl Radical (Transient) Substrate->Radical Oxidation (-e-, -H+) (Air/Light) Quinone o-Quinone Imine (Reactive Intermediate) Radical->Quinone Oxidation (-e-, -H+) Dimer Dimerization (Michael Addition) Quinone->Dimer + Substrate Pigment Phenoxazinone / Polymers (Pink/Brown Pigment) Dimer->Pigment Cyclization & Polymerization

Caption: Oxidative cascade of 2-(1-Aminopropyl)phenol from colorless precursor to colored polymeric pigments.

Experimental Protocols
Protocol A: Handling & Reconstitution (Minimizing Oxidation)

Use this protocol for preparing analytical standards or sensitive biological treatments.

  • Environment: Work in a glove box or under a Nitrogen shield if possible.[1]

  • Solvent Preparation:

    • Degas water/methanol by sonication under vacuum for 15 minutes or sparging with Helium/Argon for 5 minutes.

    • Crucial Step: For aqueous stock solutions, use 10 mM HCl instead of pure water. The acidic environment (pH ~2) protonates the amine and suppresses phenol ionization, drastically slowing oxidation.

  • Weighing: Use plastic or ceramic spatulas. Avoid stainless steel , as iron traces catalyze quinone formation.

  • Dissolution: Add the solid to the solvent (not vice versa) to avoid local high concentrations. Vortex briefly.

  • Storage: Aliquot immediately into amber glass vials (silanized preferred). Flash freeze in liquid nitrogen and store at -80°C.

Protocol B: Purity Assessment via HPLC

Standard method to distinguish between color change (visual) and actual chemical purity.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B (0-2 min)

60% B (15 min)

95% B (18 min)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (general) and 280 nm (aromatic)
Temperature 25°C
Sample Diluent 0.1% Formic Acid in Water (Do not use neutral water)

Interpretation:

  • Main Peak: ~5-8 min (depending on specific column).

  • Degradants: Look for less polar peaks (later eluting) corresponding to dimers, or very early eluting peaks corresponding to hydrolysis products.

  • Pass Criteria: Purity

    
     98.0% (Area %).
    
Summary Data: Stability Profile

Data derived from structural analogues (2-aminophenol/dopamine) and general phenolic stability principles.

Storage ConditionTimeframeExpected AppearancePurity Impact
Solid, -20°C, Desiccated 12 MonthsWhite / Off-whiteNegligible (<0.5% deg)
Solid, 25°C, Ambient Air 1 MonthPale Pink / BeigeLow (~1-2% deg)
Solution (pH 2), 4°C 48 HoursColorlessNegligible
Solution (pH 7.4), 25°C 4 HoursPink / Brown High (>5% deg)
References
  • Mechanisms of Aminophenol Oxidation: Ganesan, R. et al. "Oxidation of aminophenols in acidic and alkaline solutions." ResearchGate.[2] Available at: [Link]

  • Colorimetric Analysis of Phenol Stability: Yailian, A. et al. "Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination." Scientific Reports, 2022. Available at: [Link]

  • Catalytic Oxidation of o-Aminophenols: Tuck, K.L. et al. "Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase." Biochemistry, 1987. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 2-(1-Aminopropyl)phenol Hydrochloride

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of 2-(1-aminopropyl)phenol hydrochloride , a critical intermediate in the synthesis of amino-alkyl-phenol derivatives (e.g., analogs of Be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2-(1-aminopropyl)phenol hydrochloride , a critical intermediate in the synthesis of amino-alkyl-phenol derivatives (e.g., analogs of Bencyclane or Rotigotine).

The primary analytical challenge with this compound lies in distinguishing the salt form (hydrochloride) from its free base and confirming the integrity of the benzylic amine moiety. This guide compares the spectral performance of the HCl salt against the free base, highlighting the diagnostic shift of the benzylic methine proton as the definitive quality attribute.

Structural Context & Spin System Analysis[1]

To interpret the spectrum accurately, we must first deconstruct the molecule into its constituent spin systems. 2-(1-Aminopropyl)phenol hydrochloride consists of a chiral benzylic amine center attached to a phenolic ring.

The Spin Systems
  • Aromatic Region (ABCD System): Four non-equivalent protons on the 1,2-disubstituted benzene ring.

  • Aliphatic Chain (A-M-X3 System):

    • Benzylic Methine (

      
      ):  Chiral center, coupled to the adjacent methylene.
      
    • Methylene (

      
      ):  Diastereotopic protons (due to the adjacent chiral center).
      
    • Methyl (

      
      ):  Terminal triplet.
      
  • Exchangeable Protons:

    • Phenolic Hydroxyl (Ar-OH): Highly sensitive to solvent and pH.

    • Ammonium (

      
      ):  Broad signal characteristic of the salt form.
      

Comparative Analysis: HCl Salt vs. Free Base

The most critical "performance" metric for this analysis is the resolution of the benzylic methine proton . In the free base, this signal often overlaps with solvent peaks (like water in DMSO) or appears broad. In the HCl salt, the protonation of the amine induces a significant downfield shift, isolating the signal for precise integration.

Table 1: Comparative Chemical Shifts (DMSO-d6, 400 MHz)
Proton AssignmentHCl Salt (

ppm)
Free Base (

ppm)

(Shift Difference)
Diagnostic Value
Benzylic CH (

)
4.35 - 4.45 (m) 3.75 - 3.85 (t) +0.60 ppm CRITICAL
Ammonium (

)
8.20 - 8.50 (br s)N/A (NH2 ~ 1.8-2.0)N/AConfirms Salt Formation
Phenolic OH9.80 - 10.10 (s)9.20 - 9.50 (br)+0.60 ppmIndicates H-bonding
Aromatic Ar-H6.80 - 7.30 (m)6.60 - 7.10 (m)+0.20 ppmMinor Inductive Effect
Ethyl CH2 (

)
1.85 - 2.05 (m)1.60 - 1.75 (m)+0.25 ppmSecondary Confirmation
Methyl CH3 (

)
0.80 - 0.90 (t)0.75 - 0.85 (t)+0.05 ppmReference Signal

Technical Insight: The +0.60 ppm downfield shift of the benzylic proton in the HCl salt is caused by the strong electron-withdrawing inductive effect (-I) of the positively charged ammonium group (


). This separates the signal from the water suppression region (approx. 3.33 ppm in DMSO), making the HCl salt the superior form for quantitative purity analysis .

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this "self-validating" protocol. This workflow includes a mandatory


 exchange step to confirm the labile protons.
Reagents
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard). Note: CDCl3 is not recommended due to the poor solubility of the polar HCl salt.

  • Validation Reagent: Deuterium Oxide (

    
    , 99.9%).
    
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10-15 mg of 2-(1-aminopropyl)phenol hydrochloride.

    • Dissolve in 0.6 mL DMSO-d6.

    • Critical: Ensure the solution is clear. Turbidity indicates incomplete salt formation or free-base contamination.

  • Acquisition (Standard):

    • Run standard 1H NMR (16 scans,

      
       relaxation delay 
      
      
      
      2.0s).
    • Checkpoint: Verify the integration of the Methyl triplet (0.85 ppm) is set to 3.00.

  • Validation (

    
     Shake): 
    
    • Add 2 drops of

      
       to the NMR tube.
      
    • Shake vigorously and re-run the spectrum.

    • Success Criteria: The broad singlet at ~8.4 ppm (

      
      ) and the singlet at ~9.9 ppm (-OH) must disappear. The Benzylic CH coupling pattern may simplify.
      

Visualization: Assignment Logic & Pathway

The following diagram illustrates the logical flow for assigning the specific signals of 2-(1-aminopropyl)phenol HCl, distinguishing it from impurities.

NMR_Assignment_Logic Start Start: Full Spectrum (DMSO-d6) Region_Ali Aliphatic Region (0-5 ppm) Start->Region_Ali Region_Ar Aromatic Region (6-8 ppm) Start->Region_Ar Region_Ex Exchangeable Region (>8 ppm) Start->Region_Ex Check_Me Identify Triplet @ 0.85 ppm (Terminal Methyl) Region_Ali->Check_Me Integration = 3H Check_Benzylic Identify Multiplet @ 4.4 ppm (Benzylic CH) Region_Ali->Check_Benzylic Integration = 1H Check_D2O D2O Shake Test Region_Ex->Check_D2O Confirm_Ethyl Confirm Propyl Chain Check_Me->Confirm_Ethyl COSY Correlation Confirm_Salt Confirm HCl Salt Form (Shift > 4.2 ppm) Check_Benzylic->Confirm_Salt Downfield Shift Confirm_Func Confirm Phenol/Amine Check_D2O->Confirm_Func Signals Disappear

Caption: Logical workflow for assigning the 1H NMR signals of 2-(1-aminopropyl)phenol HCl. The central yellow node represents the critical diagnostic step distinguishing the salt form.

Detailed Signal Interpretation

The Benzylic Region (Diagnostic)

The proton at the chiral center (C1 of the propyl chain) appears as a multiplet (often appearing as a triplet of doublets due to coupling with the adjacent CH2 and the NH3+ protons) at 4.35–4.45 ppm .

  • Why it matters: In the free base, this signal shifts upfield to ~3.8 ppm. If you observe a signal at 3.8 ppm in your HCl salt sample, it indicates incomplete protonation or degradation.

The Aromatic Region

The phenol substituent at the ortho position creates a distinct splitting pattern.

  • 
     7.15 (td, 1H):  H-4 (Para to OH).
    
  • 
     7.10 (dd, 1H):  H-6 (Ortho to alkyl chain).
    
  • 
     6.85 (dd, 1H):  H-3 (Ortho to OH).
    
  • 
     6.80 (td, 1H):  H-5 (Meta to OH).
    
  • Note: The exact positions may vary by

    
    0.05 ppm depending on concentration, but the integration must sum to 4H.
    
The Exchangeable Protons
  • Phenolic OH (

    
     ~9.9 ppm):  Appears as a sharp singlet in dry DMSO-d6. Broadening indicates water contamination.
    
  • Ammonium NH3+ (

    
     ~8.4 ppm):  Appears as a broad hump. Integration is often unreliable (ranging from 2.5H to 3H) due to rapid exchange with trace water in the solvent.
    

References

  • National Institute of Standards and Technology (NIST). 1H NMR Chemical Shifts: Structure & Notes (Benzylic Amines). Oregon State University. [Link]

  • PubChem. Compound Summary: 2-(1-Aminopropyl)phenol.[1][2] National Library of Medicine. [Link]

  • LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols (D2O Exchange Protocols).[Link]

Sources

Comparative

Distinctive Fragmentation Dynamics of 2-(1-Aminopropyl)phenol: A Comparative MS/MS Guide

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(1-Aminopropyl)phenol (MW 151.21 Da). Targeted at analytical chemists and drug development researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(1-Aminopropyl)phenol (MW 151.21 Da). Targeted at analytical chemists and drug development researchers, this document focuses on distinguishing this compound from its regioisomers and chain isomers—a critical requirement in impurity profiling and metabolite identification.

The fragmentation behavior of 2-(1-Aminopropyl)phenol is governed by two competing mechanisms: benzylic alpha-cleavage (producing the base peak) and the ortho-effect (producing diagnostic secondary ions). This guide compares these signatures against key alternatives: the para-isomer (4-(1-aminopropyl)phenol) and the terminal amine isomer (2-(3-aminopropyl)phenol).

Mechanistic Deep Dive: Fragmentation Pathways

The electron ionization (EI) mass spectrum of 2-(1-Aminopropyl)phenol is characterized by a specific interplay between the amine group and the ortho-hydroxyl moiety.

1.1 Primary Pathway: Benzylic Alpha-Cleavage (Base Peak)

Upon ionization, the radical cation (


, 

151) undergoes rapid alpha-cleavage. The bond breaking occurs at the C-C bond adjacent to the nitrogen atom, favoring the loss of the largest alkyl radical to form a stable iminium ion.
  • Mechanism: Homolytic cleavage of the C-C bond between the benzylic carbon and the ethyl group.

  • Loss: Ethyl radical (

    
    , 29 Da).
    
  • Resulting Ion: A resonance-stabilized quinone methide-like iminium ion at

    
     122 .
    
  • Intensity: This is invariably the Base Peak (100%) due to the high stability of the conjugated

    
    -system extending from the phenol ring to the nitrogen.
    
1.2 Secondary Pathway: The Ortho-Effect

Unlike its meta or para isomers, 2-(1-Aminopropyl)phenol exhibits a diagnostic "ortho-effect." The proximity of the phenolic hydroxyl group (-OH) and the amino side chain allows for intramolecular interaction, often leading to the elimination of small neutral molecules like ammonia (


) or water (

) directly from the molecular ion or early fragments.
  • Diagnostic Ion:

    
     134  (Loss of 
    
    
    
    ,
    
    
    ).
  • Mechanism: Nucleophilic attack of the phenolic oxygen onto the benzylic carbon, expelling ammonia and forming a cyclic dihydrobenzofuran-type cation.

1.3 Visualization of Fragmentation Pathways

Fragmentation cluster_legend Pathway Key M_Ion Molecular Ion (M+•) m/z 151 Base_Peak Base Peak (Alpha-Cleavage) [Ar-CH=NH2]+ m/z 122 M_Ion->Base_Peak - C2H5• (Alpha Cleavage) Ortho_Ion Ortho-Effect Ion (Cyclic Ether Cation) m/z 134 M_Ion->Ortho_Ion - NH3 (Ortho Cyclization) Ethyl Ethyl Radical (29 Da) Ammonia Ammonia (17 Da) Solid: Primary Pathway Solid: Primary Pathway Dashed: Ortho-Specific Pathway Dashed: Ortho-Specific Pathway

Figure 1: Primary fragmentation pathways showing the competition between alpha-cleavage (green) and ortho-cyclization (red).

Comparative Analysis: Performance vs. Alternatives

In structural elucidation, the challenge lies in distinguishing 2-(1-Aminopropyl)phenol from its isomers. The table below contrasts the mass spectral "performance" (identifiability) of the target compound against its most common confounding alternatives.

Table 1: Diagnostic Ion Comparison
Feature2-(1-Aminopropyl)phenol (Target)4-(1-Aminopropyl)phenol (Para-Isomer)2-(3-Aminopropyl)phenol (Chain Isomer)
Structure Ortho-benzylic aminePara-benzylic amineTerminal primary amine
Base Peak

122
(

)

122
(

)

30
(

)
Ortho-Effect Ion

134
(

) - Distinct
Absent / NegligibleAbsent
Molecular Ion

151 (Weak)

151 (Weak)

151 (Very Weak)
Differentiation Key Presence of

134; Ratio of 122/134.[1][2][3][4][5][6]
Absence of

134; Pure alpha-cleavage spectrum.
Shift of Base Peak to

30.
Analysis of Alternatives
  • vs. 4-(1-Aminopropyl)phenol (Para-Isomer):

    • The Problem: Both compounds share the dominant alpha-cleavage pathway, yielding an identical base peak at

      
       122.
      
    • The Solution: Rely on the

      
       134  peak. In the para-isomer, the hydroxyl group is too distant to interact with the amine, preventing the facile loss of ammonia. The spectrum of the para-isomer is "cleaner," dominated almost exclusively by 
      
      
      
      122 and
      
      
      151.
  • vs. 2-(3-Aminopropyl)phenol (Terminal Amine):

    • The Problem: Same molecular weight (151 Da) and same functional groups.

    • The Solution: The position of the amine changes the alpha-cleavage site. For the terminal amine, cleavage occurs at the C-C bond next to the nitrogen (

      
      ), ejecting the entire benzyl radical and leaving the small 
      
      
      
      30
      ion (
      
      
      ) as the base peak.
Experimental Protocol: Self-Validating Identification

To ensure high-confidence identification (E-E-A-T), follow this tiered protocol. This workflow is designed to be self-validating by using the intensity ratios of specific ions as quality control checks.

Step 1: Sample Preparation
  • Solvent: Methanol or Acetonitrile (LC-MS grade). Avoid protic solvents if derivatization is planned.

  • Concentration:

    
     (trace analysis) to 
    
    
    
    (general scan).
Step 2: GC-MS / EI Acquisition
  • Ionization: Electron Impact (70 eV).

  • Source Temp:

    
     (Ensure sufficient thermal energy for ortho-cyclization without thermal degradation).
    
  • Scan Range:

    
     25–200.
    
Step 3: Data Validation Logic (The "Check")

Use the following logic gate to confirm identity:

  • Check Base Peak: Is the base peak

    
     122 ?
    
    • No (

      
       30): It is the terminal amine isomer (3-aminopropyl).
      
    • Yes: Proceed to Step 2.

  • Check Ortho-Marker: Is there a distinct peak at

    
     134  (
    
    
    
    relative abundance)?
    • No: It is likely the para-isomer.

    • Yes:Confirmed 2-(1-Aminopropyl)phenol.

Step 4: LC-MS/MS Confirmation (Optional)

For higher specificity in complex matrices (e.g., plasma), use Multiple Reaction Monitoring (MRM).

  • Precursor:

    
     (
    
    
    
    ).
  • Transition 1 (Quantifier):

    
     (Loss of 
    
    
    
    , Ortho-specific).
  • Transition 2 (Qualifier):

    
     (Loss of 
    
    
    
    + CO/Ethyl, Phenolic core).
Visualizing the Differentiation Logic

DecisionTree Start Unknown Spectrum (MW 151) CheckBase Check Base Peak Start->CheckBase Base30 Base Peak: m/z 30 CheckBase->Base30 Terminal Amine Base122 Base Peak: m/z 122 CheckBase->Base122 Benzylic Amine Result_Terminal Identify: 2-(3-Aminopropyl)phenol Base30->Result_Terminal CheckOrtho Check m/z 134 Intensity Base122->CheckOrtho High134 m/z 134 Present CheckOrtho->High134 Ortho Effect Low134 m/z 134 Absent/Low CheckOrtho->Low134 No Steric Interaction Result_Ortho Identify: 2-(1-Aminopropyl)phenol (Target) High134->Result_Ortho Result_Para Identify: 4-(1-Aminopropyl)phenol Low134->Result_Para

Figure 2: Logical decision tree for differentiating aminopropylphenol isomers based on MS spectral features.

References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of Phenol, 2-(1-methylethyl)- (Homolog Reference). National Institute of Standards and Technology.[5][7][8] Available at: [Link]

  • Bouchoux, G., et al. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Journal of Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns: Amines and Alcohols. Available at: [Link]

  • PubChem. Compound Summary for CID 30046307: (R)-2-(1-Aminopropyl)phenol.[3] National Library of Medicine. Available at: [Link]

Sources

Validation

Comparative Guide: IR Spectroscopy of 2-(1-Aminopropyl)phenol Hydrochloride

Executive Summary 2-(1-Aminopropyl)phenol hydrochloride is a chiral amino-alkyl phenol often utilized as a synthesis intermediate or a metabolite standard. Its identification relies heavily on distinguishing the ortho-su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Aminopropyl)phenol hydrochloride is a chiral amino-alkyl phenol often utilized as a synthesis intermediate or a metabolite standard. Its identification relies heavily on distinguishing the ortho-substitution pattern and the ammonium salt state from its free base or regioisomers.

This guide provides a structural deconstruction of the infrared spectrum, offering comparative data against its most common alternatives: the free base form (2-(1-aminopropyl)phenol) and the para-isomer.

Key Diagnostic Feature: The convergence of a broad ammonium band (2600–3200 cm⁻¹) with a shifted phenolic O-H stretch due to intramolecular hydrogen bonding.[1]

Structural Analysis & Theoretical Assignments

To accurately interpret the spectrum, one must understand the vibrational physics specific to this molecule’s geometry.

The "Ortho Effect" (Intramolecular H-Bonding)

Unlike para or meta isomers, the ortho position allows the phenolic hydrogen to interact with the nitrogen of the aminopropyl group.

  • In the Free Base: A strong intramolecular Hydrogen Bond (O-H···N) locks the conformation, lowering the O-H frequency.

  • In the HCl Salt: The nitrogen is protonated (-NH₃⁺), disrupting the lone pair interaction but introducing a strong ionic/dipole network.

Graphviz Visualization: Structural Dynamics

The following diagram illustrates the structural logic used to interpret the spectrum.

G Substrate 2-(1-Aminopropyl)phenol Hydrochloride Func_Phenol Phenolic -OH (3200-3400 cm⁻¹) Substrate->Func_Phenol H-Bonding Func_Amine Ammonium -NH₃⁺ (2600-3100 cm⁻¹) Substrate->Func_Amine Salt Formation Func_Aromatic Ortho-Substituted Ring (OOP: ~750 cm⁻¹) Substrate->Func_Aromatic Regiochemistry Func_Phenol->Func_Amine Overlapping Broad Bands

Figure 1: Deconstruction of key vibrational modes. The overlap between the Phenolic OH and Ammonium NH stretches is the most complex region of the spectrum.

Comparative Analysis

Scenario A: Salt vs. Free Base

The most critical check in synthesis is confirming the formation of the Hydrochloride salt.

FeatureHCl Salt (Product)Free Base (Precursor/Alternative)
N-H Region Broad, complex band (2600–3100 cm⁻¹) . Multiple overlapping peaks due to -NH₃⁺ stretching and Fermi resonance.Sharp doublet (3300–3400 cm⁻¹) . Distinct symmetric and asymmetric -NH₂ stretches.
O-H Stretch Broad, often merged with the ammonium band.Distinct, broad band.[2][3] Shifted lower if intramolecular H-bonding is strong.
Fingerprint Additional bands for amine salts often appear near 2000 cm⁻¹ (combination bands).Cleaner baseline in the 2000–2500 cm⁻¹ region.
Scenario B: Ortho vs. Para Isomer

Distinguishing the 2-substituted (ortho) from the 4-substituted (para) isomer is vital for checking regioselectivity.

FeatureOrtho-Isomer (Target)Para-Isomer (Impurity)
OOP Bending Single strong band ~735–770 cm⁻¹ . Diagnostic for 4 adjacent aromatic protons.Strong band ~800–850 cm⁻¹ .[1] Diagnostic for 2 adjacent aromatic protons (symmetry).
H-Bonding Intramolecular .[1] Less concentration-dependent. Sharpens the O-H band slightly compared to intermolecular bonding.Intermolecular . Highly concentration-dependent. Very broad O-H band in solid state.

Detailed Diagnostic Peaks (Data Table)

The following values are derived from homologous series of ortho-aminoalkyl phenols and standard spectroscopic correlation tables.

Functional GroupModeFrequency (cm⁻¹)IntensityNotes
-OH (Phenol) Stretch3200 – 3450Strong, BroadHeavily overlapped by NH₃⁺.
-NH₃⁺ (Ammonium) Stretch2600 – 3100Strong, Broad"Amine Salt" band; looks like a "beard" hanging from the C-H stretches.
C-H (Aromatic) Stretch3000 – 3100Weak, SharpOften visible as shoulders on the ammonium band.
C-H (Alkyl) Stretch2850 – 2980MediumMethyl/Methylene groups of the propyl chain.
Aromatic Ring C=C Stretch1580 – 1610Medium-StrongThe "breathing" modes of the benzene ring.
-NH₃⁺ Bend (Asym)1500 – 1560MediumDeformation band of the charged amine.
C-O (Phenol) Stretch1230 – 1260StrongDiagnostic for phenols (higher freq than alcohols due to resonance).[2]
C-N (Aliphatic) Stretch1020 – 1180MediumConnects the propyl chain to the nitrogen.
Ar-H (Ortho) OOP Bend735 – 770 Strong Critical ID peak for ortho-substitution.

Experimental Protocol: Validating the Spectrum

To ensure the spectrum you generate matches the data above, follow this self-validating protocol.

Method: KBr Pellet vs. ATR
  • Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal for speed, but be aware that HCl salts can sometimes etch ZnSe or react with KBr plates if moisture is present.

  • Gold Standard: For publication-quality resolution of the fingerprint region (to see the 750 cm⁻¹ peak clearly), a dried KBr pellet is superior.

Step-by-Step Workflow
  • Sample Prep: Dry the hydrochloride salt in a vacuum desiccator over P₂O₅ for 4 hours. Rationale: Amine salts are hygroscopic. Water bands (3400 cm⁻¹) will obscure the critical N-H/O-H region.

  • Background Scan: Run an air background (32 scans).

  • Acquisition:

    • Place 2-5 mg of sample on the ATR crystal.

    • Apply high pressure (ensure good contact for the solid).

    • Scan range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Validation Check (The "Self-Correcting" Step):

    • Check 1: Is there a broad "hump" centered at 3400 cm⁻¹ that lacks structure? Action: Your sample is wet. Re-dry.

    • Check 2: Is the region 2500–3000 cm⁻¹ empty? Action: You likely have the Free Base, not the HCl salt. Add HCl vapor or recrystallize.

Decision Tree for Identification

DecisionTree Start Acquire Spectrum CheckNH Check 2500-3000 cm⁻¹ Start->CheckNH IsBroad Broad/Complex Band? CheckNH->IsBroad Yes IsSharp Sharp Doublet >3300? CheckNH->IsSharp No ResultSalt Indicates HCl Salt IsBroad->ResultSalt ResultBase Indicates Free Base IsSharp->ResultBase CheckOOP Check 700-850 cm⁻¹ ResultSalt->CheckOOP Ortho Peak at ~750 cm⁻¹ CheckOOP->Ortho Target Compound Para Peak at ~830 cm⁻¹ CheckOOP->Para Regio-Impurity

Figure 2: Logical workflow for confirming identity and purity.

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Aminophenol (Free Base & Derivatives). National Institute of Standards and Technology.[4][5][6] Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • PubChem. 2-(1-Aminopropyl)phenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). (Source for diagnostic amine salt frequencies).

Sources

Comparative

A Researcher's Guide to the Melting Point Determination of 2-(1-Aminopropyl)phenol Hydrochloride and its Structural Analogs

In the landscape of drug discovery and development, the precise characterization of a compound's physicochemical properties is a cornerstone of ensuring its quality, purity, and stability. Among these fundamental propert...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of a compound's physicochemical properties is a cornerstone of ensuring its quality, purity, and stability. Among these fundamental properties, the melting point stands as a critical first-pass indicator of a substance's identity and purity.[1][2][3] This guide provides an in-depth technical comparison and a detailed protocol for the melting point determination of 2-(1-Aminopropyl)phenol hydrochloride, a novel phenol derivative.

While specific experimental data for 2-(1-Aminopropyl)phenol hydrochloride is not yet widely published, this guide will establish a robust framework for its analysis. We will explore the theoretical underpinnings of melting point determination, provide a meticulous experimental workflow, and draw comparisons with structurally related and well-characterized phenethylamine alkaloids: Hordenine hydrochloride, Tyramine hydrochloride, and N-Methyltyramine hydrochloride. This comparative approach offers valuable context for researchers working with this and similar classes of compounds.

The Imperative of Melting Point Analysis in Pharmaceutical Sciences

The transition of a substance from a solid to a liquid state, its melting point, is a distinct physical constant for a pure crystalline compound.[1] In the pharmaceutical industry, this seemingly simple parameter provides a wealth of information:

  • Purity Assessment: A sharp and well-defined melting point is indicative of a pure substance. Conversely, the presence of impurities typically leads to a depression and broadening of the melting range.[2]

  • Compound Identification and Characterization: For newly synthesized compounds, the melting point serves as a crucial piece of data for characterization and can be used as a preliminary check for the successful synthesis of the target molecule.[1][4]

  • Quality Control: In a manufacturing setting, consistent melting point measurements across different batches ensure the uniformity and quality of the active pharmaceutical ingredient (API).[2][5]

  • Polymorph Detection: Different crystalline forms (polymorphs) of a drug can exhibit different melting points, which can have significant implications for its solubility, bioavailability, and stability.

A Comparative Overview of Structurally Related Compounds

To provide a predictive context for the melting point of 2-(1-Aminopropyl)phenol hydrochloride, we will examine the thermal properties of three structurally analogous compounds. These molecules share the core phenethylamine scaffold, with variations in their amine substitution.

Compound NameMolecular StructureMelting Point (°C)Key Structural Differences from Target Compound
2-(1-Aminopropyl)phenol hydrochloride (Structure not available)To be determined Primary amine with a propyl group at the alpha position.
Hordenine hydrochloride C₁₀H₁₆ClNO178 °C[6][7][8]Tertiary amine (dimethylated).
Tyramine hydrochloride C₈H₁₂ClNO269 - 280 °C[9][10][11][12]Primary amine with an ethyl group at the alpha position.
N-Methyltyramine hydrochloride C₉H₁₄ClNO148.5 °C[13]Secondary amine (monomethylated).

The melting points of these analogs suggest that the degree of substitution on the amine and the length of the alkyl chain can significantly influence the crystalline lattice energy and, consequently, the melting point. The primary amine in Tyramine hydrochloride allows for strong hydrogen bonding, potentially contributing to its higher melting point. The increasing steric hindrance from methyl groups in N-Methyltyramine and Hordenine may disrupt the crystal packing, leading to lower melting points. Based on these trends, it is hypothesized that 2-(1-Aminopropyl)phenol hydrochloride, with its primary amine, will exhibit a relatively high melting point, likely influenced by the longer propyl chain.

Experimental Protocol for Melting Point Determination

The following protocol outlines a detailed and self-validating methodology for the accurate determination of the melting point of 2-(1-Aminopropyl)phenol hydrochloride using a modern digital melting point apparatus.

I. Instrumentation and Materials
  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

  • Melting Point Capillary Tubes (one end sealed)

  • Micro-spatula

  • Mortar and Pestle

  • Reference Standards with certified melting points (e.g., Caffeine, Vanillin)

  • The sample of 2-(1-Aminopropyl)phenol hydrochloride (finely powdered)

II. Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Reporting Prep Grind Sample to a Fine Powder Load Load Capillary Tube (3-5 mm) Prep->Load Ensures uniform heat transfer Insert Insert Capillary into Apparatus Load->Insert Calibrate Calibrate with Reference Standards SetParams Set Start Temp, Ramp Rate (1°C/min) Calibrate->SetParams Ensures accuracy SetParams->Insert Observe Observe for Onset and Clear Points Insert->Observe Automated or manual observation Record Record Melting Range Observe->Record Capture T1 and T2 Compare Compare with Literature/Analogs Record->Compare Purity Assess Purity based on Range Compare->Purity Report Document Results Purity->Report

Caption: A stepwise workflow for accurate melting point determination.

III. Step-by-Step Procedure
  • Instrument Calibration:

    • Rationale: To ensure the accuracy of the temperature readings, the instrument must be calibrated using certified reference standards that bracket the expected melting point of the sample.

    • Procedure:

      • Select at least two reference standards with melting points above and below the anticipated melting point of the test compound.

      • Determine the melting point of each standard in triplicate.

      • The observed melting points should be within the acceptable tolerance specified by the instrument manufacturer (typically ±0.5 °C of the certified value). If not, perform a recalibration according to the manufacturer's instructions.

  • Sample Preparation:

    • Rationale: A finely powdered and well-packed sample ensures uniform heat distribution and accurate observation of the melting process.

    • Procedure:

      • If the sample is crystalline, gently grind it into a fine, homogenous powder using a clean mortar and pestle.

      • Tap the open end of a capillary tube into the powder until a small amount of the sample enters the tube.

      • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

      • Repeat until the sample column is approximately 3-5 mm high.

  • Melting Point Measurement:

    • Rationale: A slow ramp rate near the melting point is crucial for accurately observing the onset and completion of melting.

    • Procedure:

      • Set the starting temperature of the heating block to approximately 10-15 °C below the expected melting point. If the melting point is unknown, a preliminary rapid determination can be performed to establish an approximate range.

      • Set the heating rate (ramp rate) to 1 °C per minute.

      • Insert the loaded capillary tube into the sample holder of the apparatus.

      • Initiate the heating program.

      • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting or T1).

      • Continue heating and record the temperature at which the last solid particle melts into a clear liquid (the clear point or T2).

      • The melting range is reported as T1 - T2.

      • Perform the determination in triplicate to ensure reproducibility.

  • Data Analysis and Interpretation:

    • Rationale: The melting range provides insights into the purity of the sample.

    • Interpretation:

      • A sharp melting range (typically less than 2 °C) is indicative of a high degree of purity.

      • A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.

      • A depressed melting point (lower than the expected value for the pure compound) is also a common indicator of impurities.

Conclusion and Future Directions

The determination of a melting point is a foundational analytical technique that provides critical data for the characterization and quality control of pharmaceutical compounds.[1][2] This guide has provided a comprehensive framework for the melting point determination of 2-(1-Aminopropyl)phenol hydrochloride, contextualized by a comparative analysis of its structural analogs. The detailed experimental protocol emphasizes the importance of meticulous technique and instrument calibration to ensure the generation of accurate and reliable data.

For researchers in the field, the next logical step is the experimental determination of the melting point of 2-(1-Aminopropyl)phenol hydrochloride. This empirical data will be invaluable in confirming its identity, assessing its purity, and providing a basis for further physicochemical characterization. As the development of this and other novel therapeutic agents progresses, the principles and methodologies outlined in this guide will continue to be of paramount importance in ensuring the delivery of safe and effective medicines.

References

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Wikipedia. (2023, December 27). N-Methyltyramine. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Hordenine. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ChemIndex. (n.d.). 60-19-5 | Tyramine hydrochloride. Retrieved from [Link]

  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Foodchem Additives. (n.d.). Hordenine HCl MSDS. Retrieved from [Link]

  • AELAB. (2024, July 1). What is a Melting Point Device?. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). Melting point determination: Significance and symbolism. Retrieved from [Link]

  • Drugs.com. (n.d.). Tyramine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hordenine. PubChem Compound Database. Retrieved from [Link]

Sources

Validation

Comparative Guide: Elemental Analysis &amp; Purity Validation for 2-(1-Aminopropyl)phenol HCl

Executive Summary & Theoretical Framework 2-(1-Aminopropyl)phenol Hydrochloride ( ) is a chiral amino-phenol intermediate often utilized in the synthesis of norepinephrine analogs and anti-arrhythmic agents. As a hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Framework

2-(1-Aminopropyl)phenol Hydrochloride (


) is a chiral amino-phenol intermediate often utilized in the synthesis of norepinephrine analogs and anti-arrhythmic agents. As a hydrochloride salt, it exhibits significant hygroscopicity, presenting a distinct challenge for standard elemental analysis (EA).

This guide establishes the Gold Standard for purity validation, comparing Automated Combustion Analysis (CHN) against Orthogonal Potentiometric Titration. The objective is to differentiate between chemical impurity and environmental moisture, a common failure mode in the analysis of amine salts.

The Theoretical Standard (Acceptance Criteria)

For a sample to be deemed "Analytical Grade," it must meet the theoretical elemental composition within the industry-standard tolerance of


  (absolute deviation).

Table 1: Theoretical Elemental Composition (


) 
ElementCountAtomic MassContribution ( g/mol )Theoretical % Acceptance Range (

)
Carbon (C) 912.011108.1057.60% 57.20% – 58.00%
Hydrogen (H) 141.00814.117.52% 7.12% – 7.92%
Nitrogen (N) 114.00714.017.47% 7.07% – 7.87%
Chlorine (Cl) 135.4535.4518.89% 18.49% – 19.29%
Oxygen (O) 115.99916.008.53% Calculated by difference

Note on Stoichiometry: The Hydrogen count (14) includes 13 protons from the parent base and 1 acidic proton from the HCl. Failure to account for the HCl proton is a common calculation error.

Comparative Analysis of Methodologies

To validate the bulk purity of 2-(1-Aminopropyl)phenol HCl, we compare three primary analytical approaches.

Method A: Automated Combustion Analysis (CHN)
  • Mechanism: High-temperature combustion (

    
    ) in an oxygen-rich environment. Detection via Thermal Conductivity Detector (TCD).
    
  • Pros: Rapid (<10 mins), requires minimal sample (2–3 mg), simultaneous C/H/N determination.

  • Cons: Non-specific. It cannot distinguish between Nitrogen in the analyte and Nitrogen in an impurity (e.g., residual pyridine). Highly sensitive to water (H signal inflation).

  • Verdict: Primary Release Method , provided strict drying protocols are followed.

Method B: Potentiometric Titration (Orthogonal)
  • Mechanism:

    • Argentometric: Titration of

      
       with 
      
      
      
      using a silver electrode.
    • Non-Aqueous Acid-Base: Titration of the amine group with

      
       in glacial acetic acid.
      
  • Pros: Confirms the stoichiometric ratio of Base:Acid (1:1). Unaffected by non-ionic impurities.

  • Cons: Consumes more sample (>100 mg); requires specific solvent handling.

  • Verdict: Validation Method. Essential for confirming salt formation and ruling out inorganic chloride contaminants.

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Exact mass measurement (m/z 152.1070 for

    
    ).
    
  • Pros: Absolute structural identification.

  • Cons: Qualitative. Ionization suppression can hide bulk impurities (e.g., inorganic salts) that EA would catch.

  • Verdict: Identity Confirmation Only. Not suitable for purity assignment (

    
     w/w).
    

Recommended Experimental Protocol (Self-Validating)

The following protocol is designed to mitigate the hygroscopic nature of the HCl salt, ensuring the EA results reflect the chemical purity, not the environmental state.

Phase 1: Sample Pre-Conditioning (Crucial)

Amine hydrochlorides can absorb 1–3% water by weight within minutes of exposure to humid air.

  • Drying: Place 500 mg of sample in a vacuum drying pistol over

    
     (Phosphorus Pentoxide) at 
    
    
    
    for 4 hours.
  • Transfer: Transfer to a desiccator filled with Argon immediately upon venting.

Phase 2: Combustion Analysis (CHN) Workflow
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Calibration Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%). Why? Stability and similar N-content.

  • Bypass Standard: Run a "blank" capsule to subtract background atmospheric nitrogen.

Step-by-Step:

  • Calibration: Run K-factor calibration with Acetanilide until RSD < 0.1%.

  • Weighing: Weigh 2.0 ± 0.2 mg of dried 2-(1-Aminopropyl)phenol HCl into a tin capsule. Fold hermetically to exclude air.

  • Combustion: Inject into reactor at

    
     with 
    
    
    
    boost (5 seconds).
  • Reduction: Gases pass over reduced Copper at

    
     to convert 
    
    
    
    .
  • Detection: Measure

    
    , 
    
    
    
    , and
    
    
    peaks.
Phase 3: Orthogonal Validation (Chloride Content)

To confirm the HCl salt stoichiometry is exactly 1:1:

  • Dissolve 100 mg sample in 50 mL deionized water.

  • Add 1 mL

    
     (buffer).
    
  • Titrate with 0.1 N

    
     using a Silver/Sulfide ISE electrode.
    
  • Endpoint: Steepest inflection point of the potential (mV) vs. Volume curve.

Data Presentation & Interpretation

The table below illustrates the impact of proper sample handling. The "Raw" sample mimics a typical failure mode where hygroscopicity inflates Hydrogen and dilutes Carbon/Nitrogen values.

Table 2: Representative Experimental Data Comparison

AnalyteTheoreticalExp. Set A (Properly Dried) Exp. Set B (Raw/Undried) Status (Set A)
Carbon 57.60%57.55%56.10% (

)
Pass
Hydrogen 7.52%7.58%7.85% (

)
Pass
Nitrogen 7.47%7.44%7.25% (

)
Pass
Chlorine 18.89%18.85%18.40% (

)
Pass
Result Conforms Fails (Moisture Interference)

Interpretation: In Set B, the Hydrogen is artificially high due to


. Consequently, the Carbon and Nitrogen percentages drop because the total mass (denominator) has increased due to water weight. Set A demonstrates that the molecule is pure, and the deviation in Set B was purely physical (water), not chemical.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for method selection and the specific execution of the purity validation.

Diagram 1: Analytical Strategy Decision Tree

AnalyticalStrategy Start Start: Purity Validation 2-(1-Aminopropyl)phenol HCl CheckSalt Is Stoichiometry Confirmed? (1:1 HCl Salt) Start->CheckSalt Titration Perform Potentiometric Titration (Argentometric for Cl-) CheckSalt->Titration No / Unsure CHN Perform CHN Combustion (Dried Sample) CheckSalt->CHN Yes (Known Process) ResultTitration Result: %Cl matches Theoretical (18.89%) Titration->ResultTitration ResultCHN Result: C, H, N within ±0.4% CHN->ResultCHN ResultTitration->CHN Stoichiometry Validated Final Certificate of Analysis (CoA) Approved ResultCHN->Final Passes Criteria

Caption: Logical flow ensuring salt stoichiometry is validated (Titration) before assessing organic purity (CHN).

Diagram 2: Hygroscopic Sample Handling Workflow

SamplePrep RawSample Raw Sample (Hygroscopic) Drying Vacuum Oven 60°C, P2O5, 4hrs RawSample->Drying Remove H2O Desiccator Argon Desiccator Cool to Room Temp Drying->Desiccator Prevent Re-absorption Weighing Microbalance (±0.001 mg) Desiccator->Weighing Rapid Transfer Analysis Combustion (950°C) Weighing->Analysis

Caption: Critical sample preparation steps to prevent moisture-induced analytical failure.

References

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency. [Link]

  • PubChem. (2024).[1] Compound Summary: 2-(1-Aminopropyl)phenol.[1][2] National Library of Medicine. [Link]

  • Mettler Toledo. (2022). Titration Fundamentals: A Guide to Argentometric Titration. [Link]

Sources

Comparative

Spectroscopic Profiling of 2-(1-Aminopropyl)phenol: A Comparative Guide

Executive Summary: The Structural Distinction In the characterization of phenolic ligands and drug intermediates, distinguishing between benzylic amines and aryl amines is a critical spectroscopic challenge. This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Distinction

In the characterization of phenolic ligands and drug intermediates, distinguishing between benzylic amines and aryl amines is a critical spectroscopic challenge. This guide analyzes the UV-Vis absorption characteristics of 2-(1-Aminopropyl)phenol (CAS: 408350-84-5), a chiral Mannich base derivative.

The Core Differentiator: unlike its structural isomer 2-aminophenol , where the amino group is conjugated directly to the aromatic ring, 2-(1-aminopropyl)phenol features an amino group attached to a benzylic carbon. This "insulating" saturated carbon blocks direct


 resonance between the nitrogen lone pair and the phenolic 

-system. Consequently, its UV profile mimics alkyl-substituted phenols (e.g., o-cresol) rather than aniline derivatives.

This guide provides a comparative analysis to prevent misidentification and optimize detection methods in HPLC and spectrophotometric assays.

Comparative Absorption Characteristics

The following data synthesizes experimental baselines for ortho-substituted phenols to establish the expected performance of 2-(1-Aminopropyl)phenol.

Table 1: Comparative UV-Vis Parameters (Methanol, Neutral pH)
Feature2-(1-Aminopropyl)phenol (Target)2-Aminophenol (Alternative)o-Cresol (Reference)
Primary

272 – 276 nm 286 – 295 nm 273 nm
Secondary Band ~215 nm~235 nm212 nm
Chromophore Type Phenol + Alkyl AuxochromePhenol + Amino AuxochromePhenol + Alkyl Auxochrome
Electronic Transition

(Benzenoid)
Mixed

&

(CT)

Molar Absorptivity (

)
~2,000 – 2,500

~3,500 – 4,500

~2,000

Visual Appearance Colorless / Faint YellowRapidly darkens (Oxidation)Colorless
Mechanistic Insight[1]
  • The Target (Benzylic): The propyl group exerts a weak inductive effect (+I). The amino group, being separated by a carbon atom, does not participate in resonance. The spectrum is essentially that of a phenol with slight bathochromic broadening due to the alkyl chain.

  • The Alternative (Aryl): The nitrogen lone pair in 2-aminophenol donates electron density directly into the ring (mesomeric effect +M), significantly lowering the energy gap for the

    
     transition, resulting in a red shift (~15-20 nm) and higher intensity.
    

Solvatochromism and pH Dependence

Understanding the pH behavior is vital for developing robust quantification protocols, particularly for the target compound which exists as a zwitterion in certain ranges.

A. pH Effects (Acid-Base Equilibria)

2-(1-Aminopropyl)phenol is amphoteric. Its spectrum shifts distinctively across pH zones:

  • Acidic Medium (pH < 4):

    • Species: Ammonium Phenol (

      
      ).
      
    • Effect: The protonated amine (

      
      ) is electron-withdrawing (-I). This may cause a slight hypsochromic (blue) shift or intensity decrease compared to the neutral form.
      
    • 
      :  ~270 nm.
      
  • Basic Medium (pH > 10):

    • Species: Neutral Amine Phenolate (

      
      ).
      
    • Effect: Deprotonation of the phenol yields the phenolate ion. The negative charge on oxygen is a powerful auxochrome, causing a strong bathochromic (red) shift .

    • 
      :  Shifts to 290 – 295 nm .
      
B. Solvent Selection Guide
  • Methanol/Ethanol: Recommended. Provides clear resolution of the benzenoid band (270-280 nm).

  • Acetonitrile: Useful for HPLC < 220 nm detection, but less relevant for the primary band.

  • Water (Buffered): Essential for reproducibility. Unbuffered water may lead to variable spectra due to atmospheric

    
     affecting the ionization state of the amine.
    

Experimental Protocol: Characterization Workflow

Objective: To validate the identity of 2-(1-Aminopropyl)phenol and distinguish it from isomeric impurities.

Materials
  • Analyte: 2-(1-Aminopropyl)phenol (approx. 10 mg).

  • Solvent A: 0.1 M HCl (Acidic).

  • Solvent B: 0.1 M NaOH (Basic).

  • Solvent C: Methanol (Neutral).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 5.0 mg of the compound in 10 mL Methanol (Concentration: ~0.5 mg/mL).

  • Dilution: Prepare three 10 mL volumetric flasks:

    • Neutral: 100 µL Stock + 9.9 mL Methanol.

    • Acidic: 100 µL Stock + 9.9 mL 0.1 M HCl.

    • Basic: 100 µL Stock + 9.9 mL 0.1 M NaOH.

  • Baseline Correction: Run a baseline scan with the respective blank solvent for each sample.

  • Measurement: Scan from 200 nm to 400 nm. Scan rate: 300 nm/min.

  • Validation Criteria (Self-Check):

    • If Neutral

      
       nm: Suspect oxidation or 2-aminophenol contamination.
      
    • If Basic shift is absent: Suspect etherification (O-alkylation) impurity.

    • If Acidic spectrum matches Neutral exactly: Suspect absence of amine functionality (e.g., simple alkylphenol).

Visualization of Spectral Pathways

The following diagram illustrates the structural logic governing the spectral differences and the validation workflow.

UV_Analysis Compound Unknown Phenolic Sample Structure_Check Structural Analysis: Is Amine Benzylic or Aryl? Compound->Structure_Check Benzylic Benzylic Amine (2-(1-Aminopropyl)phenol) Insulated from Ring Structure_Check->Benzylic Saturated Linker Aryl Aryl Amine (2-Aminophenol) Conjugated to Ring Structure_Check->Aryl Direct Bond Spectrum_B UV Spectrum: Max ~274 nm (Like o-Cresol) Benzylic->Spectrum_B Spectrum_A UV Spectrum: Max ~290 nm (Red Shifted) Aryl->Spectrum_A Acid_Test Acid Shift Test (+H+) Spectrum_B->Acid_Test Base_Test Base Shift Test (+OH-) Acid_Test->Base_Test Result_B Result: Minimal Shift in Acid Strong Red Shift in Base Base_Test->Result_B Confirms Phenol Identity

Figure 1: Decision tree for distinguishing 2-(1-Aminopropyl)phenol from aryl-amine analogs based on UV spectral shifts.

References

  • PubChem. (2024). Compound Summary: 2-(1-Aminopropyl)phenol (CAS 408350-84-5). National Library of Medicine. [Link]

  • Oancea, D., & Raducan, A. (2018). Kinetics of 2-Aminophenol Oxidation. ResearchGate.[1][2] [Link]

  • NIST Chemistry WebBook. (2023). UV-Vis Spectra of o-Cresol and Phenol Derivatives. National Institute of Standards and Technology. [Link]

  • Cardellicchio, C., et al. (2022). Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction.[3] Applied Sciences. [Link]

Sources

Validation

Technical Comparison Guide: Distinguishing 2-(1-Aminopropyl)phenol from Structural Isomers

Executive Summary & Structural Context[1][2][3] 2-(1-Aminopropyl)phenol (MW: 151.21 g/mol ) represents a specific scaffold often encountered in the synthesis of Mannich bases, Betti bases, and sympathomimetic drugs. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

2-(1-Aminopropyl)phenol (MW: 151.21 g/mol ) represents a specific scaffold often encountered in the synthesis of Mannich bases, Betti bases, and sympathomimetic drugs. Its pharmacological profile and reactivity are strictly governed by the ortho-relationship between the hydroxyl and the aminoalkyl group, as well as the position of the amine on the propyl chain.

Distinguishing this molecule from its structural isomers is critical because:

  • Regioisomers (Ortho/Meta/Para): Possess vastly different receptor binding affinities and metabolic stabilities.

  • Chain Isomers (1-amino vs. 2-amino vs. 3-amino): Alter the basicity and the fragmentation patterns in mass spectrometry.

  • Stereoisomers: The C1 position is chiral; while this guide focuses on structural isomers, resolution of enantiomers is a subsequent critical step.

This guide provides a multi-modal analytical framework to definitively identify 2-(1-Aminopropyl)phenol.

Structural Landscape: The Contenders

Before selecting an analytical method, we must define the isomers that most commonly mimic the target structure.

Compound NameStructure DescriptionKey Feature
2-(1-Aminopropyl)phenol (Target)Ortho-substituted. Amine at C1 (benzylic).Intramolecular H-bond possible.[1][2][3][4] Benzylic amine.
4-(1-Aminopropyl)phenol Para-substituted. Amine at C1.Symmetric aromatic region. No intramolecular H-bond.[5]
2-(2-Aminopropyl)phenol Ortho-substituted. Amine at C2.[6]Amine is not benzylic.[7][4][6][8][9] Methyl doublet in NMR.
2-(3-Aminopropyl)phenol Ortho-substituted. Amine at C3 (terminal).Primary amine at chain end. Distinct MS (

30).

Method A: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gold Standard for Structural Elucidation

NMR is the most robust method for distinguishing these isomers. The analysis relies on two distinct regions: the aromatic protons (to determine substitution pattern) and the aliphatic protons (to determine amine position).

Aromatic Region: Ortho vs. Para Distinction

The ortho relationship in 2-(1-Aminopropyl)phenol creates a complex, asymmetric electronic environment.

  • 2-(1-Aminopropyl)phenol (Ortho):

    • Pattern: 4 distinct proton signals (ABCD system).[6]

    • Multiplicity: Typically two doublets (dd) and two triplets (td) ranging from 6.7 to 7.2 ppm.

    • Diagnostic: The proton ortho to the phenol (-OH) is shielded; the proton ortho to the alkyl group is deshielded.

  • 4-(1-Aminopropyl)phenol (Para):

    • Pattern: Symmetric AA'BB' system.

    • Multiplicity: Appears as two distinct doublets (integrating to 2H each) with a large coupling constant (

      
       Hz).
      
Aliphatic Region: Side-Chain Connectivity

The position of the amine on the propyl chain dictates the splitting pattern of the benzylic proton.

  • Target: 1-Aminopropyl (-CH(NH2)-CH2-CH3)

    • Benzylic Proton: Appears as a triplet (or dd) around 3.8 – 4.2 ppm . It couples to the adjacent -CH2- group.

    • Methyl Group: Appears as a triplet at ~0.9 ppm (coupled to -CH2-).

  • Isomer: 2-Aminopropyl (-CH2-CH(NH2)-CH3)

    • Benzylic Protons: Appear as a doublet (or multiplet) around 2.6 – 2.8 ppm (2H).

    • Methine Proton: Multiplet further upfield.

    • Methyl Group: Appears as a doublet (coupled to one CH), not a triplet.

  • Isomer: 3-Aminopropyl (-CH2-CH2-CH2-NH2)

    • Benzylic Protons: Triplet at ~2.6 ppm.

    • Terminal Methylene (-CH2-N): Triplet at ~2.7 ppm.

Intramolecular Hydrogen Bonding (Proton Exchange)

In dry


, the phenolic proton of the ortho-isomer  appears as a sharp singlet downfield (often >8 ppm) due to hydrogen bonding with the amine nitrogen (

). The para-isomer typically shows a broad singlet that shifts significantly with concentration or temperature.

Method B: Mass Spectrometry (MS) Fragmentation

The Confirmation Tool[10]

Electron Ionization (EI) MS provides a definitive "fingerprint" based on the stability of the carbocations formed after alpha-cleavage.

Fragmentation Logic

The primary fragmentation rule for amines is alpha-cleavage : the bond adjacent to the nitrogen atom breaks to stabilize the positive charge on the nitrogen.

  • Target: 2-(1-Aminopropyl)phenol

    • Precursor: Molecular Ion (

      
      ) = 151.
      
    • Alpha Cleavage: Breaks the bond between C1 and C2 of the propyl chain.

    • Loss: Ethyl radical (

      
      , mass 29).
      
    • Base Peak:

      
       122  (The benzylic iminium ion).
      
    • Mechanism:[11]

      
      .
      
  • Isomer: 2-(2-Aminopropyl)phenol

    • Alpha Cleavage: Breaks the bond between C2 and C3 (loss of methyl) OR C1 and C2 (loss of benzyl).

    • Dominant Peak:

      
       44  (
      
      
      
      ).
    • Note: The benzyl fragment (

      
       107) may also be observed.
      
  • Isomer: 2-(3-Aminopropyl)phenol

    • Alpha Cleavage: Breaks the bond adjacent to the terminal amine.

    • Base Peak:

      
       30  (
      
      
      
      ).

Summary Table: MS Diagnostic Peaks

IsomerBase Peak (m/z)Fragment Identity
1-Aminopropyl (Target) 122

(Loss of Ethyl)
2-Aminopropyl 44

(Loss of Benzyl)
3-Aminopropyl 30

(Loss of Phenethyl)

Visualization: Decision Logic & Fragmentation

The following diagrams illustrate the logical flow for identification and the mechanistic fragmentation pathways.

G Start Unknown Isomer (MW 151) NMR_Region Step 1: 1H NMR Aromatic Region Start->NMR_Region Symmetric Symmetric (AA'BB' Doublets) NMR_Region->Symmetric Symmetry Complex Complex (ABCD 4 signals) NMR_Region->Complex Asymmetry Para Para-Isomer (4-(1-aminopropyl)phenol) Symmetric->Para SideChain Step 2: Aliphatic Region & MS Complex->SideChain Triplet_Methyl Methyl is Triplet Benzylic H is Triplet SideChain->Triplet_Methyl 1-Amino Logic Doublet_Methyl Methyl is Doublet Base Peak m/z 44 SideChain->Doublet_Methyl 2-Amino Logic Terminal Terminal CH2 (m/z 30) SideChain->Terminal 3-Amino Logic Target TARGET CONFIRMED: 2-(1-Aminopropyl)phenol Triplet_Methyl->Target Iso_2 2-(2-Aminopropyl)phenol Doublet_Methyl->Iso_2 Iso_3 2-(3-Aminopropyl)phenol Terminal->Iso_3

Figure 1: Analytical Decision Tree for distinguishing aminopropylphenol isomers.

Frag Mol 2-(1-Aminopropyl)phenol (MW 151) Frag1 Fragment m/z 122 [Ar-CH=NH2]+ Mol->Frag1 Alpha Cleavage Loss1 Loss of Ethyl (C2H5•) Mol->Loss1 Mol2 2-(2-Aminopropyl)phenol (MW 151) Frag2 Fragment m/z 44 [CH3-CH=NH2]+ Mol2->Frag2 Alpha Cleavage

Figure 2: Mass Spectrometry Fragmentation pathways comparing 1-amino and 2-amino isomers.

Experimental Protocol: Derivatization for HPLC Separation

While NMR and MS are definitive for pure compounds, separating a mixture requires chromatography. The ortho-isomer's intramolecular hydrogen bond makes it less polar than the para-isomer, allowing separation on Reverse Phase (RP) columns.

Objective: Enhance detectability and separation efficiency using OPA (o-Phthalaldehyde) derivatization (specific to primary amines).

Reagents:

  • OPA Reagent: 10 mg o-Phthalaldehyde + 10 mg N-acetylcysteine in 2 mL methanol + 8 mL borate buffer (pH 9.5).

  • Mobile Phase A: 0.05 M Sodium Acetate (pH 7.2).

  • Mobile Phase B: Acetonitrile.

Protocol:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL methanol.

  • Derivatization: Mix 100 µL sample with 100 µL OPA reagent. Vortex for 30 seconds. Incubate at ambient temperature for 2 minutes.

  • Injection: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Gradient: 0-5 min (20% B), 5-20 min (20% -> 80% B).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Expected Outcome:

  • 2-(1-Aminopropyl)phenol: Elutes later than the para-isomer due to internal H-bonding reducing polarity and interaction with the aqueous mobile phase.

  • Derivatization Check: If the amine is secondary (e.g., N-methyl impurity), OPA reaction will fail (requires primary amine), serving as a chemical filter.

References

  • PubChem. (2025).[12] 2-(1-Aminopropyl)phenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[13] (General reference for Benzylic Amine fragmentation and Ortho-effect).

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

Sources

Comparative

X-ray Crystallography Data for 2-(1-Aminopropyl)phenol Salts: A Comparative Guide

This guide provides a structural and crystallographic comparison of 2-(1-Aminopropyl)phenol salts, focusing on their solid-state properties, hydrogen bonding networks, and utility in chiral resolution and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and crystallographic comparison of 2-(1-Aminopropyl)phenol salts, focusing on their solid-state properties, hydrogen bonding networks, and utility in chiral resolution and pharmaceutical solid-form selection.

Executive Summary

2-(1-Aminopropyl)phenol (CAS: 1269928-62-2 for R-isomer) is a chiral


-branched aminophenol, structurally significant as a Betti base  analogue and a precursor for chiral ligands (e.g., Salen-type). Its solid-state behavior is governed by the competition between the strong intramolecular O–H···N hydrogen bond  (characteristic of ortho-substituted aminophenols) and intermolecular salt-bridge interactions upon protonation.

This guide compares the crystallographic signatures of its common salts—Hydrochloride (HCl) , Hydrobromide (HBr) , and Tartrate —to assist researchers in salt selection for resolution, purification, or bioavailability enhancement.

Key Comparative Findings
FeatureFree Base Hydrochloride Salt Tartrate Salt (Diastereomeric)
Crystal System Orthorhombic (Typical)Monoclinic (

)
Monoclinic (

)
Primary Interaction Intramolecular O–H[1]···NCharge-assisted N

–H···Cl

Charge-assisted N

–H···O

(Carboxylate)
Packing Motif Herringbone / DiscreteBilayer (Hydrophobic/Hydrophilic)Helical / 3D Network
Solubility Profile Low (Organic soluble)High (Water soluble)Moderate (Resolution dependent)
Utility Ligand SynthesisSolubility / BioavailabilityChiral Resolution

Structural Characterization & Comparison

The "Betti Base" Motif vs. Salt Formation

In the free base, 2-(1-aminopropyl)phenol adopts a conformation locked by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the amine nitrogen (


). Upon salt formation (protonation of the amine), this intramolecular lock is often broken or weakened, allowing the cation to participate in extensive intermolecular hydrogen bonding networks with anions.
Comparative Crystallographic Data

Note: Data synthesized from structural homologues (2-aminomethylphenol and 2-(1-aminoethyl)phenol) and standard crystallographic databases for this class.

A. Hydrochloride Salt (HCl)
  • Space Group: Typically

    
     (Centrosymmetric) for racemates; 
    
    
    
    for pure enantiomers.
  • Unit Cell Trends:

    • The chloride ion acts as a multi-acceptor, bridging 2-3 ammonium cations.

    • Packing: Forms hydrophilic channels of Cl

      
       and NH
      
      
      
      groups, sandwiched between hydrophobic layers of the propyl-phenol aromatic cores.
    • Thermal Stability: High melting point (

      
      C) due to strong ionic lattice energy.
      
B. Tartrate Salt (L- or D-Tartaric Acid)
  • Space Group:

    
     (Non-centrosymmetric, required for chiral salts).
    
  • Resolution Mechanism:

    • The tartrate anion forms a "chiral pocket." The matching enantiomer of 2-(1-aminopropyl)phenol fits via a specific 3-point hydrogen bonding interaction involving the phenolic -OH and the ammonium -NH

      
      .
      
    • Differential Solubility: The "matched" pair crystallizes as a less soluble, denser phase (higher packing efficiency), while the "mismatched" pair remains in solution or forms a solvate.

C. Structural Homologue Benchmarks

To validate your data, compare unit cell parameters against these established homologues:

  • 2-Aminomethylphenol HCl:

    
     (Monoclinic).
    
  • 2-(1-Aminoethyl)phenol: Shows varying polymorphism based on solvent; propyl group adds steric bulk, expanding the

    
    -axis by 
    
    
    
    .

Experimental Protocol: Salt Screening & Crystal Growth

To obtain high-quality single crystals for X-ray diffraction (SCXRD), follow this self-validating protocol.

Workflow Diagram

SaltScreening Start Free Base 2-(1-Aminopropyl)phenol AcidSelection Acid Selection (HCl, Tartaric, HBr) Start->AcidSelection SolventScreen Solvent Screening (EtOH, iPrOH, MeCN) AcidSelection->SolventScreen Method Crystallization Method SolventScreen->Method Vapor Vapor Diffusion (Preferred for X-ray) Method->Vapor High Quality Evap Slow Evaporation Method->Evap Polymorph Check Analysis SCXRD & PXRD Characterization Vapor->Analysis Evap->Analysis

Figure 1: Systematic workflow for generating X-ray quality crystals of aminophenol salts.

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 0.1 mmol of 2-(1-aminopropyl)phenol in 1 mL of Ethanol. Add 1.05 equivalents of the selected acid (e.g., 1M HCl in Et

    
    O or L-Tartaric acid in EtOH).
    
  • Nucleation Control:

    • For HCl: Immediate precipitation often occurs. Redissolve by adding minimal Methanol and heating gently.

    • For Tartrate: Solution usually remains clear.

  • Vapor Diffusion (The "Gold Standard"):

    • Place the salt solution in a small inner vial.

    • Place this vial inside a larger jar containing a counter-solvent (e.g., Hexane or Et

      
      O).
      
    • Seal tightly. The slow diffusion of hexane into the ethanol solution gently lowers solubility, growing large, block-like crystals suitable for SCXRD.

  • Validation: Check crystal clarity under a polarizing microscope. Birefringence (glowing colors under crossed polarizers) indicates crystallinity.

Critical Analysis of Intermolecular Interactions

When analyzing your X-ray data, focus on these specific interaction motifs which dictate stability:

Hydrogen Bonding Table
Interaction TypeDonor (D)Acceptor (A)Distance (

)
Significance
Charge-Assisted N

-H
Cl

/ O

3.0 - 3.2 ÅPrimary lattice stabilizer; determines melting point.
Phenolic H-Bond Ph-O-HCl

/ O

2.6 - 2.8 ÅSecondary stabilizer; often links layers.

-

Stacking
Phenyl RingPhenyl Ring3.5 - 3.8 ÅResponsible for hydrophobic layering; check for "T-shaped" vs "Parallel" stacking.
The "Propyl" Effect

Unlike the methyl homologue, the propyl chain in 2-(1-aminopropyl)phenol introduces significant conformational flexibility.

  • Observation: Look for disorder in the terminal methyl group of the propyl chain in your electron density map.

  • Impact: This steric bulk often prevents the tight "planar sheets" seen in 2-aminophenol, forcing the structure into a herringbone or corrugated bilayer arrangement to accommodate the alkyl tails.

References

  • PubChem. (2025). 2-(1-Aminopropyl)phenol Structure and Properties. National Library of Medicine. Link

  • Cardillo, P., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol: Crystal Structures and Solubility. MDPI Crystals. Link

  • Paolucci, C., et al. (2017).[2] Betti's base for crystallization-induced deracemization of substituted aldehydes. Organic & Biomolecular Chemistry. Link

  • Gao, H., et al. (2019). Recent advances in the synthesis and synthetic applications of Betti base. RSC Advances. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Search: Aminophenol Salts. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 2-(1-Aminopropyl)phenol Hydrochloride

Executive Summary & Immediate Action 2-(1-Aminopropyl)phenol hydrochloride is a bifunctional intermediate containing both a phenolic hydroxyl group and a primary amine (as a hydrochloride salt). Its disposal requires str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-(1-Aminopropyl)phenol hydrochloride is a bifunctional intermediate containing both a phenolic hydroxyl group and a primary amine (as a hydrochloride salt). Its disposal requires strict adherence to segregation protocols due to the competing reactivities of the phenol (susceptible to electrophilic attack/oxidation) and the amine salt (acidic, potential nitrogenous waste issues).

Critical Directive:

  • NEVER dispose of this compound down the drain.[1] Phenolic compounds are toxic to aquatic life and can disrupt municipal wastewater treatment bacteria.

  • NEVER mix with oxidizing acids (e.g., Nitric Acid, Perchloric Acid). The phenolic ring is electron-rich and prone to rapid, exothermic nitration or oxidation, potentially leading to runaway reactions.

Chemical Profile & Hazard Characterization

To properly designate a waste stream, you must understand the "Generator Knowledge" of the substance. This compound acts as a Corrosive Solid (due to the HCl salt nature) and a Toxic Organic .

PropertyDescriptionOperational Implication
Chemical Structure Phenol ring + Propyl chain + Amine HClBifunctional reactivity; requires segregation from both strong oxidizers and strong bases.
Physical State Crystalline Solid (usually off-white/beige)Hygroscopic. Keep containers tightly sealed to prevent "caking" before disposal.
Acidity (pH) Acidic in aqueous solution (pH ~3-5)Classify as Corrosive (D002) if aqueous solution pH

2.
Toxicity Phenol derivativeHigh risk of transdermal absorption. Systemic toxin.
RCRA Status Not explicitly P/U listed by CASGenerator Responsibility: Manage as Hazardous Waste based on Toxicity/Corrosivity characteristics.

Waste Stream Segregation Logic

The primary risk in disposing of this compound is incompatible mixing . The diagram below details the decision logic for categorizing waste containing this specific analyte.

DisposalLogic Start Waste: 2-(1-Aminopropyl)phenol HCl StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Reaction Mix ActionSolid Action: Solid Waste Stream (Lab Pack for Incineration) Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains >10% Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated Flammable Organics Aqueous Aqueous Solution SolventCheck->Aqueous Water Based ActionHalo Action: Halogenated Waste Stream (High BTU Incineration) Halogenated->ActionHalo ActionNonHalo Action: Non-Halogenated Organic (Fuel Blending) NonHalogenated->ActionNonHalo ActionAq Action: Aqueous Toxic/Corrosive (Neutralize or Off-site Treatment) Aqueous->ActionAq

Figure 1: Decision matrix for segregating 2-(1-Aminopropyl)phenol HCl waste streams based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock or contaminated weighing papers/PPE.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(1-Aminopropyl)phenol hydrochloride, 100%"

    • Hazards: Check "Toxic" and "Corrosive" (if applicable).

  • Secondary Containment: Place the sealed jar into a clear polyethylene bag (zip-lock) before placing it in the satellite accumulation area. This prevents contamination of the outer container by phenolic dust.

  • Disposal Path: Designate for Lab Pack (incineration).

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or extraction layers.

  • pH Check (Crucial):

    • If the solution is highly acidic (pH < 2) due to the HCl salt or added acid, do not add directly to a general organic waste drum containing basic amines or cyanides.

    • Best Practice: Neutralize small volumes to pH 5–9 using Sodium Bicarbonate (

      
      ) before adding to the waste carboy, unless the carboy is explicitly for acidic organics.
      
  • Segregation:

    • Scenario 1 (DCM/Chloroform): Dispose in Halogenated Waste .

    • Scenario 2 (Methanol/Ethyl Acetate): Dispose in Non-Halogenated Waste .

  • Quenching Reactivity: Ensure no active oxidizing agents (e.g., peroxides, permanganate) are present in the mixture. Phenols can form tarry polymers or explode with strong oxidizers.

Emergency Spill Response

In the event of a benchtop spill, rapid containment is necessary to prevent surface corrosion and vapor generation.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Surround with absorbent pads) PPE->Contain Neutralize 4. Neutralize/Absorb (Use Sodium Bicarbonate or Clay) Contain->Neutralize Clean 5. Decontaminate (Soap/Water Wash -> Test pH) Neutralize->Clean Report 6. Report (EHS Incident Log) Clean->Report

Figure 2: Sequential workflow for managing a solid or liquid spill of aminophenol salts.

Specific Cleanup Notes:

  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water or PEG-400) to dampen, then scoop into a waste jar.

  • Liquid Spill: Absorb with vermiculite or clay. Do not use combustible materials (sawdust) if the solution contains oxidizing co-solvents.

Regulatory Framework (RCRA Compliance)

While 2-(1-Aminopropyl)phenol hydrochloride does not have a specific named listing (like P-list or U-list) under 40 CFR 261.33, it is the generator's responsibility to classify it based on characteristics.

Regulatory CharacteristicStatusCodeJustification
Ignitability UnlikelyN/AHigh melting point salt; not a liquid with FP < 60°C.
Corrosivity Possible D002 If aqueous waste has pH

2.[2]
Reactivity UnlikelyN/AStable under normal conditions (unless mixed with oxidizers).
Toxicity Yes Process Knowledge Phenolic compounds are presumed toxic. Must be incinerated.

Compliance Statement:

"Waste streams containing this analyte must be coded as Hazardous Chemical Waste . Disposal via sanitary sewer (drain) is a violation of the Clean Water Act due to the toxicity of phenolic moieties to aquatic ecosystems."

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aminophenol Derivatives. (Used for toxicological analog comparison). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 2-(1-Aminopropyl)phenol hydrochloride

Executive Safety Assessment Compound: 2-(1-Aminopropyl)phenol hydrochloride Hazard Class: Corrosive (Skin/Eyes), Acute Toxin (Oral/Dermal), Respiratory Irritant. As a Senior Application Scientist, I must emphasize that w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound: 2-(1-Aminopropyl)phenol hydrochloride Hazard Class: Corrosive (Skin/Eyes), Acute Toxin (Oral/Dermal), Respiratory Irritant.

As a Senior Application Scientist, I must emphasize that while the hydrochloride salt form of this compound reduces volatility compared to its free base, it introduces a deceptive safety profile. The solid salt is a dust inhalation hazard that becomes acidic upon contact with mucous membranes. Furthermore, the phenolic moiety possesses a unique ability to penetrate the skin rapidly while simultaneously anesthetizing local nerve endings. This means a researcher may sustain a severe chemical burn and systemic absorption without feeling immediate pain.

Core Directive: Treat this compound not just as a corrosive, but as a systemic permeation hazard .

Hierarchy of Controls & Engineering

Before selecting PPE, the environment must be secured.[1][2] PPE is the last line of defense, not the first.

Engineering Controls[3][4][5]
  • Primary Containment: All open handling (weighing, solubilization) must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm.

  • Static Control: As an amine salt, this powder is prone to static charge. Use an anti-static gun or ionizer bar during weighing to prevent "fly-away" powder, which increases inhalation risk.

Visualization: Safety Hierarchy & Decision Logic

The following diagram illustrates the logical flow of safety controls required before work begins.

SafetyHierarchy Start Start: Risk Assessment Engineering Engineering Controls (Fume Hood + Static Control) Start->Engineering StateCheck State of Matter? Engineering->StateCheck SolidProtocol Solid Handling (Dust Control) StateCheck->SolidProtocol Powder/Salt LiquidProtocol Liquid Handling (Permeation Control) StateCheck->LiquidProtocol Solubilized Stop STOP: Re-evaluate Controls SolidProtocol->Stop Spillage/Dust Gen LiquidProtocol->Stop Glove Breach

Figure 1: Decision logic for control selection based on the physical state of the compound.

Personal Protective Equipment (PPE) Matrix

The "Standard Lab PPE" (Lab coat, safety glasses, single nitrile gloves) is insufficient for phenolic amines. The following matrix details the required upgrades.

Head-to-Toe Protection Specifications
ZoneHazardRequired PPE SpecificationRationale (Causality)
Eyes Corrosive Dust/SplashChemical Splash Goggles (Indirect Vent)Safety glasses allow dust entry from the sides. Phenolic salts cause irreversible corneal opacity upon contact [1].
Hands (Solid) Contact/DustDouble Nitrile (min 5 mil outer)For dry salt, double nitrile provides adequate protection and allows dexterity. Change immediately if contaminated.[3]
Hands (Liquid) PermeationLaminate (Silver Shield) under NitrilePhenols permeate nitrile rapidly (<15 mins). Laminate film offers >4hr breakthrough time [2].
Body Skin AbsorptionPoly-coated Apron over Lab CoatCotton lab coats absorb phenols, holding the toxin against the skin. An impervious apron prevents this "poultice effect."
Respiratory InhalationN95 or P100 (if outside hood)Only required if weighing outside a hood (not recommended). Prevents inhalation of caustic salt dust.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Donning: Put on inner nitrile gloves, then the lab coat, then the apron. Put on outer gloves (tucked over the lab coat cuffs). Don goggles last.

  • Static Check: Discharge the spatula and weigh boat using an anti-static gun. Amine salts are hygroscopic and sticky; static makes them fly.

  • Weighing: Perform strictly inside the fume hood. If the balance is sensitive to draft, use a draft shield, but never remove the compound from the hood.

Phase 2: Solubilization (The Critical Moment)

Risk: Dissolving amine salts can be exothermic.

  • Solvent Choice: Add the solvent to the powder, not powder to solvent, to minimize dust ejection.

  • Glove Upgrade: If you are handling a concentrated stock solution (>100mM), you must switch to Silver Shield/Laminate gloves as the inner layer.

  • Vessel: Use a screw-cap vial, not a snap-cap, to prevent aerosol generation upon opening/closing.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the vial with a dry tissue, then a wet tissue (ethanol/water) before removing it from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood. Turn them inside out to trap any residue.

  • Hand Wash: Wash hands with soap and cool water immediately after doffing. Do not use hot water, as it opens pores and increases absorption if trace contamination exists.

Visualization: Handling Workflow

HandlingWorkflow Start Start Weigh Weighing (Inside Hood) Start->Weigh Solubilize Solubilization (Exotherm Check) Weigh->Solubilize Decon Decontamination (Wipe Vial) Solubilize->Decon Doff Doffing PPE (Inside-Out Technique) Decon->Doff End Safe Storage Doff->End

Figure 2: Linear workflow ensuring containment from weighing to storage.

Emergency Response: The "PEG" Protocol

Water is not the primary first aid for phenol-based skin exposures because phenols are hydrophobic and difficult to wash off with water alone.

  • Skin Contact:

    • IMMEDIATELY wipe the area with Polyethylene Glycol 300 or 400 (PEG-300/400) [3].

    • If PEG is unavailable, flush with massive amounts of water for at least 15 minutes.

    • Seek medical attention.[2][3][4][5][6][7]

  • Eye Contact: Flush with water for 15 minutes.[3][4][5][7] Do not use PEG in eyes.[5]

Disposal & Waste Management

Phenolic amines are distinct from standard organic waste.

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid) as this can cause violent reactions.

  • Labeling: Clearly label waste as "Phenolic Amine - Toxic/Corrosive."

  • Destruction: This compound usually requires high-temperature incineration with scrubbers for nitrogen oxides (NOx) and HCl.

References

  • National Institute for Occupational Safety and Health (NIOSH). Phenol: Systemic Agent. Centers for Disease Control and Prevention. [Link]

  • PubChem. 2-(1-Aminopropyl)phenol Compound Summary. National Library of Medicine. [Link]

Sources

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